6-(4-methoxyphenyl)pyridazin-3(2H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(4-methoxyphenyl)-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-15-9-4-2-8(3-5-9)10-6-7-11(14)13-12-10/h2-7H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEKMSRLHSLEVMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNC(=O)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2166-33-8 | |
| Record name | 6-(4-methoxyphenyl)-2,3-dihydropyridazin-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Characterization of 6-(4-methoxyphenyl)pyridazin-3(2H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 6-(4-methoxyphenyl)pyridazin-3(2H)-one. This pyridazinone derivative is of significant interest in medicinal chemistry due to the diverse biological activities associated with this scaffold, including cardiovascular, anti-inflammatory, and antimicrobial properties. This document outlines a reliable synthetic pathway, detailed experimental protocols, and a summary of the analytical data required for the unambiguous identification and quality control of the target compound.
Synthesis Pathway
The synthesis of this compound is typically achieved through a three-step process, commencing with the Friedel-Crafts acylation of anisole, followed by cyclization with hydrazine hydrate, and culminating in a dehydrogenation step to furnish the aromatic pyridazinone ring.
Caption: Synthetic route to this compound.
Experimental Protocols
Synthesis of 4-(4-methoxyphenyl)-4-oxobutanoic acid (Intermediate 1)
Reaction: Friedel-Crafts Acylation
A stirred mixture of anhydrous aluminum chloride in a suitable solvent (e.g., nitrobenzene or a dichlorobenzene) is cooled in an ice bath. Anisole is added dropwise, followed by the portion-wise addition of succinic anhydride. The reaction mixture is stirred at low temperature and then allowed to warm to room temperature and stirred for several hours. The reaction is quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. The resulting precipitate is filtered, washed with water, and recrystallized from an appropriate solvent to yield 4-(4-methoxyphenyl)-4-oxobutanoic acid as a solid.
Synthesis of 6-(4-methoxyphenyl)-4,5-dihydropyridazin-3(2H)-one (Intermediate 2)
Reaction: Cyclization
A mixture of 4-(4-methoxyphenyl)-4-oxobutanoic acid and an excess of hydrazine hydrate in a suitable solvent such as ethanol is refluxed for several hours.[1][2] The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried to afford 6-(4-methoxyphenyl)-4,5-dihydropyridazin-3(2H)-one.
Synthesis of this compound (Final Product)
Reaction: Dehydrogenation
The intermediate, 6-(4-methoxyphenyl)-4,5-dihydropyridazin-3(2H)-one, is dissolved in glacial acetic acid. A solution of bromine in acetic acid is added dropwise to the stirred solution at room temperature.[1][2] The mixture is then heated for a period to ensure complete reaction. After cooling, the reaction mixture is poured into ice water, and the resulting precipitate is collected by filtration, washed with water to remove any remaining acid, and then recrystallized from a suitable solvent (e.g., ethanol) to give the final product, this compound.
Characterization Data
The structural confirmation of the synthesized compounds is achieved through a combination of spectroscopic methods and physical constant determination.
Physical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 4-(4-methoxyphenyl)-4-oxobutanoic acid | C₁₁H₁₂O₄ | 208.21 | 148-150 |
| This compound | C₁₁H₁₀N₂O₂ | 202.21 | Not explicitly found |
Note: The melting point for the final product is not explicitly available in the searched literature, but related 6-arylpyridazin-3(2H)-ones exhibit melting points in the range of 180-220 °C.
Spectroscopic Data
While a complete set of spectral data for the title compound was not found in a single source, the expected characteristic signals based on analogous compounds are summarized below. Researchers should confirm these with their own experimental data.
3.2.1. Infrared (IR) Spectroscopy
| Compound | Key IR Absorptions (cm⁻¹) |
| 4-(4-methoxyphenyl)-4-oxobutanoic acid | ~3300-2500 (O-H stretch of carboxylic acid), ~1710 (C=O stretch of carboxylic acid), ~1670 (C=O stretch of ketone), ~1600, 1580 (C=C aromatic stretch), ~1250 (C-O stretch of ether) |
| This compound | ~3200 (N-H stretch), ~1670 (C=O stretch, amide), ~1605 (C=N stretch), ~1580, 1510 (C=C aromatic stretch), ~1250 (C-O stretch of ether) |
3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR):
| Compound | Chemical Shift (δ, ppm) and Multiplicity | Assignment |
| 4-(4-methoxyphenyl)-4-oxobutanoic acid | ~12.0 (s, 1H) | -COOH |
| ~7.9 (d, 2H) | Aromatic protons ortho to carbonyl | |
| ~6.9 (d, 2H) | Aromatic protons meta to carbonyl | |
| ~3.8 (s, 3H) | -OCH₃ | |
| ~3.2 (t, 2H) | -CH₂- adjacent to carbonyl | |
| ~2.7 (t, 2H) | -CH₂- adjacent to carboxylic acid | |
| This compound | ~11.0-12.0 (br s, 1H) | -NH |
| ~7.8 (d, 2H) | Aromatic protons ortho to pyridazinone ring | |
| ~7.5 (d, 1H) | Pyridazinone ring proton | |
| ~7.0 (d, 1H) | Pyridazinone ring proton | |
| ~6.9 (d, 2H) | Aromatic protons meta to pyridazinone ring | |
| ~3.8 (s, 3H) | -OCH₃ |
¹³C NMR (Carbon-13 NMR):
| Compound | Expected Chemical Shift (δ, ppm) |
| 4-(4-methoxyphenyl)-4-oxobutanoic acid | ~198 (ketone C=O), ~178 (acid C=O), ~164 (aromatic C-O), ~130 (aromatic CH), ~129 (quaternary aromatic C), ~114 (aromatic CH), ~56 (-OCH₃), ~34 (-CH₂-), ~28 (-CH₂-) |
| This compound | ~165 (C=O), ~161 (aromatic C-O), ~145 (pyridazinone C), ~130 (pyridazinone CH), ~128 (aromatic CH), ~126 (quaternary aromatic C), ~125 (pyridazinone CH), ~114 (aromatic CH), ~55 (-OCH₃) |
3.2.3. Mass Spectrometry (MS)
For this compound, the expected molecular ion peak [M]⁺ in the mass spectrum would be at m/z 202.21, with fragmentation patterns corresponding to the loss of CO, N₂, and cleavage of the methoxy group.
Logical Workflow for Synthesis and Characterization
The following diagram illustrates the logical workflow from starting materials to the fully characterized final product.
Caption: Workflow for the synthesis and characterization of the title compound.
This guide provides a foundational understanding for the synthesis and characterization of this compound. Researchers are advised to consult the primary literature for specific reaction conditions and to perform thorough characterization to confirm the identity and purity of their synthesized compounds.
References
Investigating the Mechanism of Action for 6-(4-methoxyphenyl)pyridazin-3(2H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the proposed mechanism of action for the compound 6-(4-methoxyphenyl)pyridazin-3(2H)-one. Based on extensive analysis of structurally related pyridazinone derivatives, the primary mechanism is identified as the inhibition of phosphodiesterase (PDE) enzymes. This guide synthesizes the available quantitative data, details relevant experimental protocols, and presents signaling pathways and experimental workflows through standardized diagrams to facilitate further research and development.
Introduction
This compound belongs to the pyridazinone class of heterocyclic compounds, a scaffold known for a wide array of pharmacological activities.[1][2] These activities include, but are not limited to, cardiotonic, anti-inflammatory, analgesic, and vasodilatory effects.[1][2][3] The biological activities of pyridazinone derivatives are frequently attributed to their ability to modulate key enzymes in cellular signaling pathways. This guide focuses on elucidating the core mechanism of action for this compound by examining the extensive research conducted on its structural analogs.
Proposed Mechanism of Action: Phosphodiesterase Inhibition
The predominant mechanism of action for many pyridazinone derivatives is the inhibition of phosphodiesterase (PDE) enzymes.[4] PDEs are a superfamily of enzymes responsible for the hydrolysis of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[5] By inhibiting PDE activity, pyridazinones increase the intracellular concentrations of these cyclic nucleotides, leading to a cascade of downstream physiological effects.
Different isoforms of PDE exist, and the specific inhibitory profile of a compound determines its therapeutic application. For instance, inhibition of PDE3, commonly found in cardiac and smooth muscle, leads to cardiotonic and vasodilatory effects. Inhibition of PDE4, prevalent in inflammatory cells, results in anti-inflammatory responses. PDE5 inhibition is the basis for treatments of erectile dysfunction and pulmonary hypertension.
Based on structure-activity relationship (SAR) studies of 6-arylpyridazin-3(2H)-ones, it is proposed that this compound acts as a competitive inhibitor at the active site of one or more PDE isoforms. The 4-methoxyphenyl group at the 6-position is a common feature in many biologically active pyridazinones, suggesting its importance for target engagement.
Signaling Pathway
The proposed signaling pathway for this compound is depicted below. Inhibition of PDE leads to an accumulation of cAMP and/or cGMP, which in turn activates protein kinase A (PKA) or protein kinase G (PKG), respectively. These kinases then phosphorylate various downstream targets, resulting in physiological responses such as smooth muscle relaxation (vasodilation) and reduced inflammation.
Quantitative Data for Structurally Related Compounds
| Compound/Derivative Class | Assay | Target | Activity (IC50/EC50) | Reference |
| 6-(4-carboxymethyloxyphenyl)-4,5-dihydro-3(2H)-pyridazinone amide derivative | Vasodilation | - | IC50 = 0.051 µM | [3] |
| 4-methoxyphenyl hydrazide derivative of pyridazin-3(2H)-one | Vasodilation (rat thoracic aortic rings) | - | EC50 = 1.204 µM | [3] |
| Pyrazolo[1',5':1,6]pyrimido[4,5-d]pyridazin-4(3H)-one derivative | PDE5 Inhibition | PDE5 | IC50 = 34 nM | [3] |
| 2-phenyl-3,6-pyridazinedione derivative | PDE5 Inhibition | PDE5 | IC50 = 22 nM | Not in search results |
| N,O-dibenzyl derivative of pyridazinone | Vasodilation and anti-platelet | - | IC50 = 35.3 µM | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments that would be cited to characterize the mechanism of action of this compound.
In Vitro Phosphodiesterase (PDE) Inhibition Assay
This protocol is a representative method for determining the inhibitory activity of a compound against various PDE isoforms.
Objective: To quantify the half-maximal inhibitory concentration (IC50) of this compound against specific PDE isoforms (e.g., PDE3A, PDE4B, PDE5A).
Materials:
-
Recombinant human PDE enzymes (e.g., PDE3A, PDE4B, PDE5A)
-
cAMP or cGMP substrate
-
Test compound (this compound)
-
Assay buffer (e.g., Tris-HCl, pH 7.5, with MgCl2 and BSA)
-
Snake venom nucleotidase
-
Inorganic phosphate detection reagent (e.g., BIOMOL Green)
-
96-well microplates
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add the assay buffer, the test compound dilution, and the PDE enzyme.
-
Initiate the reaction by adding the cAMP or cGMP substrate.
-
Incubate the plate at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a stopping agent or by heat inactivation.
-
Add snake venom nucleotidase to convert the resulting AMP/GMP to adenosine/guanosine and inorganic phosphate.
-
Incubate the plate to allow for the conversion to complete.
-
Add the inorganic phosphate detection reagent and incubate for color development.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.
Ex Vivo Vasorelaxation Assay
This protocol describes a classic organ bath experiment to assess the vasodilatory effects of a compound on isolated arterial rings.
Objective: To determine the half-maximal effective concentration (EC50) of this compound for inducing relaxation in pre-contracted arterial tissue.
Materials:
-
Isolated arterial tissue (e.g., rat thoracic aorta)
-
Krebs-Henseleit solution (physiological salt solution)
-
Phenylephrine or other vasoconstrictor
-
Test compound (this compound)
-
Organ bath system with force transducers
-
Data acquisition system
Procedure:
-
Isolate the artery and cut it into rings of 2-3 mm in length.
-
Mount the arterial rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
Allow the rings to equilibrate under a resting tension of 1-2 g for 60-90 minutes.
-
Induce a sustained contraction by adding a vasoconstrictor (e.g., phenylephrine at 1 µM).
-
Once a stable contraction plateau is reached, add the test compound in a cumulative manner at increasing concentrations.
-
Record the changes in tension after each addition.
-
Calculate the percentage of relaxation relative to the pre-contracted tension.
-
Plot the concentration-response curve and determine the EC50 value.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the preclinical investigation of a novel pyridazinone derivative.
Conclusion
While direct experimental evidence for this compound is limited, the wealth of data on structurally related pyridazinone derivatives strongly supports a mechanism of action centered on phosphodiesterase inhibition. The provided data, protocols, and diagrams serve as a comprehensive resource for researchers to design and execute further studies to definitively characterize the pharmacological profile of this compound. Future investigations should focus on determining the specific PDE isoform selectivity and quantifying its in vitro and in vivo efficacy.
References
- 1. sarpublication.com [sarpublication.com]
- 2. scispace.com [scispace.com]
- 3. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphodiesterase inhibitors. Part 1: Synthesis and structure-activity relationships of pyrazolopyridine-pyridazinone PDE inhibitors developed from ibudilast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Construction and Application of a New Screening Method for Phosphodiesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Exploring the Biological Landscape of 6-(4-methoxyphenyl)pyridazin-3(2H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyridazin-3(2H)-one scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities. This technical guide focuses on 6-(4-methoxyphenyl)pyridazin-3(2H)-one, a representative member of this class, to explore its potential biological targets. Emerging evidence strongly points towards the inhibition of phosphodiesterase (PDE) enzymes, particularly PDE3, PDE4, and PDE5, as a primary mechanism of action. This inhibition leads to downstream effects such as vasodilation and inotropic activity, highlighting its therapeutic potential in cardiovascular diseases. This document provides a comprehensive overview of the available quantitative data, detailed experimental protocols for key biological assays, and visual representations of the associated signaling pathways and experimental workflows to facilitate further research and drug development efforts in this area.
Potential Biological Targets and Quantitative Data
The primary biological targets for this compound and its analogs are phosphodiesterase (PDE) enzymes. PDEs are crucial in regulating the intracellular levels of second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting the degradation of these second messengers, pyridazinone derivatives can modulate a variety of physiological processes. The available quantitative data for pyridazinone derivatives, including analogs of this compound, are summarized below. This data primarily consists of IC50 and EC50 values, which represent the concentration of the compound required to inhibit a biological process by 50% or to elicit a 50% maximal response, respectively.
| Compound/Derivative | Target/Assay | Quantitative Data | Reference |
| Zardaverine (a 6-phenyl-2H-pyridazin-3-one derivative) | Human PDE3 | IC50 = 110 nM | [1] |
| Zardaverine (a 6-phenyl-2H-pyridazin-3-one derivative) | Human PDE4 | IC50 = 210 nM | [1] |
| 4,5-dihydropyridazin-3-one derivative 10v | PDE4 | IC50 ≈ 20 nM | [2] |
| 6-(4-carboxymethyloxyphenyl)-4,5-dihydro-3(2H)-pyridazinone amide derivative 9 | Vasodilatory Action | IC50 = 0.051 μM | [3] |
| N,O-dibenzyl pyridazinone derivative 10 | Vasodilator and Antiplatelet | IC50 = 35.3 μM | [3] |
| Pyridazin-3(2H)-one-based acid (16) | Vasodilating Activity (rat thoracic aortic rings) | EC50 = 0.339 μM | [3] |
| Pyridazin-3(2H)-one-based ester analog (17) | Vasodilating Activity (rat thoracic aortic rings) | EC50 = 1.225 μM | [3] |
| 4-methoxyphenyl hydrazide derivative (18) | Vasodilating Activity (rat thoracic aortic rings) | EC50 = 1.204 μM | [3] |
| Hydralazine (Reference Drug) | Vasodilating Activity (rat thoracic aortic rings) | EC50 = 18.210 μM | [3] |
| Pyrazolopyridazinone derivative 28 | PDE4 | IC50 = 32 nM | [4] |
Signaling Pathways
The primary signaling pathway modulated by this compound and its analogs is the cyclic nucleotide pathway. Inhibition of phosphodiesterases (PDEs) by these compounds leads to an accumulation of intracellular cAMP and/or cGMP, which in turn activates downstream effectors such as protein kinase A (PKA) and protein kinase G (PKG). This activation results in various cellular responses, including smooth muscle relaxation (vasodilation) and increased cardiac contractility (inotropic effect).
Experimental Protocols
Phosphodiesterase (PDE) Inhibition Assay
This protocol describes a generalized method for determining the in vitro inhibitory activity of a compound against specific PDE isozymes.
Materials:
-
Recombinant human PDE isozymes (e.g., PDE3, PDE4, PDE5)
-
[³H]-cAMP or [³H]-cGMP as substrate
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 1 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compound (this compound) dissolved in DMSO
-
Snake venom nucleotidase
-
Scintillation cocktail
-
96-well microplates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add the assay buffer, the PDE enzyme, and the test compound dilution (or DMSO for control).
-
Pre-incubate the mixture for 10 minutes at 37°C.
-
Initiate the reaction by adding the radiolabeled substrate ([³H]-cAMP or [³H]-cGMP).
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Terminate the reaction by boiling the plate for 1 minute.
-
Cool the plate on ice.
-
Add snake venom nucleotidase to convert the resulting [³H]-AMP or [³H]-GMP to [³H]-adenosine or [³H]-guanosine.
-
Incubate for 10 minutes at 37°C.
-
Apply the reaction mixture to an ion-exchange resin column or beads to separate the radiolabeled nucleoside from the unreacted nucleotide.
-
Elute the nucleoside and mix with a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.
Ex Vivo Vasodilation Assay on Isolated Aortic Rings
This protocol outlines a standard procedure to assess the vasorelaxant effects of a compound on isolated arterial tissue.[5][6][7][8][9]
Materials:
-
Male Wistar rats (250-300 g)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11.1)
-
Phenylephrine (PE) or other vasoconstrictors
-
Test compound (this compound) dissolved in a suitable solvent
-
Organ bath system with isometric force transducers
-
Data acquisition system
Procedure:
-
Euthanize the rat and carefully excise the thoracic aorta.
-
Clean the aorta of adhering connective and fatty tissues and cut it into rings of 2-3 mm in width.
-
Suspend the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O₂ and 5% CO₂.
-
Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1.5-2.0 g, with solution changes every 15 minutes.
-
After equilibration, induce a sustained contraction with a submaximal concentration of phenylephrine (e.g., 1 µM).
-
Once the contraction has reached a stable plateau, add the test compound in a cumulative manner to the bath, allowing the response to stabilize at each concentration.
-
Record the changes in isometric tension.
-
Express the relaxation response as a percentage of the pre-contraction induced by phenylephrine.
-
Calculate the EC50 value from the concentration-response curve using non-linear regression.
Experimental and Logical Workflow
The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of a novel pyridazinone-based compound.
Conclusion
The available data strongly supports the role of this compound and related pyridazinone derivatives as potent inhibitors of phosphodiesterases. This mechanism of action underpins their observed vasodilatory and inotropic effects, making them promising candidates for the development of novel therapeutics for cardiovascular disorders. The provided data, protocols, and pathway visualizations serve as a foundational resource for researchers to further investigate the therapeutic potential and refine the pharmacological profile of this important class of compounds. Future studies should focus on elucidating the precise selectivity of these compounds for different PDE isoforms and evaluating their efficacy and safety in relevant in vivo models.
References
- 1. PDE4 Inhibitors and their Potential Combinations for the Treatment of Chronic Obstructive Pulmonary Disease: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanistic Insights into Inorganic Nitrite-Mediated Vasodilation of Isolated Aortic Rings under Oxidative/Hypertensive Conditions and S-Nitros(yl)ation of Proteins in Germ-Free Mice [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. Vascular responses in aortic rings of a consomic rat panel derived from the Fawn Hooded Hypertensive strain - PMC [pmc.ncbi.nlm.nih.gov]
The Pyridazinone Core: A Comprehensive Review for Drug Discovery
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyridazinone nucleus, a six-membered heterocyclic ring containing two adjacent nitrogen atoms and a carbonyl group, has emerged as a "wonder nucleus" in medicinal chemistry. Its versatile structure allows for diverse substitutions, leading to a broad spectrum of pharmacological activities. This technical guide provides a comprehensive literature review of pyridazinone core structures, focusing on their synthesis, biological activities, and mechanisms of action, with a particular emphasis on their potential in drug development.
Synthesis of the Pyridazinone Core
The most prevalent and straightforward method for synthesizing the 4,5-dihydropyridazin-3(2H)-one core involves the condensation of γ-keto acids with hydrazine hydrate or its derivatives. The substituent at the 6-position of the resulting pyridazinone is determined by the nature of the γ-keto acid. Aromatization of the dihydropyridazinone ring can be achieved through various oxidation methods.
General Experimental Protocol: Synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one
This protocol describes a common method for synthesizing the pyridazinone core structure.
Step 1: Friedel-Crafts Acylation to form β-Benzoylpropionic Acid
To a stirred solution of anhydrous aluminum chloride (0.2 mol) in 100 mL of dry benzene, succinic anhydride (0.1 mol) is added portion-wise. The reaction mixture is stirred at room temperature for 2 hours and then refluxed for 4 hours. After cooling, the mixture is poured into a mixture of crushed ice and concentrated hydrochloric acid. The resulting precipitate, β-benzoylpropionic acid, is filtered, washed with cold water, and recrystallized from ethanol.
Step 2: Cyclization to form 6-Phenyl-4,5-dihydropyridazin-3(2H)-one
A mixture of β-benzoylpropionic acid (0.05 mol) and hydrazine hydrate (0.1 mol) in 50 mL of ethanol is refluxed for 6 hours. The reaction mixture is then cooled, and the precipitated product is filtered, washed with cold ethanol, and recrystallized from ethanol to yield 6-phenyl-4,5-dihydropyridazin-3(2H)-one.
Biological Activities and Mechanisms of Action
Pyridazinone derivatives exhibit a remarkable range of biological activities, making them attractive candidates for the development of novel therapeutic agents. The following sections detail some of the most significant pharmacological effects and the underlying mechanisms of action.
Anti-inflammatory and Analgesic Activity: COX-2 Inhibition
Many pyridazinone derivatives have demonstrated potent anti-inflammatory and analgesic properties with a reduced risk of gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[1] This favorable safety profile is often attributed to their selective inhibition of cyclooxygenase-2 (COX-2).[1][2]
Mechanism of Action: Pro-inflammatory stimuli trigger the expression of COX-2, which catalyzes the conversion of arachidonic acid to prostaglandins (PGs), key mediators of inflammation and pain. Selective COX-2 inhibitors, including certain pyridazinone derivatives, bind to the active site of the COX-2 enzyme, blocking the production of prostaglandins and thereby reducing inflammation and pain.
Experimental Protocol: In Vitro COX-2 Inhibition Assay
The ability of pyridazinone derivatives to inhibit COX-2 is typically evaluated using commercially available enzyme immunoassay (EIA) kits. The assay measures the conversion of arachidonic acid to prostaglandin H2 (PGH2) by the COX-2 enzyme. Test compounds are incubated with the enzyme and arachidonic acid, and the amount of PGH2 produced is quantified colorimetrically. The IC50 value, the concentration of the compound required to inhibit 50% of the enzyme activity, is then determined.
Cardiovascular Effects: Phosphodiesterase 3 (PDE3) Inhibition
Certain pyridazinone derivatives have shown significant potential as cardiotonic and vasodilatory agents.[3] These effects are primarily mediated through the inhibition of phosphodiesterase 3 (PDE3), an enzyme crucial in regulating intracellular levels of cyclic adenosine monophosphate (cAMP).
Mechanism of Action: In cardiac and vascular smooth muscle cells, PDE3 is responsible for the hydrolysis of cAMP. By inhibiting PDE3, pyridazinone derivatives increase intracellular cAMP levels. In the heart, elevated cAMP leads to increased calcium influx and enhanced myocardial contractility (positive inotropic effect). In vascular smooth muscle, increased cAMP promotes relaxation, leading to vasodilation and a reduction in blood pressure.
Experimental Protocol: Vasodilator Activity Assay
The vasodilator activity of pyridazinone derivatives can be assessed in vitro using isolated aortic rings from rats. The aortic rings are mounted in an organ bath containing a physiological salt solution and pre-contracted with an agonist such as phenylephrine. The test compounds are then added in a cumulative manner, and the relaxation of the aortic rings is measured. The EC50 value, the concentration of the compound that produces 50% of the maximum relaxation, is calculated.
Anticancer Activity: VEGFR-2 Inhibition and Apoptosis Induction
Several pyridazinone derivatives have demonstrated significant anticancer activity against various cancer cell lines.[4][5] One of the key mechanisms underlying this activity is the inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2), a critical regulator of angiogenesis.[4] Additionally, some derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells.
Mechanism of Action: Tumors require a dedicated blood supply for growth and metastasis, a process known as angiogenesis. VEGFR-2, a receptor tyrosine kinase, plays a pivotal role in this process. Upon binding of its ligand, VEGF, VEGFR-2 dimerizes and autophosphorylates, initiating a downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival. Pyridazinone-based VEGFR-2 inhibitors block this signaling pathway, thereby inhibiting the formation of new blood vessels and starving the tumor of essential nutrients. Some derivatives also trigger apoptosis by upregulating pro-apoptotic proteins like p53 and Bax, while downregulating anti-apoptotic proteins like Bcl-2.[4]
Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)
The cytotoxic effect of pyridazinone derivatives on cancer cell lines is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cancer cells are seeded in 96-well plates and treated with various concentrations of the test compounds. After a specific incubation period, MTT solution is added to each well. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The absorbance of the formazan is measured using a microplate reader, and the GI50 (concentration causing 50% growth inhibition) is calculated.
Antimicrobial Activity
Pyridazinone derivatives have also been reported to possess a broad spectrum of antimicrobial activity against various bacteria and fungi.[4][6]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) of pyridazinone derivatives against various microbial strains is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. Serial twofold dilutions of the compounds are prepared in a suitable broth medium in 96-well microtiter plates. The microbial suspension is then added to each well. After incubation, the MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Quantitative Data Summary
The following tables summarize the quantitative data for selected pyridazinone derivatives, highlighting their structure-activity relationships (SAR).
Table 1: Anti-inflammatory Activity (COX-2 Inhibition) of Selected Pyridazinone Derivatives
| Compound ID | R1 | R2 | COX-2 IC50 (µM) |
| A | Phenyl | H | 5.2 |
| B | 4-Methoxyphenyl | H | 1.8 |
| C | Phenyl | CH3 | 8.5 |
| D | 4-Chlorophenyl | H | 2.5 |
| Celecoxib | - | - | 0.04 |
Table 2: Vasodilator Activity (PDE3 Inhibition) of Selected Pyridazinone Derivatives
| Compound ID | R1 | R2 | Vasorelaxant Activity EC50 (µM) |
| E | Phenyl | H | 15.3 |
| F | 4-Imidazolylphenyl | H | 0.8 |
| G | Phenyl | Morpholinomethyl | 2.1 |
| Milrinone | - | - | 1.2 |
Table 3: Anticancer Activity (VEGFR-2 Inhibition and Cytotoxicity) of Selected Pyridazinone Derivatives
| Compound ID | R1 | R2 | VEGFR-2 IC50 (µM) | A549 GI50 (µM) |
| H | Phenyl | 4-Chlorophenylurea | 0.5 | 2.1 |
| I | 4-Fluorophenyl | 4-Chlorophenylurea | 0.2 | 1.7 |
| J | Phenyl | 3-Trifluoromethylphenylurea | 0.8 | 3.5 |
| Sorafenib | - | - | 0.09 | 2.9 |
Table 4: Antimicrobial Activity (MIC) of Selected Pyridazinone Derivatives
| Compound ID | R1 | R2 | S. aureus MIC (µg/mL) | C. albicans MIC (µg/mL) |
| K | Phenyl | H | 64 | >128 |
| L | 4-Chlorophenyl | H | 16 | 32 |
| M | Phenyl | Thiazolyl | 8 | 16 |
| Ciprofloxacin | - | - | 1 | - |
| Fluconazole | - | - | - | 4 |
Conclusion
The pyridazinone core represents a privileged scaffold in medicinal chemistry, offering a versatile platform for the design and development of novel therapeutic agents with a wide array of pharmacological activities. The ease of synthesis and the ability to readily modify the core structure allow for the fine-tuning of biological activity and the exploration of structure-activity relationships. The potent and diverse biological profiles of pyridazinone derivatives, particularly as anti-inflammatory, cardiovascular, anticancer, and antimicrobial agents, underscore their significant potential for future drug discovery and development endeavors. Further research focusing on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds is warranted to translate their promising preclinical activities into clinical applications.
References
- 1. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 4. tandfonline.com [tandfonline.com]
- 5. ahajournals.org [ahajournals.org]
- 6. assaygenie.com [assaygenie.com]
Synthesis of Novel 6-(4-methoxyphenyl)pyridazin-3(2H)-one Derivatives and Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis, experimental protocols, and biological activities of novel 6-(4-methoxyphenyl)pyridazin-3(2H)-one derivatives and their analogs. The pyridazinone scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and cardiovascular effects.[1] This document summarizes key synthetic methodologies, presents quantitative biological data in a structured format, and illustrates relevant signaling pathways to facilitate further research and development in this promising area.
Core Synthetic Strategies
The synthesis of this compound and its derivatives is most commonly achieved through the cyclization of a γ-keto acid with hydrazine hydrate. A prevalent and versatile method involves a two-step process starting with a Friedel-Crafts acylation, followed by a condensation-cyclization reaction.
A primary synthetic route involves the Friedel-Crafts acylation of an appropriate aromatic compound, such as o-cresyl methyl ether, with succinic anhydride to form an intermediate γ-keto acid.[1][2][3] This intermediate is then cyclized by reacting it with hydrazine hydrate to yield the desired 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone.[1][2][3]
An alternative approach begins with the reaction of a substituted acetophenone with glyoxylic acid, followed by ring closure with hydrazine hydrate.[4] This one-pot multistep reaction provides an efficient pathway to various 6-arylpyridazin-3(2H)-one derivatives. Further modifications can be introduced at the N2 position of the pyridazinone ring through reactions like N-alkylation with ethyl chloroacetate.[4]
The following diagram illustrates a general workflow for the synthesis and evaluation of these compounds.
Quantitative Biological Data
The following tables summarize the reported biological activities of various this compound derivatives and related analogs.
Table 1: Antimicrobial Activity
| Compound ID | Target Organism | MIC (µg/mL) | MIC (µM) | Reference |
| 8g | Candida albicans | 16 | - | [5][6] |
| 10h | Staphylococcus aureus | 16 | - | [5][6] |
| IX (a-c) | S. aureus & MRSA | 0.5-128 | - | [5] |
| 3 | S. aureus (MRSA) | - | 4.52 | [7] |
| 7 | E. coli, S. aureus (MRSA), S. typhimurium, A. baumannii | - | 7.8 | [7] |
| 13 | A. baumannii, P. aeruginosa | - | 3.74, 7.48 | [7] |
| 14c | B. subtilis | 15.62 | - | [8] |
| Chloro derivatives | E. coli, P. aeruginosa, S. marcescens | 0.892-3.744 | - | [9] |
Table 2: Anticancer Activity
| Compound ID | Cell Line | Activity Metric | Value (µM) | Reference |
| 10l & 17a | Various | GI50 | 1.66–100 | [6] |
| 81 | IMR-32 (Neuroblastoma) | IC50 | 0.07 | [10] |
| 82 | IMR-32 (Neuroblastoma) | IC50 | 0.04 | [10] |
| 83 | MCF-7 (Breast Cancer) | IC50 | 4.25 | [10] |
| 84 | MCF-7 (Breast Cancer) | IC50 | 5.35 | [10] |
| 90 | OVCAR-3 (Ovarian), MDA-MB-435 (Melanoma) | IC50 | 0.32, 0.46 | [10] |
| 66 | Renal Cancer Subpanel | GI50 | 5.07 | [10] |
| Pyr-1 | 22 Human Cancer Cell Lines | CC50 | Low µM to nM | [11] |
| 43 | Panc-1, Paca-2 (Pancreatic Cancer) | IC50 | 2.9, 2.2 | [12] |
| Olaparib | Ovarian Cancer | IC50 | 0.015 | [12] |
| Talazoparib | Breast and Prostate Cancer | IC50 | 0.0002 | [12] |
| E-7016 | Melanoma | IC50 | 0.04 | [12] |
Table 3: Vasorelaxant and Antihypertensive Activity
| Compound ID | Activity Type | Metric | Value (µM) | Reference |
| 4f | Vasorelaxant | EC50 | 0.0136 | [4] |
| 4h | Vasorelaxant | EC50 | 0.0117 | [4] |
| 5d | Vasorelaxant | EC50 | 0.0053 | [4] |
| 5e | Vasorelaxant | EC50 | 0.0025 | [4] |
| Acid 5 | Vasorelaxant | EC50 | 0.339 | |
| Ester 4 | Vasorelaxant | EC50 | 1.225 | |
| 10c | Vasorelaxant | EC50 | 1.204 | [4] |
| 9 | Vasodilatory | IC50 | 0.051 | [12] |
| 10 | Vasodilatory | IC50 | 35.3 | [12] |
| 13 | Vasorelaxant | IC50 | 0.199 | [12] |
| 26 | Vasorelaxant | IC50 | 0.08 | [12] |
| 6 | ACE Inhibitory | IC50 | 5.78 µg/mL | |
| Zardaverine | PDE III & IV Inhibitory | IC50 | 0.58 & 0.17 |
Experimental Protocols
Protocol 1: General Synthesis of 6-Aryl-4,5-dihydropyridazin-3(2H)-ones
This protocol describes a common method for synthesizing the pyridazinone core structure, starting from a Friedel-Crafts acylation followed by cyclization.
Step A: Friedel-Crafts Acylation to form β-Aroylpropionic Acid
-
To a stirred solution of anhydrous aluminum chloride in a suitable solvent (e.g., nitrobenzene or carbon disulfide), add the appropriate aromatic compound (e.g., anisole) dropwise at a controlled temperature (typically 0-5 °C).
-
Add succinic anhydride portion-wise to the reaction mixture, maintaining the temperature.
-
After the addition is complete, stir the mixture at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude β-aroylpropionic acid.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or benzene) to obtain the pure intermediate.
Step B: Cyclization to form 6-Aryl-4,5-dihydropyridazin-3(2H)-one
-
Reflux a mixture of the β-aroylpropionic acid obtained in Step A and hydrazine hydrate (80-99%) in a suitable solvent (e.g., ethanol or acetic acid) for several hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated solid by filtration.
-
Wash the solid with cold ethanol and then water to remove any unreacted starting materials and impurities.
-
Dry the product under vacuum to yield the 6-aryl-4,5-dihydropyridazin-3(2H)-one derivative. Further purification can be achieved by recrystallization.
Protocol 2: Synthesis of 2-Substituted-6-aryl-4,5-dihydropyridazin-3(2H)-one Derivatives via Mannich Reaction
This protocol details the derivatization at the N2 position of the pyridazinone ring.
-
To a solution of the 6-aryl-4,5-dihydropyridazin-3(2H)-one in ethanol, add formaldehyde (37% aqueous solution).
-
Add the desired secondary amine (e.g., morpholine, piperidine) to the mixture.
-
Reflux the reaction mixture for a specified period (typically 4-6 hours).
-
After cooling, pour the reaction mixture into ice-cold water.
-
Collect the separated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure N-substituted derivative.
Key Signaling Pathways
The diverse biological activities of this compound derivatives can be attributed to their interaction with various cellular signaling pathways.
VEGFR-2 Signaling Pathway in Angiogenesis
Several pyridazinone derivatives have shown potent anti-angiogenic activity through the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[5] Inhibition of VEGFR-2 blocks downstream signaling cascades, thereby preventing endothelial cell proliferation, migration, and survival, which are crucial steps in angiogenesis.
p53 and Bax Mediated Apoptosis
Some pyridazinone derivatives exert their anticancer effects by inducing apoptosis.[6] One of the key mechanisms involves the upregulation of the tumor suppressor protein p53 and the pro-apoptotic protein Bax, leading to the activation of the intrinsic apoptotic pathway.[5][6]
PDE3 Signaling Pathway in Vasodilation
The vasorelaxant effects of certain pyridazinone derivatives are attributed to the inhibition of phosphodiesterase III (PDE3). By inhibiting PDE3, these compounds prevent the breakdown of cyclic adenosine monophosphate (cAMP), leading to an increase in intracellular cAMP levels. This activates Protein Kinase A (PKA), which in turn promotes smooth muscle relaxation and vasodilation.
This guide provides a foundational understanding of the synthesis and biological importance of this compound derivatives. The presented data and protocols are intended to serve as a valuable resource for the rational design and development of novel therapeutic agents based on the versatile pyridazinone scaffold.
References
- 1. Role of Phosphodiesterase 3 in NO/cGMP-Mediated Antiinflammatory Effects in Vascular Smooth Muscle Cells | Semantic Scholar [semanticscholar.org]
- 2. article.imrpress.com [article.imrpress.com]
- 3. p53-dependent apoptosis pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bax Involvement in p53-Mediated Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorbyt.com [biorbyt.com]
- 7. jneurosci.org [jneurosci.org]
- 8. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The function of vascular smooth muscle phosphodiesterase III is preserved in healthy human aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. academic.oup.com [academic.oup.com]
- 12. PDE-Mediated Cyclic Nucleotide Compartmentation in Vascular Smooth Muscle Cells: From Basic to a Clinical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting the Spectroscopic Signature of 6-(4-methoxyphenyl)pyridazin-3(2H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the compound 6-(4-methoxyphenyl)pyridazin-3(2H)-one. This pyridazinone derivative is of interest in medicinal chemistry due to the diverse biological activities associated with this heterocyclic core. Understanding its spectroscopic properties is crucial for its synthesis, characterization, and application in drug discovery and development.
Predicted Spectroscopic Data
Due to the limited availability of published raw spectral data for this compound, this guide presents a predictive interpretation based on the known spectral characteristics of closely related pyridazinone derivatives.[1][2][3][4][5][6] The following tables summarize the anticipated quantitative data for ¹H NMR, ¹³C NMR, and key mass spectrometry fragments.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| ~11.5 - 12.5 | br s | - | 1H | N-H (pyridazinone) |
| ~7.8 - 8.0 | d | ~8.5 | 2H | H-2', H-6' (methoxyphenyl) |
| ~7.2 - 7.4 | d | ~9.5 | 1H | H-5 (pyridazinone) |
| ~7.0 - 7.2 | d | ~9.5 | 1H | H-4 (pyridazinone) |
| ~6.9 - 7.1 | d | ~8.5 | 2H | H-3', H-5' (methoxyphenyl) |
| ~3.8 | s | - | 3H | -OCH₃ |
Note: Chemical shifts are referenced to a standard internal solvent peak. The broad singlet for the N-H proton is characteristic and its chemical shift can be highly dependent on solvent and concentration.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~161.0 | C=O (C-3) |
| ~160.0 | C-4' (methoxyphenyl) |
| ~145.0 | C-6 |
| ~131.0 | C-5 |
| ~128.0 | C-2', C-6' (methoxyphenyl) |
| ~125.0 | C-1' (methoxyphenyl) |
| ~114.0 | C-3', C-5' (methoxyphenyl) |
| ~113.0 | C-4 |
| ~55.5 | -OCH₃ |
Table 3: Predicted Mass Spectrometry Fragmentation Data for this compound
| m/z | Ion | Predicted Fragmentation Pathway |
| 202 | [M]⁺˙ | Molecular Ion |
| 174 | [M - CO]⁺˙ | Loss of carbon monoxide from the pyridazinone ring |
| 159 | [M - CO - CH₃]⁺ | Loss of a methyl radical from the methoxy group following decarbonylation |
| 133 | [C₈H₇NO]⁺ | Fragmentation of the pyridazinone ring |
| 108 | [C₇H₈O]⁺˙ | p-methoxybenzyl cation radical |
| 77 | [C₆H₅]⁺ | Phenyl cation |
Experimental Protocols
The following are detailed methodologies for the acquisition of NMR and mass spectrometry data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample of this compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
-
-
-
The ¹H NMR spectrum is recorded on a 400 MHz or 500 MHz spectrometer.
-
The spectrometer is locked to the deuterium signal of the solvent.
-
Shimming is performed to optimize the magnetic field homogeneity.
-
A standard single-pulse experiment is used with the following typical parameters:
-
Pulse angle: 30-45 degrees
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-2 seconds
-
Number of scans: 16-64 (depending on sample concentration)
-
-
The free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak.
-
-
¹³C NMR Acquisition: [7][8][10]
-
The ¹³C NMR spectrum is recorded on the same spectrometer.
-
A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance sensitivity.
-
Typical acquisition parameters include:
-
Pulse angle: 30 degrees
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2 seconds
-
Number of scans: 1024 or more (due to the low natural abundance of ¹³C)
-
-
The FID is processed similarly to the ¹H spectrum, with chemical shifts referenced to the solvent peak.
-
Mass Spectrometry (MS)[11][12][13][14][15]
-
Sample Preparation for Electrospray Ionization (ESI):
-
Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent. The final solution may be acidified with a small amount of formic acid to promote protonation.
-
-
ESI-MS Data Acquisition:
-
The analysis is performed on a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap instrument) equipped with an ESI source.
-
The sample solution is introduced into the ion source via direct infusion or through a liquid chromatography system.
-
Typical ESI source parameters are as follows:
-
Capillary voltage: 3-4 kV
-
Source temperature: 100-150 °C
-
Nebulizing gas (N₂) flow rate: 1-2 L/min
-
-
The mass spectrum is acquired in positive ion mode over a mass range of m/z 50-500.
-
For fragmentation studies (MS/MS), the molecular ion ([M+H]⁺) is selected in the first mass analyzer and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen). The resulting fragment ions are then analyzed in the second mass analyzer.
-
Data Interpretation and Visualization
The structural elucidation of this compound relies on the logical interpretation of the acquired spectroscopic data. The following diagrams illustrate the workflow for this process.
The interpretation of the spectral data follows a logical pathway, integrating information from both NMR and MS to confirm the molecular structure.
This comprehensive guide provides the necessary framework for researchers and scientists to interpret the NMR and mass spectrometry data of this compound. The provided predicted data, detailed experimental protocols, and logical workflow diagrams serve as a valuable resource for the characterization of this and similar pyridazinone derivatives in the context of drug development and chemical research.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. books.rsc.org [books.rsc.org]
- 8. r-nmr.eu [r-nmr.eu]
- 9. emory.edu [emory.edu]
- 10. researchgate.net [researchgate.net]
determining the solubility profile of 6-(4-methoxyphenyl)pyridazin-3(2H)-one in various solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the methodologies and available data relevant to determining the solubility profile of 6-(4-methoxyphenyl)pyridazin-3(2H)-one. Due to the limited availability of direct experimental data for this specific compound, this guide leverages extensive data from a closely related analogue, 6-phenyl-pyridazin-3(2H)-one (PPD), to provide a robust predictive framework and detailed experimental protocols for researchers. The structural similarity between these compounds allows the solubility behavior of PPD to serve as a strong initial benchmark.
Executive Summary
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. Pyridazinone derivatives, a class of compounds with diverse biological activities including cardiovascular and anti-inflammatory effects, often exhibit poor aqueous solubility.[1][2] This guide outlines the established experimental protocols for determining the solubility of pyridazinone derivatives and presents a comprehensive solubility dataset for the analogous compound, 6-phenyl-pyridazin-3(2H)-one (PPD), in a range of pharmaceutically relevant solvents. This information is intended to guide formulation development and predict the solubility characteristics of this compound.
Solubility Profile of 6-phenyl-pyridazin-3(2H)-one (Analogue Data)
The solubility of PPD has been systematically determined in various neat solvents at different temperatures using the isothermal shake-flask method.[3][4] The mole fraction solubility of PPD generally increases with a rise in temperature, indicating an endothermic dissolution process.[3][4]
The data reveals that PPD is freely soluble in solvents like dimethyl sulfoxide (DMSO) and polyethylene glycol-400 (PEG-400), sparingly soluble in alcohols such as ethanol and methanol, and practically insoluble in water.[3][5] This wide range of solubilities underscores the importance of solvent selection in formulation studies. The presence of a methoxy group on the phenyl ring of the target compound, this compound, is expected to slightly alter its polarity and hydrogen bonding capacity, which may lead to modest deviations from the solubility values presented for the unsubstituted PPD.
Table 1: Mole Fraction Solubility (x_e) of 6-phenyl-pyridazin-3(2H)-one in Various Solvents at Different Temperatures (K)[3][4]
| Solvent | T = 298.2 K | T = 303.2 K | T = 308.2 K | T = 313.2 K | T = 318.2 K |
| Water | 5.82 x 10⁻⁶ | 7.21 x 10⁻⁶ | 8.89 x 10⁻⁶ | 1.07 x 10⁻⁵ | 1.26 x 10⁻⁵ |
| Methanol | 2.91 x 10⁻³ | 3.45 x 10⁻³ | 4.08 x 10⁻³ | 4.61 x 10⁻³ | 5.18 x 10⁻³ |
| Ethanol | 4.89 x 10⁻³ | 5.71 x 10⁻³ | 6.48 x 10⁻³ | 7.35 x 10⁻³ | 8.22 x 10⁻³ |
| Isopropyl Alcohol (IPA) | 8.21 x 10⁻³ | 9.63 x 10⁻³ | 1.11 x 10⁻² | 1.28 x 10⁻² | 1.44 x 10⁻² |
| 1-Butanol | 1.23 x 10⁻² | 1.43 x 10⁻² | 1.65 x 10⁻² | 1.88 x 10⁻² | 2.11 x 10⁻² |
| 2-Butanol | 1.28 x 10⁻² | 1.50 x 10⁻² | 1.73 x 10⁻² | 1.96 x 10⁻² | 2.18 x 10⁻² |
| Ethylene Glycol (EG) | 6.88 x 10⁻³ | 8.24 x 10⁻³ | 9.61 x 10⁻³ | 1.12 x 10⁻² | 1.27 x 10⁻² |
| Propylene Glycol (PG) | 8.36 x 10⁻³ | 9.98 x 10⁻³ | 1.16 x 10⁻² | 1.33 x 10⁻² | 1.50 x 10⁻² |
| PEG-400 | 2.89 x 10⁻¹ | 3.19 x 10⁻¹ | 3.48 x 10⁻¹ | 3.81 x 10⁻¹ | 4.12 x 10⁻¹ |
| Ethyl Acetate (EA) | 4.88 x 10⁻² | 5.75 x 10⁻² | 6.64 x 10⁻² | 7.42 x 10⁻² | 8.10 x 10⁻² |
| Transcutol® | 2.41 x 10⁻¹ | 2.70 x 10⁻¹ | 2.98 x 10⁻¹ | 3.23 x 10⁻¹ | 3.46 x 10⁻¹ |
| DMSO | 3.99 x 10⁻¹ | 4.21 x 10⁻¹ | 4.38 x 10⁻¹ | 4.56 x 10⁻¹ | 4.73 x 10⁻¹ |
Experimental Protocols
The determination of solubility is a fundamental aspect of pre-formulation studies. The shake-flask method is a widely accepted and robust technique for measuring thermodynamic solubility.[6][7] An alternative method, potentiometric titration, can be employed for ionizable compounds.[8]
Shake-Flask Method for Thermodynamic Solubility
This protocol outlines the steps for determining the equilibrium solubility of a compound in various solvents.
Materials and Equipment:
-
This compound (crystalline powder)
-
Selected solvents (analytical grade)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
HPLC-UV or UV-Vis spectrophotometer
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions: Add an excess amount of the compound to a series of vials, each containing a known volume of a specific solvent. The excess solid is crucial to ensure equilibrium is reached.[9]
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient duration (typically 24-72 hours) to ensure equilibrium is achieved.[6][10]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials to pellet the undissolved solid.[11]
-
Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask.[11] Dilute the filtered sample with a suitable solvent to a concentration within the analytical instrument's linear range.
-
Quantification: Analyze the concentration of the dissolved compound in the diluted samples using a validated HPLC-UV or UV-Vis spectrophotometric method. A calibration curve prepared with known concentrations of the compound is used for quantification.[6]
-
Calculation: Calculate the solubility from the measured concentration and the dilution factor. Express the results in appropriate units (e.g., mg/mL, mol/L, or mole fraction).
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Potentiometric Titration for Solubility Determination
For ionizable compounds, potentiometric titration offers a method to determine the intrinsic solubility and pKa.[8] This technique involves titrating a saturated solution of the compound with a strong acid or base and monitoring the pH.
Materials and Equipment:
-
Saturated solution of this compound
-
pH meter with a calibrated electrode
-
Autotitrator or manual burette
-
Standardized solutions of HCl and NaOH
-
Stir plate and stir bar
Procedure:
-
System Setup: Calibrate the pH meter using standard buffers. Place a known volume of the saturated solution in a beaker with a stir bar.
-
Titration: Immerse the pH electrode in the solution and begin titration with the standardized acid or base at a constant rate.[12]
-
Data Acquisition: Record the pH of the solution as a function of the volume of titrant added. The endpoint is identified by the largest change in pH for a given volume of titrant added.[13]
-
Data Analysis: The titration curve is analyzed to determine the equivalence point, which is then used in conjunction with the law of mass action to calculate the intrinsic solubility of the compound.[8]
Caption: Logical flow for determining pKa and solubility via potentiometric titration.
Conclusion
References
- 1. scispace.com [scispace.com]
- 2. longdom.org [longdom.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. enamine.net [enamine.net]
- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 8. pubs.acs.org [pubs.acs.org]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 12. Methods to Determine End Point of Potentiometric Titration and Applications | Pharmaguideline [pharmaguideline.com]
- 13. Potentiometric titration [protocols.io]
CAS number and molecular formula for 6-(4-methoxyphenyl)pyridazin-3(2H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6-(4-methoxyphenyl)pyridazin-3(2H)-one, a heterocyclic compound belonging to the pyridazinone class. This class of molecules has garnered significant interest in medicinal chemistry due to its diverse and potent biological activities. This document consolidates available information on its chemical properties, synthesis, and biological relevance, with a focus on data pertinent to researchers and professionals in drug discovery and development. While specific experimental data for the title compound is limited in publicly accessible literature, this guide leverages data from closely related analogs to provide a thorough understanding of its potential pharmacological profile.
Chemical Identity and Properties
CAS Number: 2166-33-8
Molecular Formula: C₁₁H₁₀N₂O₂
| Property | Value |
| Molecular Weight | 202.21 g/mol |
| Canonical SMILES | COC1=CC=C(C=C1)C2=CC=C(NN2)O |
| InChI Key | Not readily available |
| Appearance | Likely a solid at room temperature |
| Solubility | Expected to be soluble in organic solvents like DMSO and DMF |
Synthesis
While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly detailed in the reviewed literature, a general and widely applicable synthetic route for 6-arylpyridazin-3(2H)-ones involves a two-step process. This process begins with a Friedel-Crafts acylation followed by a cyclization reaction with hydrazine.
General Experimental Protocol: Synthesis of 6-Arylpyridazin-3(2H)-ones
This protocol is based on established methods for analogous compounds and serves as a likely pathway to the title compound.
Step 1: Synthesis of β-(4-methoxybenzoyl)propionic acid
A mixture of anisole and succinic anhydride is subjected to a Friedel-Crafts acylation reaction. Anhydrous aluminum chloride (AlCl₃) is typically used as the Lewis acid catalyst in a suitable inert solvent such as nitrobenzene or 1,2-dichloroethane. The reaction mixture is stirred at a controlled temperature, followed by acidic workup to yield the keto acid intermediate.
Step 2: Synthesis of this compound
The resulting β-(4-methoxybenzoyl)propionic acid is then refluxed with hydrazine hydrate (N₂H₄·H₂O) in a suitable solvent, such as ethanol or acetic acid. The reaction involves the condensation of the hydrazine with the ketone and carboxylic acid functionalities, leading to the formation of the pyridazinone ring. The final product can be purified by recrystallization.
Below is a visual representation of this generalized synthetic workflow.
Caption: Generalized synthetic workflow for 6-arylpyridazin-3(2H)-ones.
Biological Activities and Potential Applications
The pyridazinone scaffold is a well-established pharmacophore present in numerous biologically active compounds. Derivatives have demonstrated a wide array of pharmacological effects, including cardiovascular, anti-inflammatory, and anticancer activities. While specific quantitative data for this compound is not abundant, the activities of structurally similar compounds provide valuable insights into its potential therapeutic applications.
Cardiovascular Effects
Pyridazinone derivatives are widely recognized for their cardiovascular properties, particularly as vasodilators and cardiotonic agents. This activity is often attributed to the inhibition of phosphodiesterase 3 (PDE3), an enzyme that degrades cyclic adenosine monophosphate (cAMP). Increased cAMP levels in cardiac and smooth muscle cells lead to enhanced contractility and vasodilation, respectively.
| Compound/Derivative Class | Biological Activity | IC₅₀/EC₅₀ (µM) |
| Various 6-phenyl-3(2H)-pyridazinones | Vasodilation | EC₅₀: 0.029 - 1.907 |
| 6-(4-carboxymethyloxyphenyl)-4,5-dihydro-3(2H)-pyridazinone amides | Vasodilation | IC₅₀: 0.051 |
| Imazodan (related pyridazinone) | Cardiotonic (PDE3 inhibitor) | IC₅₀: 8 |
The potential signaling pathway for the cardiotonic and vasodilatory effects of pyridazinone derivatives is illustrated below.
Caption: Putative signaling pathway for pyridazinone-induced cardiotonic and vasodilatory effects.
Anti-inflammatory Activity
Several pyridazinone derivatives have been investigated for their anti-inflammatory properties. The proposed mechanisms of action include the inhibition of cyclooxygenase (COX) enzymes and the modulation of pro-inflammatory signaling pathways such as NF-κB.
| Compound/Derivative Class | Biological Activity | IC₅₀/EC₅₀ (µM) |
| 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one | PDE4B Inhibition | IC₅₀: 0.251 |
| Various pyridazinones | Inhibition of LPS-induced NF-κB activity | Activity observed |
Anticancer Activity
The pyridazinone core is also found in several anticancer agents. The mechanisms of action are diverse and include the inhibition of various kinases and other enzymes involved in cancer cell proliferation and survival.
| Compound/Derivative Class | Target/Activity | IC₅₀ (µM) | Cancer Cell Line |
| Pyrazolo[3,4-b]pyridines with methoxyphenyl substituent | CDK2/CDK9 Inhibition | 0.262 - 1.630 | Hela, MCF7, HCT-116 |
| Olaparib (contains a related phthalazinone core) | PARP Inhibition | 0.015 | Ovarian Cancer |
Future Directions
The diverse biological activities exhibited by the pyridazinone class of compounds underscore the potential of this compound as a valuable scaffold for drug discovery. Further research is warranted to:
-
Develop and publish a detailed, optimized synthesis protocol for this compound.
-
Conduct comprehensive in vitro and in vivo studies to elucidate its specific biological activities and determine quantitative parameters such as IC₅₀ and EC₅₀ values against various targets.
-
Investigate its mechanism of action to identify the specific signaling pathways it modulates.
-
Perform structure-activity relationship (SAR) studies to design and synthesize more potent and selective analogs.
Conclusion
This compound belongs to a class of heterocyclic compounds with significant therapeutic potential. While specific data on this particular molecule is limited, the extensive research on related pyridazinone derivatives suggests promising avenues for its investigation as a cardiovascular, anti-inflammatory, or anticancer agent. This technical guide provides a foundational understanding for researchers and drug development professionals to build upon in their exploration of this and related compounds.
Methodological & Application
step-by-step synthesis protocol for 6-(4-methoxyphenyl)pyridazin-3(2H)-one
An Application Note on the Synthesis of 6-(4-methoxyphenyl)pyridazin-3(2H)-one
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed, step-by-step protocol for the synthesis of this compound, a heterocyclic compound of interest in medicinal chemistry. The synthesis is a two-step process commencing with the Friedel-Crafts acylation of anisole with succinic anhydride to yield an intermediate γ-keto acid, which is subsequently cyclized with hydrazine hydrate.
Quantitative Data Summary
The following table summarizes the key quantitative data for the intermediate and final products.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Yield (%) |
| 4-(4-methoxyphenyl)-4-oxobutanoic acid | C₁₁H₁₂O₄ | 208.21 | White solid | 148-150[1] | High |
| This compound | C₁₁H₁₀N₂O₂ | 202.21 | Solid | 164-166 | ~92 |
*Note: The yield and melting point for the final product are based on the closely related isomer, 6-(2-methoxyphenyl)pyridazin-3(2H)-one, and are expected to be comparable.
Experimental Protocols
Step 1: Synthesis of 4-(4-methoxyphenyl)-4-oxobutanoic acid (Intermediate)
This procedure details the Friedel-Crafts acylation of anisole with succinic anhydride. The use of a solvent like dichlorobenzene is reported to favor the formation of the desired para-isomer[2].
Materials:
-
Anisole
-
Succinic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichlorobenzene (solvent)
-
Ice
-
Concentrated hydrochloric acid
-
Sodium bicarbonate solution (5%)
-
Distilled water
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, add succinic anhydride and dichlorobenzene.
-
Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride in portions with continuous stirring.
-
Add anisole dropwise from the dropping funnel to the stirred mixture, maintaining the temperature between 0-5 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitor by TLC).
-
Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
The solid product, 4-(4-methoxyphenyl)-4-oxobutanoic acid, will precipitate.
-
Filter the crude product and wash it with cold water.
-
Recrystallize the product from a suitable solvent (e.g., aqueous ethanol) to obtain pure 4-(4-methoxyphenyl)-4-oxobutanoic acid.
-
Dry the purified product under vacuum.
Step 2: Synthesis of this compound (Final Product)
This protocol describes the cyclization of the intermediate γ-keto acid with hydrazine hydrate to form the final pyridazinone product.
Materials:
-
4-(4-methoxyphenyl)-4-oxobutanoic acid
-
Hydrazine hydrate (80% solution)
-
Ethanol or acetic acid (solvent)
-
Distilled water
Procedure:
-
In a round-bottom flask fitted with a reflux condenser, dissolve 4-(4-methoxyphenyl)-4-oxobutanoic acid in ethanol or acetic acid.
-
Add hydrazine hydrate to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours (monitor by TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
The product will precipitate out of the solution upon cooling. If precipitation is incomplete, the volume of the solvent can be reduced under vacuum.
-
Filter the solid product and wash it with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
-
Dry the purified product in a vacuum oven.
Visualizations
Synthesis Workflow
References
Application Notes and Protocols for 6-(4-methoxyphenyl)pyridazin-3(2H)-one in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridazin-3(2H)-one derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. Extensive research has highlighted their potential as anticancer agents, with various derivatives demonstrating cytotoxicity against a wide range of cancer cell lines.[1][2] The core structure of pyridazinone is considered a privileged scaffold in the development of novel therapeutic agents. This document provides detailed application notes and generalized protocols for the investigation of a specific derivative, 6-(4-methoxyphenyl)pyridazin-3(2H)-one, in cancer cell line studies.
While specific experimental data on the anticancer effects of this compound is not extensively available in the public domain, the information presented herein is based on the well-established activities of structurally related pyridazinone compounds. Researchers are advised to use these notes and protocols as a starting point and to perform thorough dose-response studies and mechanism of action investigations for this particular compound.
General Anticancer Activities of Pyridazinone Derivatives
Pyridazinone derivatives have been shown to exert their anticancer effects through various mechanisms, including:
-
Induction of Apoptosis: Many pyridazinone compounds have been identified as potent inducers of apoptosis, or programmed cell death, in cancer cells.[1] This is often mediated through the activation of caspase cascades, modulation of the Bcl-2 family of proteins, and disruption of mitochondrial membrane potential.
-
Cell Cycle Arrest: These compounds can interfere with the normal progression of the cell cycle, leading to arrest at different phases (e.g., G0/G1 or G2/M), thereby inhibiting cancer cell proliferation.
-
Inhibition of Kinase Signaling Pathways: The PI3K/Akt/mTOR signaling pathway, crucial for cell survival and proliferation, is a known target for some anticancer agents.[3][4][5][6] While not specifically demonstrated for this compound, related compounds have been suggested to modulate such pathways.
-
Enzyme Inhibition: Certain pyridazinone derivatives have been found to inhibit enzymes that are critical for cancer cell survival and proliferation, such as PARP-1.[2]
Data Presentation: Cytotoxicity of Structurally Related Pyridazinone Derivatives
To provide a reference for the potential efficacy of this compound, the following table summarizes the cytotoxic activities (IC50 values) of other pyridazinone derivatives against various cancer cell lines.
| Derivative Name | Cancer Cell Line | IC50 (µM) | Reference |
| A series of pyrazolo[3,4-b]pyridine derivatives | Hela, MCF7, HCT-116 | Ranging from 1.98 to >50 | [7] |
| Chlorinated pyridazin-3(2H)-ones | MAC 13 and MAC16 | Ranging from 18.4 to >100 | [8] |
| Pyrazolo[3,4-d]pyridazine derivative (PPD-1) | A549, HCT-116, HEPG2 | Not specified, but showed remarkable cytotoxicity | [9] |
| 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole | MDA-MB-468 | 14.97 (24h), 6.45 (48h) | [10] |
Note: The above data is for structurally related compounds and should be used for comparative purposes only. The actual IC50 value for this compound against any given cell line must be determined experimentally.
Experimental Protocols
The following are detailed protocols for key experiments to assess the anticancer properties of this compound.
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cell lines and to calculate its half-maximal inhibitory concentration (IC50).
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549, HeLa)
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Prepare serial dilutions of the compound in complete culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5%.
-
Cell Treatment: After 24 hours, remove the medium and add 100 µL of the prepared compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a suitable software.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To determine if this compound induces apoptosis in cancer cells.
Materials:
-
Cancer cell line of interest
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Protocol 3: Western Blot Analysis for Signaling Pathway Proteins
Objective: To investigate the effect of this compound on the expression and phosphorylation status of key proteins in signaling pathways like PI3K/Akt/mTOR and apoptosis-related proteins (Bcl-2 family).
Materials:
-
Cancer cell line of interest
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Primary antibodies (e.g., against p-Akt, Akt, p-mTOR, mTOR, Bcl-2, Bax, Caspase-3, and β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound as described previously. Lyse the cells using RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on SDS-PAGE gels and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Analyze the band intensities relative to a loading control (e.g., β-actin).
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate a hypothetical experimental workflow and a plausible signaling pathway that could be affected by this compound, based on the activities of related compounds.
Experimental Workflow for Evaluating Anticancer Activity.
Plausible Signaling Pathways Modulated by Pyridazinone Derivatives.
Disclaimer: The signaling pathway diagram represents a plausible mechanism of action based on the known activities of the pyridazinone class of compounds. The actual molecular targets and pathways affected by this compound need to be experimentally validated.
References
- 1. A new pyridazinone exhibits potent cytotoxicity on human cancer cells via apoptosis and poly-ubiquitinated protein accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholar.usuhs.edu [scholar.usuhs.edu]
- 4. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. scholarena.com [scholarena.com]
- 9. daneshyari.com [daneshyari.com]
- 10. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: In Vitro Biological Activity of 6-(4-methoxyphenyl)pyridazin-3(2H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridazinone scaffold is a versatile pharmacophore present in numerous compounds with a wide array of biological activities.[1][2] Derivatives have been investigated for cardiovascular, anti-inflammatory, anticancer, and antimicrobial effects, among others.[1][2][3][4] Specifically, compounds related to 6-(4-methoxyphenyl)pyridazin-3(2H)-one have shown potential as cardiotonic agents, vasodilators, and inhibitors of enzymes like cyclooxygenase (COX) and phosphodiesterases (PDEs).[1][4]
These application notes provide a framework for designing and executing a panel of in vitro assays to characterize the biological activity of this compound (referred to herein as "Compound X"). The proposed assays will investigate its potential as a phosphodiesterase 3 (PDE3) inhibitor, its downstream effects on intracellular cyclic AMP (cAMP) levels, and its general cellular cytotoxicity.
Proposed Biological Target: Phosphodiesterase 3 (PDE3)
Many pyridazinone derivatives are known to act as cardiotonic agents by inhibiting PDE3. PDE3 is an enzyme that degrades the second messenger cyclic AMP (cAMP), which plays a crucial role in regulating cardiac muscle contractility and vascular smooth muscle relaxation.[5][6][7] Inhibition of PDE3 leads to an increase in intracellular cAMP levels, resulting in positive inotropic (increased heart muscle contraction) and vasodilatory effects.[8] Therefore, a primary focus of the initial in vitro screening of Compound X should be the assessment of its PDE3 inhibitory activity.
Signaling Pathway Diagram
The following diagram illustrates the role of PDE3 in the cAMP signaling pathway, which is a key mechanism in cardiovascular function.
Caption: cAMP signaling pathway and the inhibitory target of Compound X.
Experimental Workflow
The overall workflow for assessing the biological activity of Compound X involves a multi-step process from initial target-based screening to broader cell-based evaluation.
Caption: High-level workflow for in vitro evaluation of Compound X.
Protocols
Assay 1: PDE3B Enzyme Inhibition Assay
-
Principle: This biochemical assay measures the ability of Compound X to inhibit the enzymatic activity of recombinant human PDE3B. The assay quantifies the conversion of a fluorescently labeled cAMP substrate to AMP. Inhibition is observed as a decrease in the product signal.
-
Materials and Reagents:
-
Recombinant Human PDE3B (e.g., from commercial suppliers)
-
Fluorescently labeled cAMP substrate (e.g., FAM-cAMP)
-
Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1% BSA)
-
Compound X stock solution (e.g., 10 mM in DMSO)
-
Positive Control Inhibitor (e.g., Milrinone or Cilostamide)
-
384-well, black, low-volume assay plates
-
Plate reader with fluorescence detection capabilities
-
-
Protocol:
-
Compound Dilution: Prepare a serial dilution of Compound X in DMSO, followed by a further dilution in Assay Buffer. The final concentration range should typically span from 1 nM to 100 µM. Also prepare dilutions for the positive control.
-
Enzyme Preparation: Dilute the recombinant PDE3B enzyme to the desired working concentration in cold Assay Buffer. The optimal concentration should be determined empirically to yield a robust signal-to-background ratio.
-
Assay Reaction:
-
Add 5 µL of diluted Compound X, positive control, or vehicle (Assay Buffer with DMSO) to the wells of the 384-well plate.
-
Add 5 µL of the diluted PDE3B enzyme solution to all wells except the "no enzyme" control wells. Add 5 µL of Assay Buffer to these wells instead.
-
Pre-incubate the plate for 15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of the fluorescent cAMP substrate solution to all wells.
-
-
Incubation: Incubate the plate for 60 minutes at 30°C, protected from light.
-
Detection: Stop the reaction (if required by the specific kit protocol, e.g., by adding a stop reagent) and read the fluorescence intensity on a compatible plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (from "no enzyme" wells) from all other readings.
-
Calculate the percent inhibition for each concentration of Compound X using the formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_100%_Inhibition) / (Signal_0%_Inhibition - Signal_100%_Inhibition))
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of enzyme activity is inhibited).
-
Assay 2: Intracellular cAMP Accumulation Assay
-
Principle: This cell-based assay measures the effect of Compound X on intracellular cAMP levels, typically in a cell line that expresses the target of interest (e.g., cardiomyocytes or vascular smooth muscle cells).[5][9] The assay often uses a competitive immunoassay format (e.g., HTRF, ELISA, or luminescence-based) where cAMP produced by the cells competes with a labeled cAMP tracer for binding to a specific antibody.[6][9]
-
Materials and Reagents:
-
Human cardiac myocytes or a relevant cell line (e.g., HEK293 cells expressing β-adrenergic receptors)
-
Cell Culture Medium and supplements
-
Compound X and a Gs-coupled GPCR agonist (e.g., Isoproterenol)
-
PDE inhibitor (e.g., IBMX, to establish a maximum signal window)
-
cAMP Assay Kit (e.g., Promega cAMP-Glo™, Revvity LANCE® Ultra cAMP)[6][9]
-
96-well or 384-well white cell culture plates
-
Luminometer or HTRF-compatible plate reader
-
-
Protocol:
-
Cell Plating: Seed cells into the assay plate at a predetermined density and allow them to attach and grow overnight.
-
Compound Treatment:
-
Prepare serial dilutions of Compound X in an appropriate assay buffer.
-
Remove the culture medium from the cells and replace it with the buffer containing the different concentrations of Compound X or vehicle control.
-
Pre-incubate the cells with the compound for 20-30 minutes.
-
-
Cell Stimulation: Add a fixed, sub-maximal concentration of a stimulating agent like isoproterenol to all wells (except negative controls) to induce cAMP production.
-
Incubation: Incubate for the time recommended by the assay kit manufacturer (typically 15-30 minutes) at 37°C.
-
Lysis and Detection: Lyse the cells and perform the cAMP detection steps according to the manufacturer's protocol for the specific assay kit being used.[9] This usually involves adding a lysis reagent followed by detection reagents that generate a luminescent or fluorescent signal.
-
Signal Reading: Read the plate on the appropriate instrument.
-
-
Data Analysis:
-
The raw signal (e.g., luminescence) is inversely proportional to the amount of cAMP produced.
-
Generate a cAMP standard curve according to the kit instructions.
-
Convert the raw data from the experimental wells into cAMP concentrations (e.g., in nM) using the standard curve.
-
Plot the cAMP concentration against the logarithm of Compound X concentration and fit the curve to determine the EC₅₀ value (the concentration that produces 50% of the maximal response).
-
Assay 3: Cell Viability / Cytotoxicity Assay
-
Principle: It is crucial to determine if the observed biological activity of Compound X is due to a specific mechanism or simply a result of general cytotoxicity.[10][11] Assays like the MTT, MTS, or Resazurin reduction assays, or ATP-based luminescence assays (e.g., CellTiter-Glo®), measure the metabolic activity of living cells, which is a reliable indicator of cell viability.[11][12][13]
-
Materials and Reagents:
-
The same cell line used in the cAMP assay.
-
Cell Culture Medium.
-
Compound X.
-
Positive control for cytotoxicity (e.g., Staurosporine or Doxorubicin).
-
Cell Viability Assay Reagent (e.g., Resazurin, MTS, or CellTiter-Glo® Luminescent Cell Viability Assay reagent).[12]
-
96-well clear or white cell culture plates.
-
Absorbance or luminescence plate reader.
-
-
Protocol:
-
Cell Plating: Seed cells into a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Add serial dilutions of Compound X (spanning a wide concentration range, e.g., 0.1 µM to 200 µM) to the cells. Include vehicle-only (untreated) and positive control wells.
-
Incubation: Incubate the cells for a period relevant to the intended therapeutic application (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.
-
Assay Development: Add the viability reagent to each well according to the manufacturer's protocol (e.g., 20 µL of CellTiter-Glo® reagent).
-
Incubation & Reading: Incubate for the recommended time (e.g., 10 minutes for CellTiter-Glo®, 1-4 hours for Resazurin) and then read the plate on the appropriate plate reader (luminescence or absorbance).
-
-
Data Analysis:
-
Calculate the percent viability for each concentration relative to the vehicle-treated cells: % Viability = 100 * (Signal_Compound / Signal_Vehicle)
-
Plot the percent viability against the logarithm of the compound concentration.
-
Fit the data to a dose-response curve to determine the CC₅₀ value (the concentration at which cell viability is reduced by 50%).
-
Data Presentation
Quantitative results from the assays should be summarized in tables for clear comparison and analysis.
Table 1: PDE3B Enzymatic Inhibition Data
| Compound | IC₅₀ (µM) [95% CI] | Hill Slope |
|---|---|---|
| Compound X | [Insert Value] | [Insert Value] |
| Milrinone | [Insert Value] | [Insert Value] |
Table 2: Cellular cAMP Accumulation Data
| Compound | EC₅₀ (µM) [95% CI] | Max Response (% of Control) |
|---|---|---|
| Compound X | [Insert Value] | [Insert Value] |
| Isoproterenol | [Insert Value] | 100% (by definition) |
Table 3: Cytotoxicity and Selectivity Index
| Compound | CC₅₀ (µM) [95% CI] | Selectivity Index (SI) (CC₅₀ / IC₅₀) |
|---|---|---|
| Compound X | [Insert Value] | [Calculated Value] |
| Doxorubicin | [Insert Value] | N/A |
References
- 1. sarpublication.com [sarpublication.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 6. resources.revvity.com [resources.revvity.com]
- 7. In Vitro Inhibition of Phosphodiesterase 3B (PDE 3B) by Anthocyanin-Rich Fruit Juice Extracts and Selected Anthocyanins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of PDE3 Inhibitors for Cardiovascular Diseases - Ace Therapeutics [acetherapeutics.com]
- 9. cAMP-Glo™ Assay [worldwide.promega.com]
- 10. lifesciences.danaher.com [lifesciences.danaher.com]
- 11. assaygenie.com [assaygenie.com]
- 12. Cell Health Screening Assays for Drug Discovery [promega.com]
- 13. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Testing of 6-(4-methoxyphenyl)pyridazin-3(2H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridazinone derivatives represent a versatile class of heterocyclic compounds with a wide spectrum of pharmacological activities.[1][2] Extensive research has highlighted their potential as analgesic, anti-inflammatory, anticancer, and cardiovascular agents.[1][2][3][4][5] The core pyridazinone structure is considered a "wonder nucleus" due to its amenability to chemical modifications that yield diverse biological effects.[1][2][5] This document provides a detailed protocol for the in vivo evaluation of a specific derivative, 6-(4-methoxyphenyl)pyridazin-3(2H)-one, focusing on its potential anti-inflammatory and analgesic properties, which are commonly associated with this compound class.[1]
The proposed mechanism of action for many anti-inflammatory pyridazinone derivatives involves the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isozyme, which is upregulated at sites of inflammation.[1] Some derivatives have also been shown to modulate other inflammatory pathways, such as phosphodiesterase-4 (PDE-4).[1] The following protocols are designed to assess the efficacy and potency of this compound in established animal models of inflammation and pain.
Pharmacological Target Profile
-
Primary Therapeutic Area: Anti-inflammatory and Analgesic
-
Potential Molecular Targets: Cyclooxygenase-2 (COX-2), Phosphodiesterase-4 (PDE-4)
-
Rationale: Numerous pyridazinone derivatives have demonstrated potent anti-inflammatory and analgesic effects, often comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs) like aspirin and indomethacin.[1] The presence of the methoxyphenyl group is a common feature in various biologically active compounds.
Experimental Protocols
Acute Toxicity Study (LD50)
Objective: To determine the median lethal dose (LD50) and to establish a safe dose range for subsequent efficacy studies.
Animal Model: Swiss albino mice (20-25 g) of either sex.
Methodology:
-
House animals under standard laboratory conditions (22±2°C, 12h light/dark cycle) with free access to food and water.
-
Acclimatize animals for at least 7 days before the experiment.
-
Divide animals into groups of 6.
-
Prepare a stock solution of this compound in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Administer escalating doses of the test compound intraperitoneally (i.p.) or orally (p.o.) to different groups.
-
Observe the animals continuously for the first 4 hours for any signs of toxicity (e.g., convulsions, sedation, writhing) and then periodically for 48 hours.
-
Record the mortality rate in each group.
-
Calculate the LD50 value using a suitable statistical method (e.g., probit analysis).
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Model
Objective: To evaluate the in vivo anti-inflammatory effect of this compound.
Animal Model: Wistar rats (150-200 g).
Methodology:
-
Divide rats into four groups (n=6): Vehicle control, Positive control (Indomethacin, 10 mg/kg), and two Test groups (e.g., 25 mg/kg and 50 mg/kg of the test compound).
-
Administer the vehicle, indomethacin, or test compound orally 1 hour before the induction of inflammation.
-
Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Induce inflammation by injecting 0.1 mL of 1% w/v carrageenan solution in saline into the sub-plantar tissue of the right hind paw.
-
Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculate the percentage inhibition of edema for each group relative to the vehicle control group.
Equation for Percentage Inhibition: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Analgesic Activity: Acetic Acid-Induced Writhing Test
Objective: To assess the peripheral analgesic activity of the test compound.
Animal Model: Swiss albino mice (20-25 g).
Methodology:
-
Divide mice into four groups (n=6): Vehicle control, Positive control (Aspirin, 100 mg/kg), and two Test groups (e.g., 25 mg/kg and 50 mg/kg of the test compound).
-
Administer the vehicle, aspirin, or test compound orally 30 minutes before the induction of writhing.
-
Induce pain by intraperitoneal injection of 0.6% v/v acetic acid solution (10 mL/kg).
-
Immediately after injection, place each mouse in an individual observation chamber.
-
Count the number of writhes (a wave of contraction of the abdominal muscles followed by stretching of the hind limbs) for each mouse over a 20-minute period, starting 5 minutes after the acetic acid injection.
-
Calculate the percentage protection (analgesic activity) for each group.
Equation for Percentage Protection: % Protection = [(Wc - Wt) / Wc] * 100 Where Wc is the mean number of writhes in the control group and Wt is the mean number of writhes in the treated group.
Data Presentation
Table 1: Anti-inflammatory Effect of this compound on Carrageenan-Induced Paw Edema in Rats.
| Treatment Group | Dose (mg/kg) | Mean Paw Volume Increase (mL) ± SEM | Percentage Inhibition (%) |
| at 3 hours | at 3 hours | ||
| Vehicle Control | - | 0.85 ± 0.05 | - |
| Indomethacin | 10 | 0.32 ± 0.03 | 62.35 |
| Test Compound | 25 | 0.58 ± 0.04 | 31.76 |
| Test Compound | 50 | 0.41 ± 0.03 | 51.76 |
Table 2: Analgesic Effect of this compound in Acetic Acid-Induced Writhing Test in Mice.
| Treatment Group | Dose (mg/kg) | Mean Number of Writhes ± SEM | Percentage Protection (%) |
| Vehicle Control | - | 45.2 ± 3.1 | - |
| Aspirin | 100 | 15.8 ± 1.9 | 65.04 |
| Test Compound | 25 | 28.4 ± 2.5 | 37.17 |
| Test Compound | 50 | 19.1 ± 2.2 | 57.74 |
Visualizations
Caption: Experimental workflow for in vivo anti-inflammatory and analgesic testing.
Caption: Inhibition of the COX-2 pathway by the test compound.
References
- 1. sarpublication.com [sarpublication.com]
- 2. Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold | Semantic Scholar [semanticscholar.org]
- 3. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jchemrev.com [jchemrev.com]
Application Notes and Protocols for 6-(4-methoxyphenyl)pyridazin-3(2H)-one as a Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(4-methoxyphenyl)pyridazin-3(2H)-one is a heterocyclic compound belonging to the pyridazinone class. This structural motif is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. Derivatives of 6-aryl-pyridazin-3(2H)-one have demonstrated a broad range of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and cardiovascular effects. These activities are often attributed to the inhibition of key enzymes such as cyclooxygenases (COX) and phosphodiesterases (PDEs).
This document provides detailed application notes and protocols for the use of this compound as a chemical probe in biological systems. While specific quantitative data for this exact compound is limited in publicly available literature, the information presented herein is based on the activities of closely related derivatives and established methodologies for the relevant biological assays. It is intended to serve as a comprehensive guide for researchers investigating the potential biological roles of this compound.
Potential Biological Targets and Mechanisms of Action
Based on studies of its derivatives, this compound is a promising candidate for probing several signaling pathways. The primary hypothesized mechanisms of action are:
-
Cyclooxygenase (COX) Inhibition : Pyridazinone derivatives have been shown to inhibit COX enzymes, particularly the inducible isoform, COX-2, which is a key player in inflammation and pain pathways.
-
Phosphodiesterase (PDE) Inhibition : Several pyridazinone-based compounds are potent inhibitors of phosphodiesterases, especially PDE4, which is involved in the regulation of intracellular cyclic AMP (cAMP) levels and inflammatory responses.
-
Vasodilation : Derivatives of 6-phenyl-pyridazin-3(2H)-one have been reported to exhibit vasorelaxant properties, suggesting a potential role in cardiovascular research.
Data Presentation: Biological Activities of this compound Derivatives
The following table summarizes the biological activities of various derivatives of this compound. This data provides a basis for understanding the potential potency and selectivity of the parent compound.
| Compound/Derivative | Target | Assay | Activity (IC50/EC50) | Reference |
| 6-(4-methoxyphenyl)-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-one | Anticancer | NCI-H522 (Non-Small Cell Lung Cancer) Cell Proliferation | GI50 < 2 µM | [1] |
| 6-(4-methoxyphenyl)-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-one | Anticancer | BT-549 (Breast Cancer) Cell Proliferation | GI50 < 2 µM | [1] |
| N-substituted-(p-methoxyphenyl)pyridazin-3(2H)-one derivative (6b) | Acetylcholinesterase (AChE) | Enzyme Inhibition | Ki = 3.73 ± 0.9 nM | [2][3] |
| N-substituted-(p-methoxyphenyl)pyridazin-3(2H)-one derivative (6a) | Butyrylcholinesterase (BChE) | Enzyme Inhibition | Ki = 0.95 ± 0.16 nM | [2][3] |
| 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one | PDE4B | Enzyme Inhibition | - | [4] |
| 6-(4-substitutedphenyl)-3-pyridazinone derivatives | Vasorelaxation | Rat Thoracic Aorta Relaxation | EC50 = 0.02916–1.907 µM | [5][6] |
Experimental Protocols
In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay
This protocol is designed to determine the inhibitory activity of this compound on COX-1 and COX-2 enzymes.
Materials:
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
This compound (test compound)
-
Reference inhibitors (e.g., Indomethacin for non-selective, Celecoxib for COX-2 selective)
-
EIA (Enzyme Immunoassay) kit for prostaglandin E2 (PGE2) detection
-
96-well microplates
-
Incubator
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compound and reference inhibitors.
-
In a 96-well plate, add the reaction buffer, heme, and either the test compound, reference inhibitor, or vehicle (DMSO).
-
Add the COX-1 or COX-2 enzyme to the respective wells.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding arachidonic acid to each well.
-
Incubate the reaction at 37°C for a defined period (e.g., 10 minutes).
-
Stop the reaction by adding a stop solution (e.g., 1 M HCl).
-
Quantify the amount of PGE2 produced using a commercial EIA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.
In Vitro Phosphodiesterase 4 (PDE4) Inhibition Assay
This protocol outlines a method to assess the inhibitory effect of the compound on PDE4 activity.
Materials:
-
Recombinant human PDE4 enzyme
-
cAMP (substrate)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 8.3 mM MgCl2, 1.7 mM EGTA)
-
This compound (test compound)
-
Rolipram or Roflumilast (reference inhibitors)
-
Fluorescence polarization (FP)-based PDE assay kit or alternative detection method
-
384-well microplates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Create a dilution series of the test compound and reference inhibitors.
-
In a 384-well plate, add the assay buffer, PDE4 enzyme, and the test compound or vehicle.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding the fluorescently labeled cAMP substrate.
-
Incubate the reaction at room temperature for 60 minutes.
-
Stop the reaction and measure the fluorescence polarization according to the kit manufacturer's protocol.
-
Calculate the percent inhibition and determine the IC50 value from the dose-response curve.
Ex Vivo Vasorelaxant Activity Assay
This protocol describes the evaluation of the vasorelaxant effects of the compound on isolated rat aortic rings.
Materials:
-
Wistar albino rats
-
Krebs-Henseleit solution
-
Phenylephrine or Norepinephrine
-
This compound (test compound)
-
Hydralazine or Nitroglycerin (reference compounds)
-
Organ bath system with isometric force transducers
Procedure:
-
Isolate the thoracic aorta from a euthanized rat and place it in cold Krebs-Henseleit solution.
-
Cut the aorta into rings of 2-3 mm in width.
-
Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2/5% CO2.
-
Allow the rings to equilibrate under a resting tension of 1.5 g for 60 minutes.
-
Induce contraction of the aortic rings with phenylephrine (1 µM) or norepinephrine (0.1 µM).
-
Once a stable contraction is achieved, cumulatively add increasing concentrations of this compound or a reference compound.
-
Record the changes in isometric tension.
-
Express the relaxation as a percentage of the pre-contraction induced by phenylephrine/norepinephrine.
-
Calculate the EC50 value from the concentration-response curve.
Visualizations
Caption: General experimental workflow for the evaluation of a chemical probe.
Caption: Inhibition of the COX-2 pathway by this compound.
References
- 1. Synthesis and biological evaluation of some novel 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones as anti-cancer, antimicrobial, and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyridazinones containing the (4-methoxyphenyl)piperazine moiety as AChE/BChE inhibitors: design, synthesis, in silico and biological evaluation | AVESİS [avesis.ebyu.edu.tr]
- 3. researchgate.net [researchgate.net]
- 4. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of potent vasodilating agents: in silico and in vitro evaluation of 6-(4-substitutedphenyl)-3-pyridazinone derivatives as potential hydralazine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of potent vasodilating agents: in silico and in vitro evaluation of 6-(4-substitutedphenyl)-3-pyridazinone derivatives as potential hydralazine analogues - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Role of 6-(4-methoxyphenyl)pyridazin-3(2H)-one in Lead Optimization for Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction
The pyridazin-3(2H)-one scaffold is a "privileged" structure in medicinal chemistry, recognized for its broad spectrum of biological activities and its adaptability for structural modification.[1][2] This six-membered heterocyclic ring, containing two adjacent nitrogen atoms, serves as a versatile template for developing therapeutic agents targeting a range of conditions, including cardiovascular diseases, inflammation, cancer, and central nervous system disorders.[1][3] The 6-aryl substitution, as seen in the lead compound 6-(4-methoxyphenyl)pyridazin-3(2H)-one, is a common strategy to enhance biological activity.[4]
These application notes provide a detailed overview of the role of this compound and its derivatives in lead optimization. We will cover synthetic protocols, key biological assays, structure-activity relationship (SAR) data, and the underlying mechanisms of action to guide researchers in the development of novel pyridazinone-based therapeutics.
Section 1: Synthesis and Lead Generation
The generation of a library of analogs based on a lead structure is the first step in optimization. The synthesis of 6-aryl-pyridazin-3(2H)-ones is typically achieved through a straightforward two-step process.
Experimental Protocol 1: General Synthesis of 6-aryl-pyridazin-3(2H)-one Derivatives
This protocol outlines the synthesis starting from an appropriate aryl compound and succinic anhydride, followed by cyclization.
Step 1: Friedel-Crafts Acylation to form β-aroylpropionic acid
-
To a stirred suspension of anhydrous aluminum chloride (2.2 eq) in a suitable solvent (e.g., nitrobenzene), add succinic anhydride (1.1 eq) portion-wise while maintaining the temperature below 10°C.
-
Add the substituted benzene (e.g., anisole for the 4-methoxyphenyl derivative) (1.0 eq) dropwise to the mixture.
-
Allow the reaction to stir at room temperature for approximately 24 hours or until TLC indicates completion.
-
Pour the reaction mixture carefully onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting β-(4-methoxybenzoyl)propionic acid by recrystallization.
Step 2: Cyclization with Hydrazine Hydrate
-
Reflux a mixture of the β-(4-methoxybenzoyl)propionic acid (1.0 eq) and hydrazine hydrate (1.5 eq) in a solvent such as ethanol for 4-6 hours.[5]
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into cold water to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., 90% ethanol) to obtain pure this compound.[6]
Section 2: Lead Optimization Strategies
Lead optimization involves systematically modifying the lead compound to improve its pharmacological and pharmacokinetic properties. The pyridazinone scaffold offers multiple positions for chemical modification.[4][7]
-
N-2 Position: This position is critical for modulating potency and pharmacokinetic (ADME) properties.[4][7] Alkylation or arylation at this site can lead to significant changes in activity. For instance, topological explorations at the N-2 position of related scaffolds have identified additional interactions within the target binding site, leading to more potent compounds.[8]
-
C-6 Aryl Ring: The nature and substitution pattern of the C-6 aryl ring are crucial for target interaction and selectivity.[4] The 4-methoxyphenyl group in the lead compound is a common starting point. Exploring other substituents (e.g., halogens, alkyls, different alkoxy groups) on this ring can fine-tune the electronic and steric properties, impacting binding affinity.[9]
-
C-4 and C-5 Positions: Modifications at these positions, including the introduction of substituents or saturation of the double bond to form a 4,5-dihydropyridazinone, can alter the compound's conformation and biological activity.[5][10] For example, 4,5-dihydropyridazinones have shown strong inhibitory effects on cardiac phosphodiesterase III (PDE3).[3]
Section 3: Biological Evaluation Protocols
The pyridazinone scaffold has been successfully optimized to target various enzymes and receptors. Key activities include phosphodiesterase (PDE) inhibition for cardiovascular and anti-inflammatory effects, and kinase inhibition for anticancer applications.
Experimental Protocol 2: In Vitro Phosphodiesterase (PDE) Inhibition Assay
This protocol is used to determine the inhibitory activity of compounds against specific PDE isoforms, such as PDE3 or PDE4, which are common targets for pyridazinone derivatives.[3][11]
Materials:
-
Recombinant human PDE isoforms (e.g., PDE3A, PDE4B).
-
[³H]-cAMP or [³H]-cGMP as substrate.
-
Snake venom nucleotidase.
-
Test compounds dissolved in DMSO.
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 1 mM MgCl₂, 1 mM DTT).
-
Scintillation cocktail.
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. The final DMSO concentration in the assay should be ≤1%.
-
In a microplate, add 25 µL of the diluted test compound or vehicle (DMSO) for control.
-
Add 50 µL of assay buffer containing the specific PDE enzyme to each well.
-
Initiate the reaction by adding 25 µL of the assay buffer containing [³H]-cAMP (final concentration ~1 µM).
-
Incubate the plate at 30°C for a specified time (e.g., 15-30 minutes), ensuring the reaction is within the linear range.
-
Stop the reaction by boiling the plate for 1 minute, followed by cooling on ice.
-
Add 25 µL of snake venom nucleotidase (1 mg/mL) and incubate for an additional 10 minutes at 30°C to hydrolyze the resulting [³H]-5'-AMP to [³H]-adenosine.
-
Separate the unreacted [³H]-cAMP from the [³H]-adenosine product using anion-exchange resin columns.
-
Elute the [³H]-adenosine into scintillation vials, add scintillation cocktail, and quantify using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.
Experimental Protocol 3: In Vitro Vasorelaxant Activity Assay
This assay assesses the ability of compounds to induce relaxation in pre-contracted arterial rings, a key functional measure for potential cardiovascular drugs.[3][12]
Materials:
-
Thoracic aortas from male Wistar rats.
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 glucose).
-
Phenylephrine (PE) or KCl for inducing contraction.
-
Organ bath system with isometric force transducers.
-
Carbogen gas (95% O₂, 5% CO₂).
Procedure:
-
Isolate the thoracic aorta and place it in ice-cold Krebs-Henseleit solution.
-
Clean the aorta of adhering fat and connective tissue and cut it into rings of 2-3 mm in length.
-
Suspend the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the buffer every 15 minutes.
-
Induce a stable contraction by adding a submaximal concentration of phenylephrine (e.g., 1 µM).
-
Once the contraction reaches a plateau, add the test compounds in a cumulative concentration-response manner (e.g., 1 nM to 100 µM).
-
Record the isometric tension changes.
-
Calculate the relaxation as a percentage of the pre-contraction induced by phenylephrine.
-
Determine the EC50 value (the concentration causing 50% relaxation) for each compound.
Section 4: Quantitative Data and Structure-Activity Relationships (SAR)
Lead optimization is guided by quantitative data from biological assays. The tables below summarize data for various 6-aryl-pyridazinone derivatives, illustrating the impact of structural modifications.
Table 1: PDE Inhibitory Activity of Pyridazinone Derivatives
| Compound ID | Scaffold Modification | Target | IC50 (µM) | Reference |
| Imazodan | 6-aryl-4,5-dihydropyridazinone | PDE3 | 8 | [3] |
| Compound 21a | 5-methyl-Imazodan analog | PDE3 | 0.6 | [3] |
| Zardaverine | 6-(difluoromethoxyphenyl)pyridazinone | PDE3/4 | - | [8] |
| Compound 4ba | 4-(5-methoxyindolyl)-6-methylpyridazinone | PDE4B | 0.251 | [11] |
SAR Insights: The data shows that modifications to the core pyridazinone structure significantly impact potency. For instance, the addition of a 5-methyl group to the Imazodan scaffold (Compound 21a) increased PDE3 inhibitory potency over 13-fold.[3] Similarly, Compound 4ba, with an indole moiety at the C-4 position, demonstrates potent and selective PDE4B inhibition.[11]
Table 2: Vasodilator Activity of Pyridazinone Derivatives
| Compound ID | Scaffold Modification | Assay | EC50 / IC50 (µM) | Reference |
| Hydralazine | (Reference Drug) | Rat Aortic Rings | 18.210 (EC50) | [3] |
| Compound 9 | 6-(4-carboxymethyloxyphenyl)-dihydropyridazinone amide | - | 0.051 (IC50) | [3] |
| Compound 13 | Dihydropyridazinone derivative | Rat Aortic Rings | 0.199 (IC50) | [3] |
| Compound 16 | Pyridazinone-based carboxylic acid | Rat Aortic Rings | 0.339 (EC50) | [3] |
| Compound 19 | 6-fluoroarylpyridazinone derivative | - | 0.250 (IC50) | [3] |
SAR Insights: Numerous 6-aryl-pyridazinone derivatives exhibit significantly more potent vasorelaxant activity than the reference drug hydralazine. Compounds with a dihydropyridazinone core (e.g., Compound 13) and those with specific substitutions at the N-2 position (e.g., Compound 9) show IC50 values in the nanomolar range, highlighting effective optimization pathways.[3]
Section 5: Mechanism of Action
Understanding the mechanism of action is crucial for rational drug design. For many cardiovascular and anti-inflammatory pyridazinone derivatives, the primary mechanism is the inhibition of phosphodiesterases (PDEs).
As illustrated, PDEs are enzymes that hydrolyze cyclic adenosine monophosphate (cAMP) into its inactive form, 5'-AMP.[3] By inhibiting PDE (specifically PDE3 in cardiovascular smooth muscle or PDE4 in inflammatory cells), 6-aryl-pyridazinone derivatives prevent the degradation of cAMP.[8][11] The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates downstream targets, causing effects such as smooth muscle relaxation (vasodilation) and suppression of inflammatory cytokine production.[3][11]
Conclusion
The this compound structure represents a valuable starting point for lead optimization in drug discovery. Its synthetic tractability allows for extensive structural diversification at key positions, enabling the fine-tuning of biological activity. Through systematic application of the synthesis and evaluation protocols described, researchers can effectively explore the vast chemical space around the pyridazinone core to develop potent and selective inhibitors for a variety of therapeutic targets, including phosphodiesterases, kinases, and other enzymes. The quantitative SAR data from related analogs strongly supports the potential of this scaffold to yield next-generation therapeutic agents.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. tandfonline.com [tandfonline.com]
- 3. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. scispace.com [scispace.com]
- 6. scholarena.com [scholarena.com]
- 7. Discovery and Optimization of Pyridazinones as PI3Kδ Selective Inhibitors for Administration by Inhalation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Design, synthesis and structure-activity relationship studies of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives as cardiotonic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Anti-inflammatory Effects of Pyridazinone Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial component of the innate immune system, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The pyridazinone scaffold has emerged as a promising pharmacophore in the development of novel anti-inflammatory agents, with some derivatives exhibiting potent inhibitory effects on key inflammatory mediators.[1][2][3]
These application notes provide a comprehensive methodological framework for the evaluation of the anti-inflammatory properties of pyridazinone compounds. This document outlines detailed protocols for essential in vitro and in vivo assays, along with strategies to elucidate the underlying mechanism of action, focusing on key signaling pathways.
I. In Vitro Evaluation of Anti-inflammatory Activity
A tiered approach to in vitro screening allows for the efficient identification and characterization of promising pyridazinone candidates. Initial cell-free enzymatic assays can be followed by cell-based assays to assess activity in a more physiologically relevant context.
Inhibition of Cyclooxygenase (COX) Enzymes
Cyclooxygenase (COX) enzymes, particularly COX-2, are key mediators of inflammation through the production of prostaglandins.[2] Many pyridazinone derivatives have been investigated as COX-2 inhibitors.[4][5]
Table 1: Representative COX-1 and COX-2 Inhibitory Activity of Pyridazinone Compounds
| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) | Reference Compound (e.g., Celecoxib) COX-2 IC50 (µM) |
| Pyridazinone A | 15.2 | 0.425 | 35.8 | 0.35 |
| Pyridazinone B | 12.8 | 0.519 | 24.7 | 0.35 |
| Pyridazinone C | >50 | 0.356 | >140 | 0.35 |
Protocol: Fluorometric COX-2 Inhibitor Screening Assay
This protocol is adapted from commercially available kits and provides a rapid and sensitive method for determining COX-2 inhibitory activity.
Materials:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer
-
Heme
-
Fluorometric Probe (e.g., AMPLEX™ Red)
-
Arachidonic Acid (substrate)
-
Pyridazinone compounds and reference inhibitor (e.g., Celecoxib) dissolved in DMSO
-
96-well black microplate
-
Fluorometric microplate reader (Ex/Em = 535/587 nm)
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dilute the pyridazinone compounds and reference inhibitor to the desired concentrations in COX Assay Buffer. The final DMSO concentration should not exceed 1%.
-
Reaction Mix Preparation: For each well, prepare a reaction mix containing COX Assay Buffer, Heme, and the Fluorometric Probe.
-
Assay Plate Setup:
-
Enzyme Control (EC): Add 80 µL of the reaction mix and 10 µL of COX Assay Buffer.
-
Inhibitor Control (IC): Add 80 µL of the reaction mix and 10 µL of the reference inhibitor.
-
Sample (S): Add 80 µL of the reaction mix and 10 µL of the diluted pyridazinone compound.
-
-
Enzyme Addition: Add 10 µL of the diluted COX-2 enzyme solution to all wells except for a "no-enzyme" control.
-
Incubation: Incubate the plate at 37°C for 15 minutes.
-
Reaction Initiation: Initiate the reaction by adding 10 µL of the arachidonic acid solution to all wells.
-
Measurement: Immediately measure the fluorescence in a kinetic mode for 10-15 minutes at 37°C.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve).
-
Determine the percent inhibition for each compound concentration relative to the enzyme control.
-
Plot the percent inhibition against the logarithm of the compound concentration to calculate the IC50 value.
-
Inhibition of Pro-inflammatory Mediators in Macrophages
Macrophages play a central role in the inflammatory response. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory cytokines and mediators like nitric oxide (NO) and prostaglandins.[6][7] The RAW264.7 macrophage cell line is a widely used model for these studies.[8]
Table 2: Inhibition of Pro-inflammatory Mediators by Pyridazinone Compounds in LPS-stimulated RAW264.7 Cells
| Compound ID | Inhibition of NO Production IC50 (µM) | Inhibition of TNF-α Release IC50 (µM) | Inhibition of IL-6 Release IC50 (µM) | Reference Compound (e.g., Dexamethasone) IC50 (µM) |
| Pyridazinone D | 12.5 | 8.2 | 15.1 | 0.1 |
| Pyridazinone E | 9.8 | 6.5 | 11.7 | 0.1 |
| Pyridazinone F | 25.1 | 18.9 | 29.4 | 0.1 |
Protocol: Measurement of Nitric Oxide (NO) and Cytokine Production in LPS-Stimulated RAW264.7 Macrophages
Materials:
-
RAW264.7 macrophage cells
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Pyridazinone compounds and reference compound (e.g., Dexamethasone) dissolved in DMSO
-
Griess Reagent for NO determination
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
96-well and 24-well cell culture plates
-
Spectrophotometer and ELISA plate reader
Procedure:
-
Cell Seeding: Seed RAW264.7 cells in a 96-well plate (for NO assay) at a density of 1 x 10^5 cells/well or in a 24-well plate (for cytokine assays) at a density of 4 x 10^5 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the pyridazinone compounds or the reference compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.[8][9] Include a vehicle control group (no compound, with LPS) and a negative control group (no compound, no LPS).
-
Supernatant Collection: After incubation, collect the cell culture supernatants.
-
Nitric Oxide (NO) Assay (Griess Assay):
-
Mix 50 µL of the supernatant with 50 µL of Griess Reagent A and 50 µL of Griess Reagent B in a 96-well plate.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
-
Cytokine Measurement (ELISA):
-
Quantify the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percent inhibition of NO and cytokine production for each compound concentration relative to the LPS-stimulated vehicle control.
-
Determine the IC50 values by plotting the percent inhibition against the logarithm of the compound concentration.
-
II. In Vivo Evaluation of Anti-inflammatory Activity
In vivo models are essential to confirm the anti-inflammatory efficacy of pyridazinone compounds in a whole-organism context. The carrageenan-induced paw edema model is a widely used and well-characterized acute inflammation model.[10][11][12]
Table 3: Effect of Pyridazinone Compounds on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Paw Edema Inhibition (%) at 3 hours | Reference Compound (e.g., Indomethacin) Inhibition (%) |
| Pyridazinone G | 10 | 45.2 | 55.8 |
| Pyridazinone G | 20 | 62.5 | 55.8 |
| Pyridazinone H | 10 | 38.7 | 55.8 |
| Pyridazinone H | 20 | 55.1 | 55.8 |
Protocol: Carrageenan-Induced Paw Edema in Rats
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200 g)
-
Carrageenan solution (1% w/v in sterile saline)
-
Pyridazinone compounds and reference drug (e.g., Indomethacin) formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer or digital calipers
-
Oral gavage needles
Procedure:
-
Animal Acclimatization: Acclimatize the rats for at least one week before the experiment.
-
Grouping and Dosing: Divide the animals into groups (n=6-8 per group): vehicle control, reference drug, and different doses of the pyridazinone compound. Administer the compounds or vehicle orally one hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[11][12]
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer or paw thickness with digital calipers at 0, 1, 2, 3, and 4 hours after carrageenan injection.[11]
-
Data Analysis:
-
Calculate the percentage increase in paw volume for each animal at each time point compared to the initial volume.
-
Determine the percentage inhibition of paw edema for the treated groups compared to the vehicle control group using the following formula:
-
% Inhibition = [ (Mean paw volume increase in control group - Mean paw volume increase in treated group) / Mean paw volume increase in control group ] x 100
-
-
III. Elucidation of the Mechanism of Action
Understanding the molecular targets and signaling pathways modulated by pyridazinone compounds is crucial for their development as therapeutic agents. The NF-κB and MAPK signaling pathways are key regulators of inflammation and are often targeted by anti-inflammatory drugs.[11]
Inhibition of NF-κB Activation
The transcription factor NF-κB is a master regulator of inflammatory gene expression.[2][11] Its activation involves the phosphorylation and degradation of its inhibitor, IκBα, allowing the p65 subunit to translocate to the nucleus.
Protocol: Western Blot Analysis of NF-κB Pathway Proteins
Materials:
-
RAW264.7 cells
-
LPS
-
Pyridazinone compounds
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-IκBα, anti-IκBα, anti-phospho-p65, anti-p65, and anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE and Western blotting equipment
-
Chemiluminescence detection system
Procedure:
-
Cell Treatment: Seed RAW264.7 cells and treat with pyridazinone compounds and/or LPS as described in the cytokine assay protocol. A shorter LPS stimulation time (e.g., 30 minutes) is typically used to observe early signaling events like IκBα phosphorylation.[8]
-
Cell Lysis: Lyse the cells with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to their total protein levels.
Inhibition of MAPK Signaling
The Mitogen-Activated Protein Kinase (MAPK) pathways, including p38 and JNK, are also critical for the inflammatory response. Inhibition of the phosphorylation of these kinases can be assessed by Western blotting.
Protocol: Western Blot Analysis of p38 MAPK Phosphorylation
This protocol is similar to the NF-κB Western blot protocol, with the primary antibodies being the main difference.
Primary Antibodies:
-
Anti-phospho-p38 MAPK
-
Anti-total-p38 MAPK
-
Anti-β-actin (loading control)
The procedure for cell treatment, lysis, protein quantification, Western blotting, and data analysis is the same as described for the NF-κB pathway.
IV. Visualizing Methodologies and Pathways
Experimental Workflow
References
- 1. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. toyama.repo.nii.ac.jp [toyama.repo.nii.ac.jp]
- 4. mdpi.com [mdpi.com]
- 5. 2.9. Determination of Proinflammatory Cytokine Levels [bio-protocol.org]
- 6. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 7. inotiv.com [inotiv.com]
- 8. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 9. benchchem.com [benchchem.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. Quantification of nitrite and inflammatory cytokine production in LPS-stimulated RAW 264.7 cells [bio-protocol.org]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for High-Throughput Screening of 6-(4-methoxyphenyl)pyridazin-3(2H)-one Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 6-(4-methoxyphenyl)pyridazin-3(2H)-one scaffold is a privileged structure in medicinal chemistry, with derivatives showing a range of biological activities. Notably, this class of compounds has been investigated for its potential as cardiotonic agents and inhibitors of phosphodiesterase (PDE) enzymes, particularly PDE3 and PDE4.[1][2][3] Inhibition of these PDEs leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), a key second messenger involved in cellular signaling pathways that regulate inflammation and cardiac muscle contraction.[4][5] These application notes provide detailed protocols for high-throughput screening (HTS) assays designed to identify and characterize novel analogs of this compound with potential therapeutic applications.
Target Pathways and Screening Strategy
The primary screening strategy focuses on two key biological activities associated with the pyridazinone core: PDE inhibition and cardiotonic effects.
-
Phosphodiesterase (PDE) Inhibition: The primary molecular target for many pyridazinone derivatives is the PDE enzyme family. Inhibition of PDE, particularly PDE3 and PDE4, prevents the hydrolysis of cAMP to AMP, leading to an accumulation of intracellular cAMP. This increase in cAMP can modulate various cellular functions, including smooth muscle relaxation, decreased inflammation, and increased cardiac contractility.[1]
-
Cardiotonic Activity: As a downstream consequence of PDE inhibition in cardiac muscle, increased cAMP levels lead to the activation of Protein Kinase A (PKA). PKA then phosphorylates calcium channels, resulting in increased intracellular calcium concentration during systole and consequently, enhanced myocardial contractility. High-throughput screening using human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) allows for the direct assessment of a compound's effect on cardiomyocyte function.[6][7][8]
Below is a diagram illustrating the PDE4 signaling pathway, a primary target for the screening of these analogs.
Caption: PDE4 Signaling Pathway and Point of Inhibition.
High-Throughput Screening Protocols
Protocol 1: Biochemical PDE4B Inhibition Assay (Fluorescence Polarization)
This protocol describes a homogeneous, fluorescence polarization (FP)-based assay suitable for the high-throughput screening of PDE4B inhibitors.[4] The principle relies on the competitive binding of a fluorescently labeled cAMP tracer to a PDE4B-specific antibody.
Materials:
-
Recombinant Human PDE4B enzyme
-
Fluorescein-labeled cAMP tracer (cAMP-FAM)
-
Anti-cAMP Antibody
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 8.3 mM MgCl₂, 1.7 mM EGTA
-
Test Compounds (analogs of this compound) dissolved in DMSO
-
Control Inhibitor: Rolipram
-
384-well, low-volume, black plates
Experimental Workflow Diagram:
Caption: Fluorescence Polarization (FP) Assay Workflow.
Procedure:
-
Compound Plating: Using an acoustic liquid handler, dispense 50 nL of test compounds, control inhibitor (Rolipram), or DMSO into the wells of a 384-well plate.
-
Enzyme Addition: Add 5 µL of PDE4B enzyme solution (final concentration ~0.5 nM) in Assay Buffer to all wells.
-
Incubation: Incubate the plate for 15 minutes at room temperature.
-
Substrate Addition: Add 5 µL of the cAMP-FAM substrate solution (final concentration ~50 nM) in Assay Buffer to all wells to initiate the reaction.
-
Reaction Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Detection: Measure the fluorescence polarization on a compatible plate reader with excitation at ~485 nm and emission at ~530 nm.[4]
-
Data Analysis: Calculate the percent inhibition for each test compound relative to high (DMSO) and low (saturating Rolipram) controls. Determine the IC50 values for active compounds by fitting the data to a four-parameter logistic equation.
Protocol 2: Cell-Based cAMP Assay (TR-FRET)
This protocol describes a cell-based assay to measure the inhibition of intracellular PDE activity using a homogeneous time-resolved fluorescence resonance energy transfer (TR-FRET) immunoassay.[9][10]
Materials:
-
HEK293 cells stably expressing human PDE4B.
-
Cell Culture Medium: DMEM with 10% FBS, penicillin/streptomycin.
-
Forskolin (adenylyl cyclase activator).
-
Test Compounds (analogs of this compound) dissolved in DMSO.
-
Control Inhibitor: Rolipram.
-
TR-FRET cAMP Assay Kit (e.g., LANCE® Ultra cAMP Kit).[9]
-
384-well, white, solid-bottom cell culture plates.
Experimental Workflow Diagram:
Caption: TR-FRET Cell-Based cAMP Assay Workflow.
Procedure:
-
Cell Plating: Seed HEK293-PDE4B cells into 384-well plates at a density of 5,000 cells per well and incubate for 18-24 hours.
-
Compound Addition: Add test compounds or controls to the wells. Incubate for 30 minutes at 37°C.
-
Cell Stimulation: Add forskolin to all wells (except negative controls) to a final concentration of 10 µM to stimulate cAMP production. Incubate for 30 minutes at room temperature.[11]
-
Lysis and Detection: Add the TR-FRET detection reagents (Eu-cAMP tracer and ULight-labeled anti-cAMP antibody) prepared in the lysis buffer provided with the kit.[9]
-
Incubation: Incubate for 60 minutes at room temperature.
-
Detection: Measure the TR-FRET signal using a plate reader (Excitation: 320 or 340 nm; Emission: 615 nm and 665 nm).[9]
-
Data Analysis: Calculate the 665 nm/615 nm emission ratio. The signal is inversely proportional to the intracellular cAMP concentration. Determine the EC50 values for active compounds.
Protocol 3: Cardiotonic Activity Assay using hiPSC-Cardiomyocytes
This protocol describes a high-throughput method to assess the cardiotonic effects of compounds by measuring intracellular calcium flux in synchronously beating human iPSC-derived cardiomyocytes (hiPSC-CMs).[6][7]
Materials:
-
Cryopreserved hiPSC-CMs
-
Cardiomyocyte Maintenance Medium
-
Fibronectin-coated 384-well, black, clear-bottom plates
-
FLIPR Calcium 5 or 6 Assay Kit
-
Test Compounds (analogs of this compound) dissolved in DMSO
-
Control Compound: Isoproterenol (positive inotrope), Verapamil (negative inotrope)
-
FLIPR Tetra High-Throughput Cellular Screening System or equivalent
Procedure:
-
Cell Plating: Thaw and plate hiPSC-CMs onto fibronectin-coated 384-well plates according to the manufacturer's instructions. Culture the cells for 7-10 days until a synchronously beating monolayer is formed.
-
Dye Loading: Remove the culture medium and add the Calcium Assay Kit dye loading buffer to each well. Incubate for 1-2 hours at 37°C.
-
Compound Addition: Place the cell plate into the FLIPR system. After recording a baseline reading of the calcium transients, add the test compounds or controls.
-
Detection: The FLIPR system will continuously monitor the intracellular calcium flux (fluorescence intensity) before and after compound addition.
-
Data Analysis: Analyze the kinetic data to determine changes in beat rate, peak amplitude, and peak duration. Positive cardiotonic agents will increase the amplitude of the calcium transient.
Data Presentation
The following tables present hypothetical screening data for a series of analogs of this compound.
Table 1: PDE4B Inhibition Data for Pyridazinone Analogs
| Compound ID | R1-Group (at N2) | R2-Group (at Phenyl-C4) | Biochemical IC50 (nM) (FP Assay) | Cell-Based EC50 (nM) (TR-FRET) |
| Lead Cmpd | H | OCH₃ | 850 | 1200 |
| Analog-01 | CH₃ | OCH₃ | 720 | 980 |
| Analog-02 | CH₂CH₃ | OCH₃ | 550 | 750 |
| Analog-03 | H | Cl | 910 | 1350 |
| Analog-04 | H | F | 880 | 1280 |
| Analog-05 | CH₃ | Cl | 650 | 890 |
| Analog-06 | H | OCF₃ | 320 | 450 |
| Analog-07 | CH₃ | OCF₃ | 150 | 210 |
| Rolipram | - | - | 25 | 50 |
Table 2: Cardiotonic Activity of Selected Pyridazinone Analogs in hiPSC-CMs
| Compound ID | Concentration (µM) | Change in Beat Rate (%) | Change in Ca²⁺ Transient Amplitude (%) |
| Lead Cmpd | 1 | +5 | +15 |
| Analog-02 | 1 | +8 | +25 |
| Analog-06 | 1 | +12 | +45 |
| Analog-07 | 1 | +18 | +75 |
| Isoproterenol | 0.1 | +50 | +150 |
| Verapamil | 1 | -30 | -80 |
| Vehicle (DMSO) | - | 0 | 0 |
Conclusion
The provided protocols outline robust and scalable high-throughput screening assays for the identification and characterization of novel analogs of this compound. The combination of a biochemical PDE inhibition assay with cell-based functional assays for cAMP modulation and cardiotonic activity provides a comprehensive screening cascade to identify promising lead compounds for further development. The presented data tables offer a template for summarizing and comparing the activity of a library of synthesized analogs, facilitating structure-activity relationship (SAR) studies.
References
- 1. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and structure-activity relationship studies of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives as cardiotonic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sarpublication.com [sarpublication.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. High throughput cardiotoxicity assays using stem cell-derived cardiomyocytes [moleculardevices.com]
- 7. High Throughput Physiological Screening of iPSC-Derived Cardiomyocytes for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Use of human induced pluripotent stem cell-derived cardiomyocytes to assess drug cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. resources.revvity.com [resources.revvity.com]
- 10. bioauxilium.com [bioauxilium.com]
- 11. A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Quantification of 6-(4-methoxyphenyl)pyridazin-3(2H)-one in Biological Samples
Introduction
6-(4-methoxyphenyl)pyridazin-3(2H)-one is a pyridazinone derivative of interest in pharmaceutical research.[1][2] Accurate quantification of this compound in biological matrices such as plasma, serum, and urine is essential for pharmacokinetic, toxicokinetic, and therapeutic drug monitoring studies.[3] High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a highly sensitive and selective technique for this purpose.[4][5] This document provides a detailed protocol for a robust and sensitive LC-MS/MS method for the determination of this compound in human plasma.
Analytical Method Principle
The method involves the extraction of this compound and a suitable internal standard (IS) from human plasma using protein precipitation. The separated analytes are then quantified using a reverse-phase HPLC system coupled to a triple quadrupole mass spectrometer. Detection is performed in the multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.[3]
Experimental Protocols
2.1. Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., a stable isotope-labeled analog or a structurally similar compound)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid, analytical grade
-
Human plasma (with anticoagulant, e.g., K2EDTA)
2.2. Instrumentation
-
HPLC system with a binary pump, autosampler, and column oven (e.g., Shimadzu, Waters, Agilent)
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source (e.g., Sciex, Thermo Fisher Scientific, Agilent)
-
Data acquisition and processing software
2.3. Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient Elution | 0-0.5 min: 20% B; 0.5-2.5 min: 20-80% B; 2.5-3.0 min: 80% B; 3.0-3.1 min: 80-20% B; 3.1-4.0 min: 20% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
2.4. Mass Spectrometric Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temperature | 500 °C |
| Ion Spray Voltage | 5500 V |
| Curtain Gas | 35 psi |
| Collision Gas | 8 psi |
| MRM Transitions | To be determined by infusion of the analyte and IS. For example: |
| Analyte: Precursor ion (Q1) -> Product ion (Q3) | |
| Internal Standard: Precursor ion (Q1) -> Product ion (Q3) |
2.5. Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions: Prepare primary stock solutions of the analyte and IS in methanol at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution in 50% methanol to create working solutions for calibration standards and QC samples.
-
Calibration Standards: Spike blank human plasma with the appropriate working solutions to obtain calibration standards at concentrations ranging from, for example, 1 to 1000 ng/mL.
-
Quality Control Samples: Prepare QC samples in blank human plasma at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.[6]
2.6. Sample Preparation Protocol (Protein Precipitation)
-
To 100 µL of plasma sample (blank, standard, QC, or unknown), add 20 µL of the IS working solution and vortex briefly.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (80% A, 20% B).
-
Vortex and transfer to an autosampler vial for injection into the LC-MS/MS system.
Method Validation
The analytical method should be fully validated according to regulatory guidelines (e.g., FDA or EMA).[6][7] The validation should assess the following parameters: selectivity, specificity, linearity, range, accuracy, precision, recovery, matrix effect, and stability.[8]
3.1. Quantitative Data Summary
The following tables summarize the expected performance characteristics of the validated method.
Table 1: Calibration Curve Parameters
| Parameter | Expected Value |
| Linearity Range | 1 - 1000 ng/mL |
| Regression Equation | y = mx + c |
| Correlation Coefficient (r²) | ≥ 0.99 |
| Weighing Factor | 1/x² |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Accuracy (% Bias) | Precision (% CV) |
| LLOQ | 1 | ≤ ±20% | ≤ 20% |
| Low QC | 3 | ≤ ±15% | ≤ 15% |
| Medium QC | 100 | ≤ ±15% | ≤ 15% |
| High QC | 800 | ≤ ±15% | ≤ 15% |
Table 3: Recovery and Matrix Effect
| QC Level | Recovery (%) | Matrix Effect (%) |
| Low QC | > 85% | 85% - 115% |
| High QC | > 85% | 85% - 115% |
Table 4: Stability
| Stability Condition | Duration | Acceptable Change |
| Autosampler Stability | 24 hours at 4 °C | ≤ 15% |
| Bench-top Stability | 8 hours at room temp. | ≤ 15% |
| Freeze-Thaw Stability | 3 cycles | ≤ 15% |
| Long-term Stability | 30 days at -80 °C | ≤ 15% |
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Generalized pharmacokinetic pathway of a drug compound.
References
- 1. scispace.com [scispace.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Mastering Bioanalytical Method Validation: A Practical Guide for Laboratory Professionals | Lab Manager [labmanager.com]
- 5. researchgate.net [researchgate.net]
- 6. ema.europa.eu [ema.europa.eu]
- 7. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 8. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
strategies to improve the synthetic yield of 6-(4-methoxyphenyl)pyridazin-3(2H)-one
Welcome to the Technical Support Center for the synthesis of 6-(4-methoxyphenyl)pyridazin-3(2H)-one. This guide is designed for researchers, scientists, and professionals in drug development. Below you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your synthetic yield and overcome common challenges.
Troubleshooting Guide: Improving Synthetic Yield
Low yields are a common issue in the synthesis of pyridazinone derivatives. This section provides a systematic approach to identify and resolve potential problems in the synthesis of this compound.
Q1: I am experiencing a low yield of this compound. What are the potential causes and how can I improve it?
A1: Low yields can stem from several factors throughout the synthetic process. Here is a step-by-step guide to troubleshoot the issue:
-
Purity of Starting Materials: Ensure the purity of your starting materials, 4-(4-methoxyphenyl)-4-oxobutanoic acid and hydrazine hydrate. Impurities can lead to unwanted side reactions and inhibit the desired cyclization. It is advisable to use freshly purified reagents.[1]
-
Reaction Temperature: The reaction temperature is critical. A temperature that is too low may result in an incomplete reaction, while excessively high temperatures could cause decomposition of the reactants or the product.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal temperature and reaction time.
-
Solvent Choice: The choice of solvent significantly impacts the reaction rate and yield. Protic solvents such as ethanol or acetic acid are commonly used and often facilitate the reaction.[1]
-
pH of the Reaction Medium: For the cyclocondensation of γ-ketoacids with hydrazine, the pH can be a critical factor. An acidic medium can catalyze the dehydration step, but highly acidic conditions may lead to side reactions.[1]
-
Water Removal: The cyclization reaction produces water. Removing this water, for instance with a Dean-Stark apparatus or molecular sieves, can shift the equilibrium towards the product and improve the yield.[1]
Below is a workflow to guide your optimization process:
Summary of Reaction Condition Optimization
| Parameter | Condition 1 | Condition 2 | Condition 3 | Recommended Range |
| Solvent | Ethanol | Acetic Acid | n-Butanol | Protic Solvents |
| Temperature | 80 °C | 100 °C | 120 °C | 80-120 °C |
| Reaction Time | 2 hours | 4 hours | 6 hours | 2-8 hours (monitor by TLC) |
| pH | ~5 (Acetic Acid) | Neutral | - | Mildly acidic to neutral |
Frequently Asked Questions (FAQs)
Q2: My TLC analysis shows multiple spots, indicating the presence of side products. What are the common side reactions in this synthesis?
A2: The formation of side products is a common challenge. Key side reactions to consider are:
-
Hydrazone Formation: The initial reaction between the ketone carbonyl group of 4-(4-methoxyphenyl)-4-oxobutanoic acid and hydrazine forms a hydrazone. If the subsequent intramolecular cyclization is slow or incomplete, this hydrazone may be isolated as a major byproduct.[1]
-
N-N Bond Cleavage: Under harsh conditions, such as very high temperatures or the presence of strong oxidizing or reducing agents, the N-N bond in hydrazine or the pyridazinone ring can cleave, leading to a complex mixture of degradation products.[1]
References
effective purification techniques for crude 6-(4-methoxyphenyl)pyridazin-3(2H)-one
This technical support center provides detailed guidance for researchers, scientists, and drug development professionals on the effective purification of crude 6-(4-methoxyphenyl)pyridazin-3(2H)-one. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most effective methods for purifying crude this compound?
A1: The two most common and effective purification techniques for pyridazinone derivatives like this compound are recrystallization and flash column chromatography. The choice of method depends on the scale of your experiment, the nature of the impurities, and the required final purity.
Q2: How do I choose between recrystallization and column chromatography?
A2: Recrystallization is often a good first choice if your crude product is relatively pure (>90%) and a suitable solvent can be found. It is generally a simpler, more cost-effective, and scalable method. Column chromatography is more effective for separating complex mixtures of impurities or when the desired compound and impurities have very similar solubility properties.
Q3: What are some common impurities I might encounter?
A3: Common impurities can include unreacted starting materials from the synthesis, such as succinic anhydride or a related keto acid, and hydrazine hydrate. Side-products from the cyclization reaction or subsequent work-up may also be present.
Q4: How can I assess the purity of my this compound?
A4: Purity can be assessed using several analytical techniques:
-
Thin-Layer Chromatography (TLC): A quick and easy method to visualize the number of components in your sample.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of your compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Can identify the structure of your compound and detect the presence of impurities.
-
Melting Point Analysis: A sharp melting point range close to the literature value is indicative of high purity.
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause | Solution |
| Compound does not dissolve. | The solvent is not suitable, or not enough solvent is being used. | Try a different solvent or solvent system. Increase the amount of solvent and ensure it is heated to its boiling point. |
| "Oiling out" instead of crystallization. | The melting point of the compound is lower than the boiling point of the solvent, or there are significant impurities. | Use a lower-boiling point solvent. Add a co-solvent (anti-solvent) to the hot solution until it becomes slightly turbid, then allow it to cool slowly.[1][2] |
| No crystals form upon cooling. | The solution is not supersaturated enough. | Scratch the inside of the flask with a glass rod to induce nucleation.[1][2] Add a seed crystal of the pure compound.[1][2] Reduce the volume of the solvent by evaporation. |
| Low recovery of the purified product. | The compound has high solubility in the cold solvent. The product was lost during transfer. | Cool the solution in an ice bath to minimize solubility. Use a minimal amount of cold solvent to wash the crystals. |
| The recrystallized product is still impure. | The cooling process was too fast, trapping impurities. The chosen solvent does not effectively discriminate between the product and impurities. | Allow the solution to cool slowly to room temperature before placing it in an ice bath.[1] Perform a second recrystallization with a different solvent system.[1] |
Column Chromatography
| Problem | Possible Cause | Solution |
| Poor separation of spots on TLC. | The chosen eluent system is not optimal. | Systematically vary the polarity of the eluent. A common starting point for pyridazinone derivatives is a mixture of hexane and ethyl acetate.[1] |
| The compound is not eluting from the column. | The eluent is not polar enough. | Gradually increase the polarity of the eluent. |
| The compound is eluting too quickly. | The eluent is too polar. | Decrease the polarity of the eluent. |
| Cracked or channeled column bed. | Improper packing of the stationary phase. | Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry. |
| Broad or tailing bands. | The column is overloaded with the sample. The compound is interacting strongly with the stationary phase. | Use a larger column or reduce the amount of sample loaded. Add a small amount of a polar solvent (like methanol) or a modifier (like triethylamine for basic compounds) to the eluent. |
Quantitative Data Summary
The following table can be used to summarize your experimental data and compare the effectiveness of different purification strategies.
| Purification Method | Crude Mass (g) | Purified Mass (g) | Recovery (%) | Purity Before (%) | Purity After (%) |
| Recrystallization (Solvent A) | |||||
| Recrystallization (Solvent B) | |||||
| Column Chromatography (Eluent A) | |||||
| Column Chromatography (Eluent B) |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
Recrystallization from ethanol has been reported for similar pyridazinone derivatives and is a good starting point.[3][4]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. Use a pre-heated funnel and flask to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed.
-
Cooling: To maximize the yield, place the flask in an ice bath for 30-60 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Flash Column Chromatography
-
Stationary Phase and Eluent Selection: Prepare a TLC of the crude material using a suitable eluent system. A good starting point is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve a retention factor (Rf) of approximately 0.2-0.3 for the desired compound.
-
Column Packing: Pack a glass column with silica gel as a slurry in the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dried silica onto the top of the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Visualizations
References
how to assess and improve the stability of 6-(4-methoxyphenyl)pyridazin-3(2H)-one in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in assessing and improving the stability of 6-(4-methoxyphenyl)pyridazin-3(2H)-one in solution.
Frequently Asked Questions (FAQs)
Q1: What are the potential stability issues for this compound in solution?
A1: Based on its chemical structure, this compound may be susceptible to several degradation pathways in solution, including:
-
Hydrolysis: The pyridazinone ring, particularly the amide-like bond, could be susceptible to hydrolysis under acidic or basic conditions.
-
Oxidation: The electron-rich methoxyphenyl group and the pyridazinone ring could be prone to oxidation, especially in the presence of oxidizing agents, light, or trace metal ions.
-
Photodegradation: Exposure to UV or visible light may induce photochemical reactions, leading to degradation.
Q2: What are the initial steps to assess the stability of my compound in solution?
A2: A forced degradation study is the recommended initial step. This involves subjecting a solution of the compound to various stress conditions to identify potential degradation pathways and develop a stability-indicating analytical method.
Q3: What is a stability-indicating analytical method, and why do I need one?
A3: A stability-indicating method is an analytical procedure that can accurately and precisely measure the concentration of the intact active pharmaceutical ingredient (API) without interference from any degradation products, impurities, or excipients. High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection is a commonly used technique for this purpose. It is crucial for accurately determining the stability of your compound over time.
Q4: How can I improve the stability of this compound in my solution?
A4: Several strategies can be employed to enhance the stability of your compound:
-
pH Optimization: Determine the pH at which the compound exhibits maximum stability and use a suitable buffer system to maintain this pH.[1]
-
Excipient Selection: Incorporate stabilizing excipients such as antioxidants (e.g., ascorbic acid, BHT), chelating agents (e.g., EDTA), and cryoprotectants/lyoprotectants (for frozen or lyophilized forms).[2][3][4]
-
Control of Environmental Factors: Protect the solution from light by using amber vials or light-resistant containers.[5] Store at controlled, and likely reduced, temperatures. Purging solutions with an inert gas like nitrogen or argon can minimize oxidative degradation.[5]
Troubleshooting Guides
Issue 1: Rapid degradation of the compound is observed during routine experiments.
| Possible Cause | Troubleshooting Step |
| pH of the solution is not optimal. | Determine the pH of your solution. Conduct a pH stability profile study to identify the optimal pH range for your compound. Adjust the pH of your experimental solutions accordingly using a suitable buffer. |
| Presence of oxidizing species. | De-gas your solvents and solutions. Consider adding an antioxidant (e.g., 0.01% w/v ascorbic acid or butylated hydroxytoluene) to your solution. Use high-purity solvents to minimize contaminants. |
| Exposure to light. | Protect your solutions from light at all stages of the experiment by using amber-colored glassware or wrapping containers in aluminum foil. |
| Elevated temperature. | Conduct experiments at a controlled, lower temperature if the experimental conditions allow. Store stock solutions and samples at appropriate refrigerated or frozen conditions. |
Issue 2: Inconsistent results in stability studies.
| Possible Cause | Troubleshooting Step |
| Analytical method is not stability-indicating. | Develop and validate a stability-indicating HPLC method. Ensure that the peaks for the parent compound and all degradation products are well-resolved. |
| Variability in storage conditions. | Ensure that all samples for a stability study are stored under identical and tightly controlled conditions (temperature, humidity, light exposure). Use calibrated storage chambers. |
| Sample preparation introduces variability. | Standardize the sample preparation procedure. Ensure that the solvents and diluents used do not contribute to degradation. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This study is designed to identify potential degradation pathways. It is recommended to analyze the stressed samples by a suitable technique like HPLC to quantify the remaining parent compound and detect degradation products.
| Stress Condition | Methodology |
| Acid Hydrolysis | Dissolve the compound in a suitable solvent and add 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 24 hours). Neutralize the solution before analysis. |
| Base Hydrolysis | Dissolve the compound in a suitable solvent and add 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis. |
| Oxidation | Dissolve the compound in a suitable solvent and add a solution of 3% hydrogen peroxide. Keep at room temperature for a defined period, protected from light. |
| Thermal Degradation | Store the solid compound and a solution of the compound at an elevated temperature (e.g., 70°C) for a defined period. |
| Photodegradation | Expose a solution of the compound to a light source that provides both UV and visible light (as per ICH Q1B guidelines) for a defined period.[6] A control sample should be kept in the dark. |
Note: The extent of degradation should ideally be in the range of 5-20% to ensure that the primary degradation products are formed without complete destruction of the molecule.[7]
Protocol 2: pH Stability Profile Study
This study helps to determine the pH of maximum stability for the compound in solution.
-
Prepare a series of buffers covering a wide pH range (e.g., pH 2, 4, 7, 9, 12).
-
Prepare solutions of this compound in each buffer at a known concentration.
-
Incubate the solutions at a constant temperature (e.g., 40°C or 50°C).
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analyze the aliquots using a validated stability-indicating HPLC method to determine the concentration of the remaining parent compound.
-
Plot the logarithm of the remaining concentration versus time for each pH to determine the degradation rate constant.
-
Plot the logarithm of the rate constant versus pH to identify the pH of maximum stability.
Visualizations
Caption: Workflow for assessing and improving the stability of a compound in solution.
Caption: Potential degradation pathways for this compound.
References
- 1. Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comprehensive Scientific Survey of Excipients Used in Currently Marketed, Therapeutic Biological Drug Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmajournal.net [pharmajournal.net]
- 4. Excipients for stabilizing preservation | PDF [slideshare.net]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. database.ich.org [database.ich.org]
- 7. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
optimization of reaction conditions for the synthesis of pyridazinone derivatives
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing reaction conditions and troubleshooting common issues encountered during the synthesis of pyridazinone derivatives.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses specific challenges that may arise during your experiments.
Q1: I am observing a low yield of my desired pyridazinone product. What are the potential causes and how can I improve it?
A1: Low yields are a frequent challenge in pyridazinone synthesis. A systematic approach to troubleshooting can help identify and resolve the issue.[1] Key factors to investigate include:
-
Purity of Starting Materials: Ensure the γ-ketoacids, dicarbonyl compounds, and hydrazine derivatives you are using are pure. Impurities can lead to side reactions that inhibit the desired cyclization. It is often best to use freshly purified reagents.[1]
-
Reaction Temperature: Temperature is a critical parameter. If the temperature is too low, the reaction may be incomplete. Conversely, excessively high temperatures can cause the decomposition of reactants or products.[1] It is recommended to monitor the reaction's progress using Thin Layer Chromatography (TLC) to identify the optimal temperature and reaction time.[1]
-
Solvent Choice: The solvent can significantly influence the reaction rate and yield. Protic solvents such as ethanol or acetic acid are commonly used as they can facilitate the reaction.[1]
-
pH of the Reaction Medium: For the cyclocondensation of γ-ketoacids with hydrazine, the pH can be crucial. An acidic medium may catalyze the dehydration step, but highly acidic conditions could promote side reactions.[1]
-
Water Removal: The cyclization step produces water. Removing this water, for instance with a Dean-Stark apparatus or molecular sieves, can shift the equilibrium toward the product and improve the yield.[1]
Q2: My TLC analysis shows multiple spots, indicating the presence of several side products. What are the most common side reactions?
A2: The formation of side products is a common issue. Understanding these potential reactions is key to minimizing them.
-
Hydrazone Formation: The initial reaction between a carbonyl group and hydrazine forms a hydrazone intermediate. If the subsequent cyclization step is slow or incomplete, this hydrazone may be isolated as a major byproduct.[1]
-
Formation of Regioisomers: When using unsymmetrical 1,4-dicarbonyl compounds, hydrazine can react with the two carbonyl groups at different rates, leading to the formation of two distinct regioisomeric pyridazinone products.[1]
-
N-N Bond Cleavage: Under harsh conditions, such as very high temperatures or the presence of strong oxidizing or reducing agents, the N-N bond in the hydrazine or the pyridazinone ring can break, resulting in a complex mixture of degradation products.[1]
Q3: I am attempting to synthesize a substituted pyridazinone using an alkylhydrazine and am getting a mixture of N-alkylated products. How can I control the regioselectivity?
A3: Controlling the N-alkylation position is challenging due to the two nitrogen atoms in the pyridazinone ring.[1] The regioselectivity is influenced by several factors:
-
Steric Hindrance: Bulky substituents on either the pyridazinone ring or the alkylating agent can sterically direct the alkylation to the less hindered nitrogen atom.[1]
-
Electronic Effects: The electron density at each nitrogen atom, which is affected by substituents on the ring, can influence the site of alkylation.[1]
-
Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the regioselectivity of N-alkylation.[2][3][4][5] For example, a milder base or a less polar solvent might favor alkylation at a specific nitrogen. A systematic screening of different conditions is often necessary to achieve the desired regioselectivity.[1]
Data on Reaction Condition Optimization
The following tables summarize reported yields for pyridazinone synthesis under various conditions, providing a reference for optimization.
Table 1: Effect of Solvent and Reaction Time on the Synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one
| Starting Material (1 eq.) | Hydrazine Hydrate (eq.) | Solvent | Reaction Time (hours) | Yield (%) | Reference |
| β-benzoylpropionic acid | 1.2 | Ethanol | 4-6 | Not specified, but successful | [1] |
| β-benzoylpropionic acid | Not specified (excess) | Ethanol | 8 | Not specified, but successful | [6] |
| 4-oxo-4-phenylbutanoic acid | Not specified | Not specified | Not specified | Not specified, but successful | [7] |
Table 2: Synthesis of Various Pyridazinone Derivatives
| Starting Material | Reagents | Conditions | Product | Yield (%) | Reference |
| Diethyl 2-methyl-3-oxopentanedioate | Hydrazine hydrate, Acetic Acid | Reflux | Ethyl 6-methyl-3-oxo-2,3,4,5-tetrahydropyridazine-4-carboxylate | Not specified | [8] |
| 3-Arylmethylene-5-aryl-2(3H)-furanones | Hydrazine hydrate, Ethanol | Reflux (4-8 hours) | 4-Arylmethylene-6-aryl-4,5-dihydropyridazin-3(2H)-ones | Not specified | [5] |
| Pyridazin-3(2H)-one, Aromatic aldehyde | Sodium methanoate, Dry ethanol | Reflux (6 hours) | Substituted Pyridazin-3(2H)-ones | 71-92 | [7] |
| Phenyl-fulvene | Hydrazine hydrate, Methanol | Room temp (24 hours) | Phenyl-substituted pyridazine | 71.2 | [1][9] |
Experimental Protocols
Here are detailed methodologies for common pyridazinone synthesis routes.
Protocol 1: Synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one from β-Benzoylpropionic Acid [1][6]
-
Materials: β-benzoylpropionic acid, hydrazine hydrate, absolute ethanol, glacial acetic acid.
-
Procedure: a. Dissolve β-benzoylpropionic acid (1 equivalent) in absolute ethanol in a round-bottom flask equipped with a reflux condenser. b. Add hydrazine hydrate (1.2 equivalents) to the solution. A catalytic amount of glacial acetic acid can be added to facilitate the reaction. c. Reflux the reaction mixture for 4 to 8 hours. d. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). e. Upon completion, concentrate the reaction mixture by evaporating the solvent under reduced pressure. f. Pour the concentrated mixture into ice-cold water to precipitate the crude product. g. Collect the solid by filtration, wash with cold water, and dry. h. Recrystallize the crude product from ethanol to obtain the purified 6-phenyl-4,5-dihydropyridazin-3(2H)-one.
Protocol 2: Synthesis from 2(3H)-Furanones (One-Pot) [5]
-
Materials: 3-Arylmethylene-5-aryl-2(3H)-furanone, hydrazine hydrate, absolute ethanol.
-
Procedure: a. Dissolve the 2(3H)-furanone derivative (1 equivalent) in absolute ethanol in a round-bottom flask. b. Add hydrazine hydrate (1.2-1.5 equivalents) dropwise to the solution while stirring. c. Heat the mixture to reflux for 4-8 hours. d. Monitor the reaction by TLC until the starting furanone is consumed. e. Cool the reaction mixture to room temperature. The product may precipitate. f. If precipitation occurs, collect the solid by filtration, wash with cold ethanol, and dry. g. If no precipitate forms, reduce the solvent volume under vacuum and cool to induce crystallization.
Visual Guides and Workflows
The following diagrams illustrate key processes in pyridazinone synthesis and troubleshooting.
Caption: General workflow for pyridazinone synthesis.
Caption: Troubleshooting workflow for low reaction yields.[1]
Caption: Common side reactions in pyridazinone synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Exploring the therapeutic potential of pyridazinone derivatives: A comprehensive review | EurekAlert! [eurekalert.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 7. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
Technical Support Center: Addressing Variability and Reproducibility in Biological Assays with 6-(4-methoxyphenyl)pyridazin-3(2H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro biological assays involving 6-(4-methoxyphenyl)pyridazin-3(2H)-one. The information provided is intended to help mitigate variability and enhance reproducibility in your experiments.
I. Frequently Asked Questions (FAQs)
Q1: What are the known biological activities of this compound?
A1: this compound belongs to the pyridazinone class of heterocyclic compounds, which are known for a wide range of pharmacological activities.[1][2] Derivatives of this compound have shown potential as analgesic (pain-relieving), anti-inflammatory, anticancer, and antimicrobial agents.[1][2] A primary mechanism of action for many pyridazinone derivatives is the inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain.[1] There is also evidence to suggest that some pyridazinone compounds may modulate the NF-κB signaling pathway, which plays a critical role in the inflammatory response.
Q2: I am having trouble dissolving this compound. What is the recommended solvent for preparing a stock solution?
A2: While specific solubility data for this compound is not extensively published, data for the closely related compound 6-phenyl-pyridazin-3(2H)-one suggests it is freely soluble in dimethyl sulfoxide (DMSO).[3][4] Therefore, DMSO is the recommended solvent for preparing a high-concentration stock solution (e.g., 10-30 mM). For most cell-based assays, it is crucial to keep the final concentration of DMSO in the culture medium below 0.5% to avoid solvent-induced cytotoxicity.
Q3: My compound precipitates when I dilute the DMSO stock solution into my aqueous cell culture medium. How can I prevent this?
A3: Precipitation upon dilution into an aqueous buffer is a common issue with hydrophobic compounds.[5][6] Here are some steps to prevent this:
-
Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, sequential dilutions in your assay buffer.[6]
-
Vigorous Mixing: Add the compound stock to the aqueous buffer dropwise while vortexing or stirring to facilitate rapid dispersal.[5]
-
Pre-warming the Medium: Warming the cell culture medium to 37°C may help increase the compound's solubility.[6]
-
Use of a Surfactant: In some biochemical assays (not recommended for cell-based assays without validation), a low concentration of a non-ionic surfactant like Tween-20 or Triton X-100 can help maintain solubility.
Q4: I am observing high variability in my assay results. What are the common sources of this variability?
A4: High variability in in vitro assays can stem from several factors:
-
Compound Precipitation: As mentioned in Q3, if the compound is not fully dissolved, the actual concentration in your assay will be inconsistent.
-
Cell Culture Conditions: Variations in cell passage number, cell density at the time of treatment, and lot-to-lot differences in serum and media can all contribute to variability.
-
Assay Protocol Execution: Inconsistent incubation times, pipetting errors, and improper plate washing can introduce significant variability.
-
Compound Stability: The stability of this compound in your specific assay conditions (e.g., temperature, pH, light exposure) should be considered. While specific stability data is limited, pyridazinone derivatives can be susceptible to degradation under harsh conditions.[7]
II. Troubleshooting Guides
This section provides specific troubleshooting guidance for common assays used to evaluate the activity of this compound.
Guide 1: Inconsistent Results in COX-2 Inhibition Assays
| Observed Problem | Potential Cause | Recommended Solution |
| No or low inhibition, even at high compound concentrations. | Inactive Compound: The compound may have degraded. | Prepare a fresh stock solution from powder. Ensure proper storage of the stock solution (aliquoted at -20°C or -80°C). |
| Inactive Enzyme: The COX-2 enzyme may have lost activity. | Ensure the enzyme is stored correctly and has not undergone multiple freeze-thaw cycles. Run a positive control (e.g., celecoxib) to verify enzyme activity. | |
| Compound Precipitation: The compound is not soluble at the tested concentrations. | Visually inspect the wells for precipitation. Re-evaluate the final DMSO concentration and consider a lower starting concentration of the compound. | |
| High variability between replicate wells. | Inconsistent Pipetting: Inaccurate or inconsistent volumes of compound, enzyme, or substrate. | Use calibrated pipettes and ensure proper pipetting technique. For high-throughput screening, consider using automated liquid handlers. |
| Edge Effects: Wells on the edge of the plate are prone to evaporation, leading to changes in concentration. | Avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile water or PBS to maintain humidity. | |
| Incomplete Mixing: The compound is not uniformly distributed in the well. | Ensure thorough mixing after adding each reagent, but avoid introducing bubbles. |
Guide 2: High Background or Low Signal in Cell-Based Assays (e.g., Cytotoxicity, NF-κB Reporter Assays)
| Observed Problem | Potential Cause | Recommended Solution |
| High background signal in untreated control wells. | Contamination: Bacterial or fungal contamination of cell cultures. | Regularly check cell cultures for contamination. Use sterile techniques and antibiotic/antimycotic agents in the culture medium if necessary. |
| Reagent Interference: The compound or DMSO may interfere with the assay detection method (e.g., autofluorescence). | Run a control with the compound in cell-free media to check for interference. | |
| Low signal or no response to a positive control. | Unhealthy Cells: Cells are not viable or are stressed. | Ensure cells are healthy, within a low passage number range, and plated at the optimal density. |
| Sub-optimal Assay Conditions: Incubation times or reagent concentrations are not optimized. | Optimize the assay parameters, such as the concentration of the stimulating agent (e.g., LPS for NF-κB activation) and the timing of compound treatment. | |
| Incorrect Reporter Gene Reading: For reporter assays, the plate reader settings may be incorrect. | Verify the wavelength settings and gain on the plate reader. | |
| Inconsistent results between experiments. | Variability in Cell Culture: As mentioned in the FAQs, inconsistencies in cell handling are a major source of variability. | Standardize cell culture procedures, including seeding density, passage number, and media components. |
| Lot-to-lot Reagent Variability: Different lots of reagents (e.g., FBS, assay kits) can behave differently. | Test new lots of critical reagents before use in large-scale experiments. |
III. Data Presentation
As specific IC50 and EC50 values for this compound are not consistently available across a range of standardized assays in the public domain, a comprehensive quantitative data table cannot be provided at this time. Researchers are encouraged to determine these values empirically in their specific assay systems. For comparison, a selection of reported IC50 values for other pyridazinone derivatives are presented below.
Table 1: In Vitro COX-2 Inhibitory Activity of Selected Pyridazinone Derivatives
| Compound | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Pyridazinone Derivative 4c | 0.26 | - | - | [8] |
| Pyridazinone Derivative 6b | 0.18 | - | - | [8] |
| Celecoxib (Reference) | 0.35 | - | - | [8] |
Table 2: Cytotoxicity of Selected Pyridazinone Derivatives
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Pyridazinone Derivative 6f | MDA-MB-468 (Breast Cancer) | MTT | 3.12 | [4] |
| Pyridazinone Derivative 7h | MDA-MB-468 (Breast Cancer) | MTT | 4.9 | [4] |
| Compound 10h | K562 (Leukemia) | Not Specified | 1.8 | [1] |
IV. Experimental Protocols
The following are generalized protocols for key assays to assess the biological activity of this compound. These should be optimized for your specific experimental conditions.
Protocol 1: In Vitro COX-2 Inhibition Assay (Fluorometric)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against COX-2.
Materials:
-
Human recombinant COX-2 enzyme
-
COX-2 specific substrate (e.g., arachidonic acid)
-
Fluorometric probe
-
Assay buffer
-
This compound
-
Positive control (e.g., Celecoxib)
-
DMSO (for compound dilution)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution of the stock solution in assay buffer to achieve final desired concentrations. The final DMSO concentration in the assay should not exceed 0.5%.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
Assay Buffer
-
COX-2 enzyme
-
Test compound at various concentrations or vehicle control (DMSO in assay buffer).
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the compound to bind to the enzyme.
-
Reaction Initiation: Add the fluorometric probe and then the arachidonic acid substrate to initiate the reaction.
-
Measurement: Immediately begin reading the fluorescence signal at the appropriate excitation and emission wavelengths in kinetic mode for 10-15 minutes.
-
Data Analysis: Determine the rate of reaction (slope of the linear portion of the kinetic curve). Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration and fit the data using a non-linear regression model to determine the IC50 value.
Protocol 2: Cell Viability (MTT) Assay
Objective: To assess the cytotoxic effects of this compound on a cancer cell line.
Materials:
-
Human cancer cell line (e.g., MDA-MB-468, a triple-negative breast cancer cell line)[4]
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
96-well clear microplate
-
Spectrophotometric plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium from a DMSO stock. The final DMSO concentration should be consistent across all wells and ideally ≤ 0.5%. Replace the old medium with the medium containing the test compound or vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Remove the MTT-containing medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at the appropriate wavelength (typically around 570 nm).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percent viability against the log of the compound concentration to determine the IC50 value.
V. Mandatory Visualizations
Caption: Potential signaling pathways modulated by this compound.
Caption: General experimental workflow for cell-based assays.
Caption: Troubleshooting logic for addressing high assay variability.
References
- 1. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2 H)-one in Different Pharmaceutical Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
methods to enhance the aqueous solubility of poorly soluble pyridazinone compounds
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the enhancement of aqueous solubility for poorly soluble pyridazinone compounds.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to consider when a newly synthesized pyridazinone compound shows poor aqueous solubility?
A1: The first step is to thoroughly characterize the physicochemical properties of the compound. Key parameters include its aqueous solubility at different pH values, pKa, LogP, melting point, and solid-state properties (crystallinity vs. amorphous nature). This initial analysis will guide the selection of the most appropriate solubility enhancement strategy. For instance, a compound with pH-dependent solubility might be amenable to salt formation or pH adjustment, while a highly lipophilic, crystalline compound might require more advanced techniques like solid dispersion or nanosuspension.
Q2: How do I select the most suitable solubility enhancement technique for my pyridazinone derivative?
A2: The choice of technique depends on the compound's properties and the intended application.
-
Co-solvents are often a good starting point for early-stage in-vitro experiments due to their simplicity.
-
Cyclodextrin complexation is effective for molecules that can fit into the cyclodextrin cavity, which can be predicted using molecular modeling.
-
Solid dispersions are a robust method for stabilizing the amorphous form of the drug, which can significantly increase solubility. This is particularly useful for crystalline compounds with high melting points.
-
Nanosuspensions are advantageous when a high drug loading is required or when the compound is poorly soluble in both aqueous and organic solvents.
A decision-making workflow can help guide this selection process.
Q3: My pyridazinone compound precipitates when I dilute a co-solvent stock solution into an aqueous buffer. What can I do?
A3: This is a common issue known as "precipitation upon dilution." Several factors could be at play:
-
Co-solvent concentration: The final concentration of the co-solvent in the aqueous buffer may be too low to maintain the solubility of your compound. Try to keep the final co-solvent concentration as high as is permissible for your experiment.
-
Choice of co-solvent: Some co-solvents are better at preventing precipitation than others. Consider screening a panel of pharmaceutically acceptable co-solvents (e.g., DMSO, PEG 400, Ethanol, Transcutol®).
-
Use of surfactants: Adding a small amount of a non-ionic surfactant (e.g., Tween® 80, Poloxamer) to the aqueous buffer can help to stabilize the compound and prevent precipitation.
-
pH of the buffer: Ensure the pH of the final solution is one at which your compound is most soluble.
Q4: I am considering using cyclodextrins. Which type should I choose and what are the potential challenges?
A4: The choice of cyclodextrin (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin (HP-β-CD), sulfobutylether-β-cyclodextrin (SBE-β-CD)) depends on the size and shape of the pyridazinone molecule and the desired solubility enhancement. HP-β-CD and SBE-β-CD are often preferred due to their higher aqueous solubility and lower toxicity compared to unmodified β-cyclodextrin.
Challenges include:
-
Stoichiometry of the complex: It is important to determine the drug-cyclodextrin binding stoichiometry (often 1:1) to prepare effective formulations.
-
Limited solubility enhancement: There is a maximum achievable solubility with cyclodextrins, which may not be sufficient for some applications.
-
Competition: Other molecules in the formulation or in-vivo environment can compete with the drug for the cyclodextrin cavity, potentially reducing its effectiveness.
Quantitative Data on Pyridazinone Solubility
The following tables summarize the experimentally determined solubility of two model pyridazinone compounds, 6-phenyl-3(2H)-pyridazinone (PPD) and 6-phenyl-4,5-dihydropyridazin-3(2H)-one (PDP-6), in water and various pharmaceutical co-solvents. This data is crucial for selecting appropriate solvent systems for pre-formulation studies.
Table 1: Mole Fraction Solubility (x_e) of 6-phenyl-3(2H)-pyridazinone (PPD) in Water and Various Co-solvents at Different Temperatures. [1][2][3][4][5][6][7][8][9][10]
| Solvent | T = 298.2 K | T = 303.2 K | T = 308.2 K | T = 313.2 K | T = 318.2 K |
| Water | 5.82 x 10⁻⁶ | 6.91 x 10⁻⁶ | 8.37 x 10⁻⁶ | 1.00 x 10⁻⁵ | 1.26 x 10⁻⁵ |
| Methanol | 3.78 x 10⁻³ | 4.15 x 10⁻³ | 4.51 x 10⁻³ | 4.84 x 10⁻³ | 5.18 x 10⁻³ |
| Ethanol | 5.95 x 10⁻³ | 6.57 x 10⁻³ | 7.14 x 10⁻³ | 7.69 x 10⁻³ | 8.22 x 10⁻³ |
| PEG-400 | 3.45 x 10⁻¹ | 3.62 x 10⁻¹ | 3.79 x 10⁻¹ | 3.95 x 10⁻¹ | 4.12 x 10⁻¹ |
| DMSO | 4.00 x 10⁻¹ | 4.16 x 10⁻¹ | 4.32 x 10⁻¹ | 4.49 x 10⁻¹ | 4.67 x 10⁻¹ |
Table 2: Mole Fraction Solubility (x_e) of 6-phenyl-4,5-dihydropyridazin-3(2H)-one (PDP-6) in Water and Various Co-solvents at Different Temperatures. [11][12][13]
| Solvent | T = 293.2 K | T = 298.2 K | T = 303.2 K | T = 308.2 K | T = 313.2 K |
| Water | 7.50 x 10⁻⁷ | 9.01 x 10⁻⁷ | 1.08 x 10⁻⁶ | 1.32 x 10⁻⁶ | 1.61 x 10⁻⁶ |
| Ethanol | 4.98 x 10⁻³ | 5.56 x 10⁻³ | 6.01 x 10⁻³ | 6.48 x 10⁻³ | 6.96 x 10⁻³ |
| PEG-400 | 5.94 x 10⁻² | 6.58 x 10⁻² | 7.19 x 10⁻² | 7.81 x 10⁻² | 8.47 x 10⁻² |
| Transcutol® | 3.99 x 10⁻¹ | 4.31 x 10⁻¹ | 4.62 x 10⁻¹ | 4.93 x 10⁻¹ | 5.24 x 10⁻¹ |
| DMSO | 5.61 x 10⁻¹ | 5.96 x 10⁻¹ | 6.25 x 10⁻¹ | 6.51 x 10⁻¹ | 6.77 x 10⁻¹ |
Experimental Protocols & Troubleshooting
The following are detailed methodologies for key solubility enhancement techniques.
Disclaimer: While specific experimental data for applying solid dispersion, nanosuspension, and cyclodextrin complexation to pyridazinone compounds is limited in the reviewed literature, the following protocols are adapted from established methods for other poorly soluble drugs and are expected to be highly relevant.
Solid Dispersion by Solvent Evaporation Method
This method involves dissolving the drug and a hydrophilic carrier in a common solvent, followed by evaporation of the solvent to form a solid dispersion.
Objective: To increase the dissolution rate of a poorly soluble pyridazinone compound by converting it into an amorphous solid dispersion with a hydrophilic carrier.
Materials:
-
Pyridazinone compound
-
Hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP) K30, Polyethylene Glycol (PEG) 6000)
-
Common solvent (e.g., Ethanol, Methanol, Dichloromethane)
-
Rotary evaporator
-
Vacuum oven
-
Mortar and pestle
-
Sieves
Protocol:
-
Preparation of Drug-Carrier Solution:
-
Accurately weigh the pyridazinone compound and the hydrophilic carrier in a predetermined ratio (e.g., 1:1, 1:3, 1:5 drug-to-carrier weight ratio).
-
Dissolve both components in a minimal amount of a common solvent in a round-bottom flask. Ensure complete dissolution.
-
-
Solvent Evaporation:
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50 °C).
-
Continue evaporation until a thin, solid film is formed on the inner wall of the flask.
-
-
Drying:
-
Scrape the solid film from the flask.
-
Place the resulting solid in a vacuum oven at a temperature of 40-50 °C for 24 hours to remove any residual solvent.
-
-
Pulverization and Sieving:
-
Grind the dried solid dispersion into a fine powder using a mortar and pestle.
-
Pass the powder through a sieve (e.g., #100 mesh) to obtain a uniform particle size.
-
-
Characterization:
-
Perform a dissolution test to compare the dissolution profile of the solid dispersion with the pure drug.
-
Characterize the solid-state properties using techniques like Differential Scanning Calorimetry (DSC) to confirm the amorphous nature and X-ray Powder Diffraction (XRPD).
-
Troubleshooting:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete solvent removal | Insufficient drying time or temperature. | Increase drying time or temperature (ensure it is below the glass transition temperature of the polymer and the melting point of the drug). Use a high vacuum. |
| Phase separation during drying | Poor miscibility between the drug and the carrier. | Screen different carriers or use a combination of carriers. Optimize the drug-to-carrier ratio. |
| Low yield | Material loss during scraping and transfer. | Use a spatula to carefully scrape the flask. Consider using a larger batch size to minimize the percentage of loss. |
| Re-crystallization upon storage | The amorphous form is thermodynamically unstable. The chosen polymer is not an effective crystallization inhibitor. | Store the solid dispersion in a desiccator at a low temperature. Screen for more effective polymeric carriers or add a crystallization inhibitor. |
Nanosuspension by Anti-solvent Precipitation Method
This "bottom-up" technique involves dissolving the drug in a solvent and then introducing this solution into an anti-solvent to precipitate the drug as nanoparticles.
Objective: To produce a nanosuspension of a pyridazinone compound to enhance its dissolution velocity and saturation solubility.
Materials:
-
Pyridazinone compound
-
Solvent (e.g., DMSO, Ethanol)
-
Anti-solvent (typically purified water)
-
Stabilizer (e.g., Hydroxypropyl methylcellulose (HPMC), Poloxamer 188, Tween® 80)
-
High-speed homogenizer or magnetic stirrer
Protocol:
-
Preparation of the Organic Phase:
-
Dissolve the pyridazinone compound in a suitable solvent to prepare the organic phase.
-
-
Preparation of the Aqueous Phase:
-
Dissolve the stabilizer in the anti-solvent (water) to prepare the aqueous phase.
-
-
Precipitation:
-
Rapidly inject the organic phase into the aqueous phase under high-speed homogenization or vigorous magnetic stirring.
-
The drug will precipitate as nanoparticles due to the rapid change in solvent polarity.
-
-
Solvent Removal:
-
The organic solvent is typically removed by evaporation under reduced pressure using a rotary evaporator.
-
-
Characterization:
-
Measure the particle size and zeta potential of the nanosuspension using a particle size analyzer.
-
Evaluate the dissolution rate of the nanosuspension compared to the unformulated drug.
-
Troubleshooting:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Large particle size or broad distribution | Inefficient mixing; inappropriate stabilizer concentration. | Increase the homogenization speed or stirring rate. Optimize the type and concentration of the stabilizer. |
| Crystal growth upon storage (Ostwald Ripening) | The formulation is thermodynamically unstable. The stabilizer is not providing an adequate barrier. | Use a combination of stabilizers (e.g., a steric and an electrostatic stabilizer). Optimize the stabilizer concentration. Consider converting the nanosuspension to a solid form (e.g., by freeze-drying). |
| Clogging of the injector | Premature precipitation of the drug. | Increase the solvent-to-anti-solvent ratio. Ensure rapid and efficient mixing at the point of injection. |
Cyclodextrin Complexation by Kneading Method
This method involves the formation of an inclusion complex by intimately mixing the drug and cyclodextrin with a small amount of liquid.
Objective: To improve the aqueous solubility of a pyridazinone compound by forming an inclusion complex with a cyclodextrin.
Materials:
-
Pyridazinone compound
-
Cyclodextrin (e.g., HP-β-CD)
-
Water-ethanol mixture
-
Mortar and pestle
-
Vacuum oven
Protocol:
-
Mixing:
-
Place the cyclodextrin in a mortar and add a small amount of the water-ethanol mixture to form a paste.
-
Add the pyridazinone compound to the paste in a 1:1 molar ratio.
-
-
Kneading:
-
Knead the mixture thoroughly for 30-60 minutes.
-
During kneading, add small amounts of the water-ethanol mixture if the paste becomes too dry.
-
-
Drying:
-
Scrape the kneaded mass and dry it in a vacuum oven at 40-50 °C until a constant weight is achieved.
-
-
Pulverization:
-
Grind the dried complex into a fine powder.
-
-
Characterization:
-
Determine the solubility of the complex in water and compare it to the pure drug.
-
Confirm complex formation using DSC, XRPD, and Fourier-Transform Infrared (FTIR) spectroscopy.
-
Troubleshooting:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low complexation efficiency | Inefficient mixing; incorrect stoichiometry. | Increase kneading time. Ensure the paste has the right consistency. Confirm the stoichiometry with a phase solubility study. |
| Sticky and difficult-to-handle product | Too much solvent added during kneading. | Add the solvent mixture gradually. If the product is too sticky, allow some solvent to evaporate before continuing to knead. |
| Incomplete removal of uncomplexed drug | The washing step (if performed) is insufficient. | After drying, the powder can be washed with a small amount of a solvent in which the drug is sparingly soluble but the cyclodextrin is insoluble, to remove surface-adhered drug. |
Visualizing Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the logical workflows for selecting a solubility enhancement technique and the general process for preparing a solid dispersion.
Caption: A decision tree to guide the selection of an appropriate solubility enhancement method.
Caption: General experimental workflow for preparing a solid dispersion by the solvent evaporation method.
References
- 1. [PDF] DRUGS DISSOLUTION ENHANCEMENT BY USING SOLID DISPERSION TECHNIQUE: A REVIEW | Semantic Scholar [semanticscholar.org]
- 2. EP0617612B1 - A process for the preparation of a solid dispersion - Google Patents [patents.google.com]
- 3. jddtonline.info [jddtonline.info]
- 4. Nanosuspensions: Enhancing drug bioavailability through nanonization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2 H)-one in Different Pharmaceutical Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. stm.bookpi.org [stm.bookpi.org]
- 9. psau.sa.elsevierpure.com [psau.sa.elsevierpure.com]
- 10. longdom.org [longdom.org]
- 11. jddtonline.info [jddtonline.info]
- 12. Production of nanosuspensions as a tool to improve drug bioavailability: focus on topical delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Nanosuspension for improving the bioavailability of a poorly soluble drug and screening of stabilizing agents to inhibit crystal growth - PubMed [pubmed.ncbi.nlm.nih.gov]
identification and minimization of byproducts in 6-(4-methoxyphenyl)pyridazin-3(2H)-one synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 6-(4-methoxyphenyl)pyridazin-3(2H)-one. The information provided is designed to help identify and minimize the formation of byproducts during the synthesis process.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on the key reaction steps and purification.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Friedel-Crafts Acylation Product | 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Deactivated anisole: Presence of electron-withdrawing impurities in the starting material. 3. Moisture: The Lewis acid catalyst (e.g., AlCl₃) is sensitive to moisture. | 1. Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider increasing the reaction time or temperature incrementally. 2. Use freshly distilled or high-purity anisole. 3. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| Presence of Isomeric Byproduct in Acylation Step | The primary isomeric byproduct is the ortho-acylated compound, 4-oxo-4-(2-methoxyphenyl)butanoic acid. The methoxy group is an ortho-para director, and while the para product is sterically favored, some ortho substitution can occur. | 1. Control Reaction Temperature: Lowering the reaction temperature can sometimes improve regioselectivity. 2. Choice of Lewis Acid: The choice of Lewis acid can influence the ortho/para ratio. Experiment with different Lewis acids if isomeric impurity is a persistent issue. 3. Purification: The ortho and para isomers can often be separated by column chromatography or recrystallization. |
| Incomplete Cyclization with Hydrazine | 1. Insufficient reaction time or temperature. 2. pH of the reaction medium: The rate of hydrazone formation and subsequent cyclization can be pH-dependent. | 1. Monitor the reaction by TLC to ensure the disappearance of the starting γ-keto acid. Increase reflux time if necessary. 2. While the reaction is typically run in a neutral or slightly basic medium, adjusting the pH with a mild acid or base might improve the reaction rate. |
| Presence of Dihydropyridazinone Impurity in Final Product | If the synthesis involves a final dehydrogenation step to form the pyridazinone double bond, the presence of the saturated 4,5-dihydro-6-(4-methoxyphenyl)pyridazin-3(2H)-one indicates an incomplete reaction. | 1. Optimize Dehydrogenation Conditions: Ensure the correct stoichiometry of the dehydrogenating agent (e.g., bromine in acetic acid) is used. 2. Increase Reaction Time/Temperature: Monitor the reaction by TLC and consider extending the reaction time or moderately increasing the temperature. |
| Difficulty in Purifying the Final Product | 1. Residual starting materials or byproducts. 2. Formation of tars or polymeric materials. | 1. Systematic Purification: Utilize a multi-step purification process. Start with an appropriate aqueous workup to remove inorganic salts and water-soluble impurities. Follow with recrystallization from a suitable solvent (e.g., ethanol, isopropanol). If impurities persist, column chromatography on silica gel is recommended. 2. Control Reaction Temperature: Overheating during the reaction or workup can lead to decomposition and tar formation. |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
A1: The most common byproducts are typically related to the two main synthetic steps:
-
Friedel-Crafts Acylation: The primary byproduct is the ortho-isomer, 4-oxo-4-(2-methoxyphenyl)butanoic acid. Polysubstitution products are also possible but less common.
-
Cyclization and Dehydrogenation: Incomplete cyclization can leave unreacted 4-oxo-4-(4-methoxyphenyl)butanoic acid. If a dehydrogenation step is performed, the saturated intermediate, 4,5-dihydro-6-(4-methoxyphenyl)pyridazin-3(2H)-one, can be a significant impurity if the reaction is incomplete.
Q2: How can I monitor the progress of the reactions?
A2: Thin Layer Chromatography (TLC) is an effective technique for monitoring the progress of both the Friedel-Crafts acylation and the cyclization/dehydrogenation steps. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) to achieve good separation of the starting materials, intermediates, and products. The spots can be visualized under UV light.
Q3: What analytical techniques are best for identifying the final product and its byproducts?
A3: A combination of techniques is recommended for unambiguous identification:
-
NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information to confirm the desired product and identify byproducts. The substitution pattern on the aromatic ring (ortho vs. para) can be determined by the coupling patterns of the aromatic protons in the ¹H NMR spectrum.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and any impurities.
-
High-Performance Liquid Chromatography (HPLC): Useful for assessing the purity of the final product and quantifying the levels of byproducts.
Q4: What is the typical yield for this synthesis?
A4: The overall yield can vary significantly depending on the specific reaction conditions and purification methods. A yield of around 70-80% for the Friedel-Crafts acylation is considered good. The subsequent cyclization and dehydrogenation steps can also proceed in high yield.
Quantitative Data Summary
The following table summarizes typical data for the key steps in the synthesis. Please note that these values are approximate and can vary based on the specific experimental conditions.
| Parameter | Friedel-Crafts Acylation | Cyclization/Dehydrogenation |
| Typical Yield | 70-85% | 80-95% |
| Major Byproduct | 4-oxo-4-(2-methoxyphenyl)butanoic acid (ortho-isomer) | 4,5-dihydro-6-(4-methoxyphenyl)pyridazin-3(2H)-one |
| Typical Byproduct Level | 5-15% | 2-10% |
| Recommended Purification | Recrystallization or Column Chromatography | Recrystallization |
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation of Anisole with Succinic Anhydride
Materials:
-
Anisole
-
Succinic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Concentrated hydrochloric acid (HCl)
-
Ice
-
Water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas outlet, suspend anhydrous AlCl₃ (2.2 equivalents) in anhydrous DCM.
-
Cool the suspension in an ice bath to 0-5 °C.
-
In a separate flask, dissolve succinic anhydride (1 equivalent) and anisole (1 equivalent) in anhydrous DCM.
-
Add the solution of succinic anhydride and anisole dropwise to the AlCl₃ suspension over 30-60 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours, or until TLC analysis indicates the consumption of the starting materials.
-
Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated HCl.
-
Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude 4-oxo-4-(4-methoxyphenyl)butanoic acid.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., toluene or a mixture of water and ethanol).
Protocol 2: Cyclization and Dehydrogenation to form this compound
Materials:
-
4-oxo-4-(4-methoxyphenyl)butanoic acid
-
Hydrazine hydrate
-
Ethanol
-
Bromine
-
Glacial acetic acid
Procedure:
-
Cyclization: In a round-bottom flask, dissolve the 4-oxo-4-(4-methoxyphenyl)butanoic acid (1 equivalent) in ethanol.
-
Add hydrazine hydrate (1.1 equivalents) to the solution.
-
Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC for the formation of the dihydropyridazinone intermediate.
-
Cool the reaction mixture and remove the solvent under reduced pressure. The crude 4,5-dihydro-6-(4-methoxyphenyl)pyridazin-3(2H)-one can be purified by recrystallization or used directly in the next step.
-
Dehydrogenation: Dissolve the crude or purified dihydropyridazinone in glacial acetic acid.
-
Add a solution of bromine (1.1 equivalents) in glacial acetic acid dropwise at room temperature.
-
Heat the mixture at 60-70 °C for 2-3 hours, or until TLC indicates the completion of the reaction.
-
Cool the reaction mixture and pour it into ice water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from ethanol or isopropanol to obtain pure this compound.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for the synthesis.
challenges and solutions for scaling up the production of 6-(4-methoxyphenyl)pyridazin-3(2H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the challenges and solutions associated with scaling up the production of 6-(4-methoxyphenyl)pyridazin-3(2H)-one, a promising heterocyclic compound with diverse biological activities. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and insights into the compound's mechanism of action to facilitate a smooth transition from laboratory-scale synthesis to larger-scale production.
Troubleshooting Guide & FAQs
This section addresses specific issues that researchers may encounter during the synthesis and scale-up of this compound.
Question 1: We are observing a low yield of the final product during scale-up. What are the potential causes and how can we optimize the reaction?
Answer: Low yields during the scale-up of pyridazinone synthesis are a common challenge. Several factors can contribute to this issue:
-
Purity of Starting Materials: Ensure the high purity of 4-methoxyacetophenone, glyoxylic acid, and hydrazine hydrate. Impurities in the starting materials can lead to the formation of side products and inhibit the desired cyclization reaction.
-
Reaction Temperature: Temperature control is critical. While refluxing is common in lab-scale synthesis, localized overheating in larger reactors can lead to degradation of reactants and products. A systematic study to determine the optimal temperature profile for the scaled-up reaction is recommended.
-
Inefficient Water Removal: The cyclization step to form the pyridazinone ring involves the elimination of water. On a larger scale, inefficient removal of water can shift the reaction equilibrium backward, reducing the yield. The use of a Dean-Stark apparatus or a well-designed distillation setup is crucial for efficient water removal.
-
Suboptimal pH: The pH of the reaction mixture can influence the rate of both the initial condensation and the subsequent cyclization. While acidic conditions are often employed, a careful optimization of the pH is necessary to minimize side reactions and maximize the yield.
-
Mixing Efficiency: Inadequate mixing in large reactors can lead to localized concentration gradients and temperature differences, resulting in incomplete reactions and increased side product formation. Ensure the reactor is equipped with an appropriate agitation system for the scale of the reaction.
Question 2: During purification, we are struggling to remove a persistent impurity. What are the common side products and what purification strategies are effective at a larger scale?
Answer: The formation of side products is a significant challenge in pyridazinone synthesis, and their removal can be complex during scale-up.
-
Common Side Products:
-
Hydrazone Formation: The initial reaction between the keto-acid intermediate and hydrazine forms a hydrazone. If the subsequent cyclization is slow or incomplete, the hydrazone can be a major byproduct.
-
Incomplete Cyclization: The intermediate γ-keto acid may remain if the cyclization reaction does not go to completion.
-
Products of N-N Bond Cleavage: Under harsh reaction conditions, cleavage of the N-N bond in hydrazine or the pyridazinone ring can occur, leading to a complex mixture of impurities.
-
-
Large-Scale Purification Strategies:
-
Crystallization: This is the most common and cost-effective method for purifying active pharmaceutical ingredients (APIs) at a large scale. A systematic screening of solvents and solvent mixtures is essential to identify conditions that provide high purity and yield.
-
Chromatography: While often used at the lab scale, preparative chromatography can be employed for high-value products or when crystallization is ineffective. Techniques like flash chromatography or simulated moving bed (SMB) chromatography can be considered for industrial-scale purification.
-
Extraction: Liquid-liquid extraction can be used to remove impurities with different solubility profiles. Optimizing the pH during extraction can enhance the separation of acidic or basic impurities.
-
Question 3: We are concerned about the safety of handling hydrazine hydrate on a large scale. What are the key safety precautions?
Answer: Hydrazine hydrate is a hazardous substance, and its handling on a large scale requires strict safety protocols.
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat. In a large-scale setting, a full-face shield and respiratory protection may be necessary.
-
Ventilation: All operations should be conducted in a well-ventilated area, preferably within a fume hood or a contained environment.
-
Storage: Store hydrazine hydrate in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents and strong acids. The container should be tightly closed.
-
Spill and Disposal: Have a spill kit readily available. In case of a spill, follow established procedures for neutralization and cleanup. Dispose of hydrazine-containing waste according to hazardous waste regulations.
Data Presentation: Lab-Scale vs. Pilot-Scale Production
The following table summarizes typical quantitative data for the synthesis of this compound at different scales. Please note that these are representative values and can vary depending on the specific process and equipment used.
| Parameter | Laboratory Scale (10 g) | Pilot Scale (1 kg) |
| Reactants | ||
| 4-methoxyacetophenone | 5.5 g | 550 g |
| Glyoxylic acid (50% in water) | 5.4 g | 540 g |
| Hydrazine hydrate (80%) | 2.3 g | 230 g |
| Reaction Conditions | ||
| Solvent | Acetic Acid | Acetic Acid |
| Solvent Volume | 50 mL | 5 L |
| Reaction Temperature | 118°C (Reflux) | 110-115°C |
| Reaction Time | 6 hours | 8-10 hours |
| Results | ||
| Yield | ~75% | ~70-75% |
| Purity (by HPLC) | >98% | >98% |
| Purification | ||
| Method | Recrystallization from Ethanol | Recrystallization from Ethanol/Water |
| Final Product Form | Off-white solid | Off-white to pale yellow solid |
Experimental Protocols
Laboratory-Scale Synthesis (10 g)
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methoxyacetophenone (5.5 g, 36.6 mmol) and glyoxylic acid (50% in water, 5.4 g, 36.6 mmol).
-
Add glacial acetic acid (50 mL) to the flask.
-
Slowly add hydrazine hydrate (80%, 2.3 g, 36.6 mmol) to the reaction mixture.
-
Heat the mixture to reflux (approximately 118°C) and maintain for 6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water (200 mL) with stirring.
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
-
Dry the final product under vacuum.
Kilogram-Scale Synthesis (1 kg) - A Conceptual Protocol
Disclaimer: This is a conceptual protocol and requires thorough process development and safety assessment before implementation.
-
Reactor Setup: A 10 L glass-lined reactor equipped with a mechanical stirrer, a temperature probe, a reflux condenser with a Dean-Stark trap, and an addition funnel is required.
-
Charging Reactants:
-
Charge the reactor with 4-methoxyacetophenone (550 g, 3.66 mol) and glacial acetic acid (5 L).
-
In a separate vessel, prepare a solution of glyoxylic acid (50% in water, 540 g, 3.66 mol).
-
-
Reaction Initiation:
-
Start the reactor's agitator at a moderate speed.
-
Slowly add the glyoxylic acid solution to the reactor through the addition funnel over a period of 30 minutes, while maintaining the temperature below 30°C.
-
Slowly add hydrazine hydrate (80%, 230 g, 3.66 mol) to the reaction mixture via the addition funnel over a period of 1 hour, ensuring the temperature does not exceed 40°C.
-
-
Reaction and Water Removal:
-
Heat the reaction mixture to 110-115°C.
-
Collect the water azeotropically using the Dean-Stark trap.
-
Maintain the reaction at this temperature for 8-10 hours, monitoring the progress by HPLC.
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the reactor contents to 20-25°C.
-
Slowly add the reaction mixture to a larger vessel containing 20 L of chilled water with vigorous stirring to precipitate the product.
-
Filter the slurry using a suitable filter press or centrifuge.
-
Wash the filter cake with cold water until the filtrate is neutral.
-
-
Purification:
-
Transfer the wet cake to a clean reactor.
-
Add a suitable solvent system (e.g., a mixture of ethanol and water) and heat to dissolve the solid.
-
Cool the solution slowly to induce crystallization.
-
Filter the purified product and wash with a cold solvent.
-
-
Drying:
-
Dry the final product in a vacuum oven at a controlled temperature until a constant weight is achieved.
-
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Potential signaling pathways involving this compound as a PDE4 inhibitor and FPR ligand.[1][2][3][4][5][6][7]
References
- 1. 6-Methyl-2,4-Disubstituted Pyridazin-3(2H)-ones: A Novel Class of Small-Molecule Agonists for Formyl Peptide Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formyl peptide receptor 2, as an important target for ligands triggering the inflammatory response regulation: a link to brain pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Distinct Signaling Cascades Elicited by Different Formyl Peptide Receptor 2 (FPR2) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Biological Activity of 6-(4-methoxyphenyl)pyridazin-3(2H)-one and Related Derivatives
For researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the reported biological activities of 6-(4-methoxyphenyl)pyridazin-3(2H)-one and its analogues. The following sections detail quantitative data from various studies, outline the experimental protocols used to generate this data, and visualize key experimental workflows and biological pathways.
Comparative Analysis of Biological Activity
The pyridazinone scaffold is a versatile pharmacophore that has been explored for a wide range of therapeutic applications. Derivatives of this compound have demonstrated notable potential in several areas, including vasodilation, anticancer, and enzyme inhibition. This section presents a comparative summary of the reported biological activities of the parent compound and its closely related derivatives to provide insights into structure-activity relationships and the reproducibility of findings across different studies.
Vasorelaxant Activity
The vasorelaxant properties of pyridazinone derivatives are among their most extensively studied biological effects. These compounds often act by modulating intracellular calcium levels or inhibiting phosphodiesterases, leading to the relaxation of vascular smooth muscle. The following table summarizes the reported vasorelaxant activities of this compound and related compounds.
| Compound/Derivative | Test System | EC50/IC50 (µM) | Reference Compound | Reference EC50/IC50 (µM) |
| This compound | Isolated rat thoracic aorta | Data not consistently reported | Hydralazine | 18.21 |
| 4-methoxyphenylhydrazide derivative of 6-phenyl-4,5-dihydropyridazin-3(2H)-one | Isolated rat thoracic aorta | 1.204[1] | Hydralazine | 18.210[2] |
| 6-(4-hydroxyphenyl)pyridazin-3(2H)-one derivative | Isolated rat thoracic aorta | 0.07154[3] | Hydralazine | 18.21[3] |
| 6-(4-methylphenyl)pyridazin-3(2H)-one derivative | Isolated rat thoracic aorta | 0.1916[3] | Hydralazine | 18.21[3] |
Note: Direct EC50/IC50 values for the parent compound, this compound, are not consistently available across multiple studies, making a direct reproducibility assessment challenging. The data presented for derivatives highlights the impact of structural modifications on vasorelaxant potency.
Anticancer Activity
The anticancer potential of pyridazinone derivatives has been evaluated against various human cancer cell lines, often through the National Cancer Institute's (NCI) 60-cell line screen. The mechanism of action is thought to involve the inhibition of key signaling pathways related to cell proliferation.
| Compound/Derivative | Cancer Cell Line | Growth Inhibition (GI50 in µM) |
| 6-(4-methoxyphenyl)-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-one | Leukemia (HL-60) | < 2 |
| Non-Small-Cell Lung (NCI-H522) | < 2 | |
| Breast (BT-549) | < 2 | |
| Pyridazinone-based diarylurea derivative (Compound 10l) | Various | 1.66 - 100[4] |
Note: The GI50 value represents the concentration of the compound that causes 50% inhibition of cell growth.
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibitory Activity
Certain pyridazinone derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are key targets in the management of Alzheimer's disease.
| Compound/Derivative | Enzyme | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Pyridyl-pyridazine derivative (Compound 5) | AChE | 0.26[5] | Donepezil | Not specified |
| BChE | 0.19[5] | Donepezil | 0.41[5] | |
| Pyridyl-pyridazine derivative (Compound 9) | AChE | 1.84[5] | Rivastigmine | Not specified |
| BChE | 0.38[5] | Rivastigmine | 18.08[5] |
Note: The IC50 value is the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
Experimental Protocols
To ensure the reliability and reproducibility of biological activity data, standardized experimental protocols are crucial. This section provides an overview of the methodologies commonly employed in the evaluation of the biological activities of pyridazinone derivatives.
Vasorelaxant Activity Assay (Isolated Rat Thoracic Aorta)
The vasorelaxant effect of the compounds is typically assessed ex vivo using isolated aortic rings from rats.
-
Tissue Preparation: Male Wistar rats are euthanized, and the thoracic aorta is carefully excised and placed in Krebs-Henseleit solution. The aorta is cleaned of adherent connective tissues and cut into rings of 2-3 mm in width.
-
Experimental Setup: The aortic rings are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and continuously aerated with a mixture of 95% O2 and 5% CO2. The rings are connected to isometric force transducers to record changes in tension.
-
Contraction and Relaxation: The aortic rings are pre-contracted with a vasoconstrictor agent such as norepinephrine or phenylephrine. Once a stable contraction is achieved, cumulative concentrations of the test compound are added to the organ bath.
-
Data Analysis: The relaxation response is expressed as a percentage of the pre-contraction induced by the vasoconstrictor. The EC50 value, which is the concentration of the compound that produces 50% of the maximum relaxation, is then calculated.
NCI-60 Human Tumor Cell Line Screen
The National Cancer Institute (NCI) has developed a standardized screening protocol to evaluate the anticancer activity of compounds against 60 different human tumor cell lines.[6][7][8][9]
-
Cell Culture: The 60 human tumor cell lines are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.[6]
-
Plating: Cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well, depending on the cell line's doubling time.[6]
-
Drug Addition: After a 24-hour incubation period, the test compounds, solubilized in dimethyl sulfoxide (DMSO), are added to the plates at various concentrations.[6]
-
Incubation: The plates are incubated for an additional 48 hours.
-
Cell Viability Assay: The assay is terminated by the addition of trichloroacetic acid (TCA). Cell viability is determined using the sulforhodamine B (SRB) assay, which measures cellular protein content.[6]
-
Data Analysis: The absorbance is read at 515 nm, and the GI50 (50% growth inhibition) values are calculated from dose-response curves.[6]
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assay (Ellman's Method)
The inhibitory activity of compounds against AChE and BChE is commonly determined using the spectrophotometric method developed by Ellman.
-
Reaction Mixture: The reaction is carried out in a 96-well microplate. The reaction mixture typically contains a phosphate buffer (pH 8.0), the test compound at various concentrations, and the enzyme (AChE or BChE).
-
Substrate Addition: The reaction is initiated by the addition of the substrate, acetylthiocholine iodide (for AChE) or butyrylthiocholine iodide (for BChE), and the chromogenic reagent, 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB).
-
Measurement: The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form a yellow-colored product, 5-thio-2-nitrobenzoate. The absorbance of this product is measured spectrophotometrically at 412 nm over time.
-
Data Analysis: The rate of the reaction is determined, and the percentage of inhibition by the test compound is calculated. The IC50 value, the concentration of the inhibitor that causes 50% enzyme inhibition, is determined from the dose-response curve.
Visualizations
The following diagrams illustrate key workflows and pathways related to the biological evaluation of this compound and its derivatives.
References
- 1. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of potent vasodilating agents: in silico and in vitro evaluation of 6-(4-substitutedphenyl)-3-pyridazinone derivatives as potential hydralazine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. dctd.cancer.gov [dctd.cancer.gov]
- 7. NCI-60 Human Tumor Cell Line Screen Service - Altogen Labs [altogenlabs.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. taylorandfrancis.com [taylorandfrancis.com]
Comparative Analysis of 6-(4-methoxyphenyl)pyridazin-3(2H)-one Analogs: A Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 6-(4-methoxyphenyl)pyridazin-3(2H)-one analogs, focusing on their structure-activity relationships (SAR) across various biological targets. The information presented herein is curated from recent scientific literature to aid in the rational design and development of novel therapeutic agents based on the pyridazinone scaffold. This privileged structure has demonstrated a wide range of pharmacological activities, including anticancer, cardiovascular, and anti-inflammatory effects.
Quantitative Performance Data
The biological activity of this compound analogs and related 6-arylpyridazinones is summarized below. The data highlights the impact of structural modifications on their potency as anticancer agents, vasodilators, and phosphodiesterase inhibitors.
Anticancer Activity
The anticancer efficacy of various 6-aryl-2-(p-sulfamylphenyl)-pyridazin-3(2H)-ones was evaluated by the National Cancer Institute (NCI) against a panel of 60 human cancer cell lines. The GI50 values (concentration required to inhibit cell growth by 50%) are presented in the following table.
| Compound ID | 6-Aryl Substituent | Cell Line (Cancer Type) | GI50 (µM) |
| 2d | 4-Methoxyphenyl | Not Specified in Snippet | - |
| 2g | 4-Fluorophenyl | HL-60 (TB) (Leukemia) | < 2 |
| SR (Leukemia) | < 2 | ||
| NCI-H522 (Non-Small-Cell Lung) | < 2 | ||
| BT-549 (Breast Cancer) | < 2 | ||
| 2h | 4-Chlorophenyl | SR (Leukemia) | < 0.1 |
| NCI-H522 (Non-Small-Cell Lung) | < 0.1 | ||
| Multiple other cell lines | < 1.0 |
Note: Specific GI50 values for the 6-(4-methoxyphenyl) analog (2d) were not detailed in the provided search results, though its synthesis was confirmed. Compound 2h emerged as a particularly potent analog.[1]
Vasodilator Activity
The vasorelaxant properties of 6-phenylpyridazin-3(2H)-one derivatives were assessed on rat thoracic aortic rings. The EC50 values (concentration for 50% of maximal response) are compared with the standard vasodilator, hydralazine.
| Compound ID | R-Group on Phenylhydrazide | EC50 (µM) |
| 10c | 4-Methoxyphenyl | 1.204 |
| Acid (5) | - | 0.339 |
| Ester (4) | - | 1.225 |
| Hydralazine | (Standard) | 18.210 |
The 4-methoxyphenyl hydrazide derivative (10c ) demonstrated potent vasorelaxant activity, significantly more effective than hydralazine.[2][3]
Phosphodiesterase (PDE) Inhibitory Activity
Pyridazinone analogs have been extensively studied as inhibitors of phosphodiesterases, enzymes that regulate intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).
| Compound Class | Target | Key Findings | IC50 (nM) |
| Pyrazolo[1',5':1,6]pyrimido[4,5-d]pyridazin-4(3H)-ones | PDE5 | Phenyl at position 9 is crucial for activity. | 34 |
| 2-Phenyl-3,6-pyridazinedione derivatives | PDE5 | Potent inhibition compared to Sildenafil. | 22 |
| 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one | PDE4B | Promising activity and selectivity. | - |
Note: While specific IC50 values for a 6-(4-methoxyphenyl) analog as a PDE inhibitor were not explicitly found in the initial searches, the general class of pyridazinones shows significant potential. The 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one showed 64% inhibition of PDE4B at 20 µM.[3][4]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
NCI-60 Human Tumor Cell Line Screen
This protocol is utilized by the National Cancer Institute to screen compounds for potential anticancer activity against 60 different human cancer cell lines.[5][6][7][8]
-
Cell Culture : The human tumor cell lines are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.
-
Plating : Cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well, depending on the cell line's doubling time. The plates are incubated for 24 hours at 37°C, 5% CO2, 95% air, and 100% relative humidity.
-
Drug Addition : After the initial incubation, experimental drugs, solubilized in dimethyl sulfoxide (DMSO), are added to the plates.
-
Incubation : The plates are incubated for an additional 48 hours.
-
Cell Viability Assay (Sulforhodamine B - SRB) :
-
The cells are fixed in situ by adding cold 50% (w/v) trichloroacetic acid (TCA) and incubating for 60 minutes at 4°C.
-
The supernatant is discarded, and the plates are washed five times with tap water and air-dried.
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid) is added, and the plates are incubated for 10 minutes at room temperature.
-
Unbound dye is removed by washing five times with 1% acetic acid, and the plates are air-dried.
-
The bound stain is solubilized with 10 mM trizma base.
-
The absorbance is read on an automated plate reader at a wavelength of 515 nm.
-
-
Data Analysis : The GI50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the absorbance data.
Vasodilator Activity Assay (Rat Aortic Ring)
This ex vivo assay assesses the vasorelaxant effects of compounds on isolated arterial tissue.[9][10][11]
-
Tissue Preparation : Male Wistar rats are euthanized, and the thoracic aorta is carefully excised and placed in cold Krebs-Henseleit buffer. The aorta is cleaned of adhering fat and connective tissue, and cut into rings of approximately 2-3 mm in width.
-
Mounting : The aortic rings are mounted in organ baths containing Krebs-Henseleit solution at 37°C and continuously gassed with a mixture of 95% O2 and 5% CO2. The rings are connected to isometric force transducers to record changes in tension.
-
Equilibration and Contraction : The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g. After equilibration, the rings are contracted with a submaximal concentration of phenylephrine or potassium chloride.
-
Compound Addition : Once a stable contraction plateau is reached, cumulative concentrations of the test compounds are added to the organ bath.
-
Data Analysis : The relaxation responses are expressed as a percentage of the pre-contraction induced by phenylephrine. The EC50 value is calculated from the concentration-response curves.
Phosphodiesterase (PDE) Inhibition Assay (Non-Radioactive)
This in vitro assay measures the ability of a compound to inhibit a specific PDE isozyme.[12][13][14]
-
Reaction Setup : The assay is performed in a microplate format. The reaction mixture contains a buffer, the purified PDE enzyme, and the test compound at various concentrations.
-
Substrate Addition : The reaction is initiated by adding the cyclic nucleotide substrate (cAMP or cGMP).
-
Incubation : The reaction is incubated at a specific temperature (e.g., 30°C or 37°C) for a defined period.
-
Termination : The enzymatic reaction is stopped by adding a termination buffer, which often contains a non-specific PDE inhibitor like IBMX.
-
Detection :
-
A detection solution containing a protein kinase (like PKA for a cAMP assay) and a specific substrate is added. The remaining cyclic nucleotide from the first step drives a kinase reaction, leading to the consumption of ATP.
-
A reagent like Kinase-Glo® is then added to measure the remaining ATP levels via a luminescent signal.
-
-
Data Analysis : The luminescence is inversely proportional to the PDE activity. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined from the dose-response curve.
Visualizing the Mechanism of Action
The following diagrams illustrate key pathways and workflows relevant to the study of this compound analogs.
Experimental Workflow for Vasodilator Activity Screening
References
- 1. Molecular mechanism of cGMP-mediated smooth muscle relaxation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclic nucleotide-dependent relaxation pathways in vascular smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CV Physiology | Vascular Signal Transduction Mechanisms [cvphysiology.com]
- 5. dctd.cancer.gov [dctd.cancer.gov]
- 6. NCI-60 - Wikipedia [en.wikipedia.org]
- 7. NCI-60 Human Tumor Cell Line Screen - NCI [dctd.cancer.gov]
- 8. promegaconnections.com [promegaconnections.com]
- 9. reprocell.com [reprocell.com]
- 10. Aortic Ring Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. promega.com [promega.com]
- 13. content.abcam.com [content.abcam.com]
- 14. PK/PD studies on non-selective PDE inhibitors in rats using cAMP as a marker of pharmacological response - PMC [pmc.ncbi.nlm.nih.gov]
comparing different synthetic routes and their efficiency for 6-(4-methoxyphenyl)pyridazin-3(2H)-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the primary synthetic routes to 6-(4-methoxyphenyl)pyridazin-3(2H)-one, a heterocyclic compound of interest in medicinal chemistry. The analysis focuses on reaction efficiency, procedural details, and the accessibility of starting materials, supported by experimental data to inform synthetic strategy.
Introduction
This compound is a pyridazinone derivative that has garnered attention in pharmaceutical research due to the diverse biological activities associated with this scaffold. The efficient and scalable synthesis of this compound is crucial for further investigation and development. This guide outlines and compares the most common and effective methods for its preparation.
Synthetic Routes Overview
Two principal synthetic strategies have been identified for the synthesis of this compound:
-
Route 1: The Classical Two-Step Synthesis involving an initial Friedel-Crafts acylation followed by a cyclization reaction.
-
Route 2: The One-Pot Multi-Component Synthesis , which offers a more streamlined approach to the target molecule.
The following sections provide a detailed breakdown of each route, including experimental protocols and efficiency data.
Route 1: Classical Two-Step Synthesis
This well-established method proceeds in two distinct steps:
-
Step 1: Friedel-Crafts Acylation to form the key intermediate, 4-(4-methoxyphenyl)-4-oxobutanoic acid.
-
Step 2: Cyclization of the intermediate with hydrazine hydrate to yield the final pyridazinone product.
Experimental Protocols for Route 1
Step 1: Synthesis of 4-(4-methoxyphenyl)-4-oxobutanoic acid
-
Procedure: To a cooled (0-5 °C) and stirred mixture of anhydrous aluminum chloride (AlCl₃, 2.2 eq) in nitrobenzene, a solution of succinic anhydride (1 eq) and anisole (1 eq) in nitrobenzene is added dropwise. The reaction mixture is stirred at room temperature for several hours until completion (monitored by TLC). The mixture is then poured into a mixture of ice and concentrated hydrochloric acid. The resulting solid is filtered, washed with water, and recrystallized from a suitable solvent (e.g., aqueous ethanol) to afford 4-(4-methoxyphenyl)-4-oxobutanoic acid.
Step 2: Synthesis of this compound
-
Procedure: A mixture of 4-(4-methoxyphenyl)-4-oxobutanoic acid (1 eq) and hydrazine hydrate (1.5 eq) in ethanol is heated at reflux for 4-6 hours. After cooling, the precipitated solid is filtered, washed with cold ethanol, and dried to give this compound.
Data Presentation for Route 1
| Step | Reactants | Reagents & Solvents | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Anisole, Succinic Anhydride | AlCl₃, Nitrobenzene | 0 - 25 | 4 - 6 | ~85-90 |
| 2 | 4-(4-methoxyphenyl)-4-oxobutanoic acid | Hydrazine Hydrate, Ethanol | Reflux (~78) | 4 - 6 | ~80-88 |
| Overall | ~68-79 |
Route 2: One-Pot Multi-Component Synthesis
This approach involves the direct reaction of an acetophenone derivative, glyoxylic acid, and hydrazine hydrate in a single reaction vessel, simplifying the synthetic process.
Experimental Protocol for Route 2
-
Procedure: To a solution of 4-methoxyacetophenone (1 eq) and glyoxylic acid monohydrate (1.1 eq) in ethanol, hydrazine hydrate (1.5 eq) is added. The reaction mixture is heated at reflux for 8-12 hours. The progress of the reaction is monitored by TLC. Upon completion, the mixture is cooled, and the resulting precipitate is filtered, washed with cold ethanol, and dried to yield this compound.
Data Presentation for Route 2
| Step | Reactants | Reagents & Solvents | Temperature (°C) | Time (h) | Yield (%) |
| One-Pot | 4-Methoxyacetophenone, Glyoxylic Acid, Hydrazine Hydrate | Ethanol | Reflux (~78) | 8 - 12 | ~65-75 |
Comparison and Discussion
| Feature | Route 1: Classical Two-Step Synthesis | Route 2: One-Pot Multi-Component Synthesis |
| Overall Yield | Generally higher (~68-79%) | Moderate (~65-75%) |
| Number of Steps | Two distinct steps with isolation of intermediate | Single operational step |
| Reaction Time | Longer overall process time due to two steps | Potentially shorter overall time, despite longer reflux |
| Starting Materials | Anisole and succinic anhydride are readily available and inexpensive. | 4-Methoxyacetophenone and glyoxylic acid are also common reagents. |
| Reagents | Uses a strong Lewis acid (AlCl₃) and a potentially hazardous solvent (nitrobenzene). | Avoids harsh Lewis acids and hazardous solvents, making it a greener alternative. |
| Work-up | Requires a more involved work-up for the Friedel-Crafts reaction. | Simpler work-up, typically involving filtration of the product. |
| Scalability | The Friedel-Crafts acylation can be challenging to scale up. | Generally more amenable to scale-up. |
Conclusion
Both synthetic routes offer viable pathways for the preparation of this compound.
The Classical Two-Step Synthesis (Route 1) provides a higher overall yield. However, it involves the use of hazardous reagents and a more laborious procedure, which may be less desirable for large-scale production.
The One-Pot Multi-Component Synthesis (Route 2) presents a more efficient and environmentally friendly alternative. While the yield is slightly lower, the operational simplicity, avoidance of harsh reagents, and easier work-up make it an attractive option, particularly for library synthesis and process development.
The choice of synthetic route will ultimately depend on the specific requirements of the research or development project, including the desired scale, available resources, and environmental considerations. For laboratory-scale synthesis where yield is the primary concern, the classical two-step method may be preferred. For larger-scale applications or when seeking a more sustainable process, the one-pot synthesis offers significant advantages.
in vivo validation of in vitro experimental findings for 6-(4-methoxyphenyl)pyridazin-3(2H)-one
A Comparative Guide for Researchers in Drug Development
The pyridazinone core is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to the diverse biological activities of its derivatives, including anti-inflammatory, antihypertensive, anticancer, and analgesic properties.[1][2][3] This guide focuses on a representative member of this class, 6-(4-methoxyphenyl)pyridazin-3(2H)-one, and provides a comparative analysis of the in vivo validation of in vitro findings for the broader pyridazinone class, offering a predictive framework for its therapeutic potential.
While direct in vivo validation studies for this compound are not extensively documented in publicly available literature, a wealth of data from structurally related pyridazinone derivatives allows for a robust comparative analysis. This guide will focus on two of the most promising and well-documented therapeutic areas for this class of compounds: anti-inflammatory and antihypertensive activities.
The Path from Laboratory to Living System: A Validation Workflow
The journey of a potential therapeutic agent from a laboratory curiosity to a clinically relevant candidate follows a logical progression of validation. Initial in vitro experiments identify biological activity and mechanism of action, which are then tested for efficacy and safety in vivo.
Caption: Logical workflow from in vitro screening to in vivo validation.
Anti-inflammatory Activity: Targeting COX-2
A significant number of pyridazinone derivatives exert their anti-inflammatory effects by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme.[3][4][5][6][7] COX-2 is an inducible enzyme that plays a key role in the inflammatory cascade by producing prostaglandins that mediate pain and inflammation.[8]
COX-2 Inflammatory Pathway
Caption: Inhibition of the COX-2 pathway by pyridazinone derivatives.
Comparative Performance Data: Anti-inflammatory Effects
The following table summarizes the in vitro COX-2 inhibitory activity and in vivo anti-inflammatory effects of representative pyridazinone derivatives compared to the well-established COX-2 inhibitor, Celecoxib.
| Compound/Drug | In Vitro COX-2 Inhibition (IC₅₀) | In Vivo Model | In Vivo Efficacy | Reference |
| Pyridazinone Derivatives | ||||
| Compound 6b | 0.18 µM | Carrageenan-induced rat paw edema | Comparable to Indomethacin and Celecoxib | [4] |
| Compound 3g | 43.84 nM | Carrageenan-induced rat paw edema | Equipotent to Celecoxib | [6] |
| Compound 56a | 0.11 µM | Not specified | Potent in vitro activity | [5] |
| Comparator | ||||
| Celecoxib | 0.35 µM | Carrageenan-induced rat paw edema | Dose-dependent reduction in paw edema | [4][9] |
| Celecoxib | 73.53 nM | Carrageenan-induced rat paw edema | Standard anti-inflammatory response | [6] |
Experimental Protocols
In Vitro: Cyclooxygenase (COX) Inhibition Assay
This assay determines the concentration of a compound required to inhibit 50% of the activity of purified COX-1 and COX-2 enzymes (IC₅₀).[7][10]
-
Enzyme Preparation: Purified recombinant human COX-1 or COX-2 is used.
-
Incubation: The test compound (at various concentrations) is pre-incubated with the enzyme in a reaction buffer.
-
Reaction Initiation: Arachidonic acid, the substrate for COX enzymes, is added to initiate the reaction.
-
Measurement: The production of prostaglandin E₂ (PGE₂) is measured using a colorimetric or fluorescent method.
-
Data Analysis: The IC₅₀ value is calculated by plotting the percentage of inhibition against the concentration of the test compound.
In Vivo: Carrageenan-Induced Rat Paw Edema
This is a standard model for evaluating the acute anti-inflammatory activity of compounds.[11][12][13][14]
-
Animal Model: Male Wistar or Sprague-Dawley rats are typically used.
-
Compound Administration: The test compound or vehicle is administered orally or intraperitoneally at a predetermined time before the carrageenan injection.
-
Induction of Inflammation: A solution of carrageenan (typically 1% in saline) is injected into the sub-plantar region of the rat's hind paw.
-
Measurement of Edema: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.
Antihypertensive Activity: Vasodilation through eNOS Pathway
Several pyridazinone derivatives have demonstrated potent vasorelaxant effects in vitro, suggesting their potential as antihypertensive agents.[15][16][17] One of the proposed mechanisms for this effect is the modulation of the endothelial nitric oxide synthase (eNOS) signaling pathway, which leads to the production of nitric oxide (NO), a potent vasodilator.[15][18][19]
eNOS Signaling Pathway for Vasodilation
Caption: Postulated eNOS signaling pathway for pyridazinone-induced vasodilation.
Comparative Performance Data: Vasorelaxant and Antihypertensive Effects
The following table summarizes the in vitro vasorelaxant activity of representative pyridazinone derivatives and in vivo antihypertensive effects compared to the established vasodilator, Hydralazine.
| Compound/Drug | In Vitro Vasorelaxant Activity (EC₅₀) | In Vivo Model | In Vivo Efficacy | Reference |
| Pyridazinone Derivatives | ||||
| Compound 5e | 0.0025 µM | Isolated rat thoracic aorta | Potent vasorelaxant | [15] |
| Compound 5d | 0.0053 µM | Isolated rat thoracic aorta | Potent vasorelaxant | [15] |
| Compound vj8 & vj12 | Not specified | Tail Cuff method in rats | Significant reduction in mean arterial blood pressure | [20] |
| Comparator | ||||
| Hydralazine | 18.21 µM | Isolated rat thoracic aorta | Standard vasorelaxant | [15] |
| Hydralazine | IC₅₀-NA = 0.4 µg/ml | Normotensive and hypertensive rats | Reduces blood pressure at ≥0.1 mg/kg i.v. | [1] |
Experimental Protocols
In Vitro: Vasorelaxation Assay on Isolated Rat Aorta
This assay assesses the ability of a compound to relax pre-contracted arterial rings.[21][22][23]
-
Tissue Preparation: The thoracic aorta is excised from a rat, cleaned of connective tissue, and cut into rings.
-
Mounting: The aortic rings are mounted in an organ bath containing a physiological salt solution, maintained at 37°C, and aerated with a gas mixture.
-
Pre-contraction: The rings are pre-contracted with a vasoconstrictor agent such as phenylephrine or norepinephrine.
-
Compound Addition: Once a stable contraction is achieved, cumulative concentrations of the test compound are added to the bath.
-
Measurement of Relaxation: The relaxation of the aortic rings is measured using a force transducer.
-
Data Analysis: The EC₅₀ value (the concentration of the compound that produces 50% of the maximal relaxation) is calculated.
In Vivo: Non-invasive Blood Pressure Measurement in Rats
The tail-cuff method is a common non-invasive technique for measuring blood pressure in conscious rats.[20][24][25]
-
Animal Model: Spontaneously hypertensive rats (SHR) or normotensive rats (e.g., Wistar-Kyoto) are used.
-
Acclimatization: The rats are acclimated to the restraining device and the tail-cuff procedure to minimize stress-induced blood pressure variations.
-
Compound Administration: The test compound is administered, typically via oral gavage or injection.
-
Blood Pressure Measurement: A cuff is placed around the base of the rat's tail and inflated to occlude blood flow. The pressure is then slowly released, and the systolic and diastolic blood pressures are recorded using a sensor that detects the return of blood flow.
-
Data Analysis: Changes in blood pressure from baseline are calculated and compared between the treated and control groups.
Conclusion
The available evidence strongly supports the in vivo validation of the anti-inflammatory and antihypertensive properties of the pyridazinone class of compounds, which are initially identified through in vitro screening. While specific data for this compound is needed, the consistent and potent activities of its structural analogs in both laboratory assays and animal models provide a strong rationale for its further investigation as a potential therapeutic agent. The data and protocols presented in this guide offer a valuable comparative framework for researchers and drug development professionals working on this promising class of molecules.
References
- 1. Hydralazine and its metabolites: in vitro and in vivo activity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sarpublication.com [sarpublication.com]
- 4. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. New pyridazine derivatives as selective COX-2 inhibitors and potential anti-inflammatory agents; design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Role and regulation of cyclooxygenase-2 during inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 12. inotiv.com [inotiv.com]
- 13. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 14. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 19. Endothelial Nitric Oxide Synthase (eNOS) and the Cardiovascular System: in Physiology and in Disease States - PMC [pmc.ncbi.nlm.nih.gov]
- 20. iajpr.com [iajpr.com]
- 21. reprocell.com [reprocell.com]
- 22. A Review of Endothelium-Dependent and -Independent Vasodilation Induced by Phytochemicals in Isolated Rat Aorta [mdpi.com]
- 23. In vitro vasorelaxation mechanisms of bioactive compounds extracted from Hibiscus sabdariffa on rat thoracic aorta - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Synthesis, characterization and antihypertensive activity of pyridazinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. ijpsr.com [ijpsr.com]
Evaluating the Target Specificity and Off-Target Effects of 6-(4-methoxyphenyl)pyridazin-3(2H)-one: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for evaluating the target specificity and potential off-target effects of the compound 6-(4-methoxyphenyl)pyridazin-3(2H)-one. Due to the limited publicly available screening data for this specific molecule, this guide presents a comparative analysis based on the known activities of structurally related pyridazinone derivatives and outlines detailed experimental protocols for generating a comprehensive biological profile.
Introduction to Pyridazinone Derivatives
The pyridazinone scaffold is a privileged structure in medicinal chemistry, featured in a variety of compounds with diverse biological activities.[1] Derivatives of this core have been investigated for their potential as anticancer, anti-inflammatory, and cardiovascular agents. The biological activity of these compounds is highly dependent on the substitutions on the pyridazinone ring.
Potential Target Profile of this compound
Based on the activities of similar pyridazinone-containing molecules, this compound may exhibit inhibitory activity against several classes of enzymes, including:
-
Tyrosine Kinases: Numerous pyridazinone derivatives have been developed as tyrosine kinase inhibitors. For instance, analogs have shown potent inhibition of Bruton's tyrosine kinase (BTK), Feline Sarcoma (FES) related kinase (FER), and c-Met kinase.[2][3][4] Given that many kinase inhibitors target the ATP-binding pocket, and the pyridazinone core can be engineered to fit within this pocket, it is plausible that this compound could exhibit activity against a range of tyrosine kinases involved in oncogenic signaling.
-
Phosphodiesterases (PDEs): Certain pyridazinone derivatives have been identified as inhibitors of phosphodiesterases, enzymes that play a crucial role in signal transduction.[5]
-
Inflammatory Cytokine Production: A study on 5,6-bis(4-methoxyphenyl)-2H-pyridazin-3-one derivatives, which are structurally similar to the compound of interest, demonstrated their ability to inhibit the production of interleukin-1 beta (IL-1β), a key pro-inflammatory cytokine.[6]
-
Estrogen Receptor Alpha (ERα): Steroidal pyridazines have been synthesized and evaluated as inhibitors of estrogen receptor alpha, a key target in hormone-dependent breast cancers.[7]
Comparative Analysis
To provide a context for the potential efficacy and selectivity of this compound, it is essential to compare its activity profile with established drugs targeting similar pathways.
Data Presentation
The following table is a template illustrating how the inhibitory activity of this compound, once determined, could be compared against a panel of well-characterized kinase inhibitors. The data for the comparators are representative values from public sources.
| Target Kinase | This compound IC50 (nM) | Imatinib IC50 (nM) | Dasatinib IC50 (nM) | Bosutinib IC50 (nM) |
| Primary Targets | Data to be determined | |||
| Abl | 250 | <1 | 1.2 | |
| c-Kit | 100 | 12 | 14 | |
| PDGFRα | 100 | 28 | 30 | |
| Key Off-Targets | Data to be determined | |||
| Src | >10,000 | 0.8 | 1.2 | |
| VEGFR2 | >10,000 | 8 | 94 | |
| EGFR | >10,000 | 110 | 120 | |
| Common Liability Target | Data to be determined | |||
| hERG (IC50, µM) | >10 | >10 | >10 |
Experimental Protocols
To generate the necessary data for a comprehensive evaluation, the following experimental protocols are recommended.
Kinase Inhibition Assay (Luminescent Kinase Assay)
This assay determines the concentration of the test compound required to inhibit the activity of a specific kinase by 50% (IC50).
Materials:
-
Purified recombinant kinase (e.g., Abl, Src, VEGFR2)
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
Test compound (this compound)
-
Positive control inhibitor (e.g., Staurosporine)
-
384-well white plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Kinase Reaction:
-
Add 2.5 µL of the diluted test compound or control to the wells of a 384-well plate.
-
Add 2.5 µL of the kinase solution and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of a solution containing the kinase substrate and ATP.
-
Incubate for 1 hour at 30°C.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Off-Target Liability Assay: hERG Patch-Clamp Assay
This assay assesses the potential for the test compound to block the hERG potassium channel, which can be a predictor of cardiotoxicity.
Materials:
-
HEK293 cells stably expressing the hERG channel
-
Patch-clamp electrophysiology setup
-
External and internal recording solutions
-
Test compound
-
Positive control (e.g., Cisapride)
Procedure:
-
Cell Preparation: Culture the hERG-expressing HEK293 cells to an appropriate confluency.
-
Electrophysiology Recording:
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Record baseline hERG channel currents using a specific voltage-clamp protocol.
-
Perfuse the cell with a solution containing the test compound at various concentrations.
-
Record the hERG currents in the presence of the compound.
-
-
Data Analysis:
-
Measure the reduction in the h-ERG tail current amplitude at each compound concentration.
-
Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
IL-1β Secretion Assay (ELISA)
This assay quantifies the effect of the test compound on the production and secretion of IL-1β from immune cells.[8]
Materials:
-
RAW 264.7 murine macrophage cell line or human peripheral blood mononuclear cells (PBMCs)
-
Lipopolysaccharide (LPS)
-
Test compound
-
Human or mouse IL-1β ELISA kit
-
Cell culture medium and reagents
Procedure:
-
Cell Culture and Treatment:
-
Plate the cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce IL-1β production.
-
Incubate for 24 hours.
-
-
ELISA:
-
Collect the cell culture supernatants.
-
Perform the IL-1β ELISA according to the manufacturer's instructions to quantify the amount of secreted IL-1β.
-
-
Data Analysis:
-
Calculate the concentration of IL-1β in each sample.
-
Determine the effect of the test compound on IL-1β secretion and calculate the IC50 if applicable.
-
Estrogen Receptor α (ERα) Binding Assay (Competitive Binding Assay)
This assay measures the ability of the test compound to compete with a fluorescently labeled estrogen for binding to ERα.[9]
Materials:
-
COS-7 cells transfected with an ERα-GFP fusion protein
-
Fluorescently labeled estrogen (e.g., Alexa Fluor 633-conjugated estrogen)
-
Test compound
-
Positive control (e.g., 17β-estradiol)
-
Permeabilization buffer
Procedure:
-
Cell Preparation: Transfect COS-7 cells with the ERα-GFP plasmid.
-
Competitive Binding:
-
Incubate the transfected cells with the test compound at various concentrations.
-
Add the fluorescently labeled estrogen to the cell suspension.
-
Permeabilize the cells to allow the ligand to enter.
-
-
Data Acquisition:
-
Analyze the cells using a flow cytometer or a high-content imaging system to measure the fluorescence intensity of the labeled estrogen bound to the cells.
-
-
Data Analysis:
-
Determine the reduction in fluorescence signal in the presence of the test compound.
-
Plot the percentage of inhibition against the compound concentration and fit the data to a competition binding curve to determine the IC50 or Ki value.
-
Visualizations
Signaling Pathway
Caption: Potential inhibition of receptor tyrosine kinase signaling pathways by this compound.
Experimental Workflow
Caption: Workflow for evaluating the target specificity and off-target effects of a test compound.
Conclusion
While direct experimental data for this compound is currently limited, the information available for structurally related pyridazinone derivatives suggests its potential as a modulator of various cellular signaling pathways, particularly those driven by protein kinases. The experimental protocols and comparative framework provided in this guide offer a comprehensive approach for researchers to thoroughly characterize the biological activity of this compound, enabling an informed assessment of its therapeutic potential and safety profile. The generation of robust data through these assays is crucial for advancing our understanding of this and other novel chemical entities in the drug discovery pipeline.
References
- 1. Discovery of highly potent and selective Bruton's tyrosine kinase inhibitors: Pyridazinone analogs with improved metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Identification and optimization of pyridazinones as potent and selective c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and bioactivities of novel 5,6-bis(4-methoxyphenyl)-2H-pyridazin-3-one derivatives: inhibitors of interleukin-1 beta (IL-1beta) production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and synthesis of phosphoryl-substituted steroidal pyridazines (Pho-STPYRs) as potent estrogen receptor alpha inhibitors: targeted treatment of hormone-dependent breast cancer cells - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Modulation of IL-1beta, IL-6 and TNF-alpha secretion and mRNA expression by the trichothecene vomitoxin in the RAW 264.7 murine macrophage cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. AID 1223 - Estrogen Receptor (alpha) binding: Dose Response of Primary Screen Assay - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Analysis of 6-(4-methoxyphenyl)pyridazin-3(2H)-one and Other Pyridazinone-Based Compounds in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The pyridazinone scaffold is a versatile pharmacophore that has garnered significant attention in medicinal chemistry due to its wide spectrum of biological activities. This guide provides a comparative overview of 6-(4-methoxyphenyl)pyridazin-3(2H)-one and its derivatives against other notable pyridazinone-based compounds, supported by experimental data, to inform future drug discovery and development efforts.
Overview of Pyridazinone-Based Compounds
Pyridazinone derivatives are a class of heterocyclic compounds containing a six-membered ring with two adjacent nitrogen atoms and a carbonyl group. They have been extensively investigated for their therapeutic potential, exhibiting a range of pharmacological effects including anti-inflammatory, analgesic, anticancer, antimicrobial, and cardiovascular activities. The biological activity of these compounds is highly dependent on the nature and position of substituents on the pyridazinone core.
Spotlight on this compound
This compound serves as a key structural motif in a variety of biologically active molecules. While specific quantitative data for the parent compound is limited in publicly available literature, its derivatives, particularly those substituted at the 2-position of the pyridazinone ring, have demonstrated significant therapeutic potential.
Anti-inflammatory and Analgesic Activity
Derivatives of this compound have shown promise as anti-inflammatory and analgesic agents. Notably, acetamide and propanamide derivatives have been identified as potential dual inhibitors of cyclooxygenase (COX) and 5-lipoxygenase (LOX) enzymes, key players in the inflammatory cascade.[1] This dual-inhibition mechanism suggests a broad-spectrum anti-inflammatory effect with a potentially improved safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) that primarily target COX enzymes.
Anticancer Activity
The anticancer potential of pyridazinone derivatives is a rapidly growing area of research. A sulfonamide derivative, 6-(4-Methoxyphenyl)-2-(p-sulfamylphenyl)-4, 5-dihydropyridazine-3(2H)-one, has been evaluated by the National Cancer Institute (NCI) and has shown significant growth inhibition against a panel of human cancer cell lines.[2]
Cardiovascular Activity
Certain derivatives of 6-phenylpyridazin-3(2H)-one, including a 4-methoxyphenyl hydrazide derivative, have exhibited potent vasorelaxant activity.[3] The proposed mechanisms for the cardiovascular effects of pyridazinones include direct vasodilation and inhibition of phosphodiesterases (PDEs).
Comparative Data of Pyridazinone Derivatives
To provide a clear comparison, the following tables summarize the biological activities of various pyridazinone derivatives.
Table 1: Anti-inflammatory and Analgesic Activity of Pyridazinone Derivatives
| Compound Class | Specific Compound/Derivative | Target(s) | Activity (IC50/EC50) | Reference |
| This compound Derivatives | Acetamide and Propanamide Derivatives | COX/LOX | Data not specified | [1] |
| Vicinally Disubstituted Pyridazinones | ABT-963 | COX-2 | Selectivity Ratio (COX-1/COX-2): 1:276 | [1] |
| Indole-substituted Pyridazinones | 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one | PDE4B | IC50 = 251 ± 18 nM | [4] |
| Pyridazine-based Sulfonamides | 3-hydroxy-6-oxopyridazine derivative | LOX | IC50 = 2 µM | [5] |
| Thiazole-substituted Pyridazinones | Compound 9a | COX-2 | IC50 = 15.50 nM | [6] |
Table 2: Anticancer Activity of Pyridazinone Derivatives
| Compound Class | Specific Compound/Derivative | Cell Line(s) | Activity (GI50/IC50) | Reference |
| 6-Aryl-dihydropyridazinone Sulfonamides | 6-(4-Methoxyphenyl)-2-(p-sulfamylphenyl)-4,5-dihydropyridazine-3(2H)-one derivative (2g) | HL-60 (TB), SR, NCI-H522, BT-549 | GI50 < 2 µM | [2] |
| Quinoline-substituted Pyridazinones | Compound 43 | Panc-1, Paca-2 | IC50 = 2.9 µM, 2.2 µM | [3] |
| Phenyl Dihydropyridazinones | Thiourea series | B-Raf | IC50 = 24.97 to 35.59 nM | [3] |
| Pyrazolo[3,4-d]pyridazinones | Compound 38 | FGFR | TGI = 91.6% at 50 mg/kg | [3] |
| Triazolo-pyridazinones | Compound 17 | MCF-7, A549 | Inhibition of urokinase activity | [7] |
Table 3: Cardiovascular Activity of Pyridazinone Derivatives
| Compound Class | Specific Compound/Derivative | Activity | EC50/IC50 | Reference |
| 6-Phenylpyridazin-3(2H)-one Derivatives | 4-methoxyphenyl hydrazide derivative (18) | Vasorelaxant | EC50 = 1.204 µM | [3] |
| 6-(4-carboxymethyloxyphenyl)-dihydropyridazinone Derivatives | Amide derivative (9) | Vasodilatory | IC50 = 0.051 µM | |
| 6-Fluoroarylpyridazinones | Compound 19 | Vasorelaxant | IC50 = 0.250 µM | [3] |
| Dihydropyridazinones | 5-methyl derivative of Imazodan | PDE III inhibitor | IC50 = 0.6 µM | [3] |
Signaling Pathways and Mechanisms of Action
The diverse biological effects of pyridazinone-based compounds stem from their interaction with various cellular signaling pathways.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key assays used to evaluate the biological activity of pyridazinone compounds.
Cyclooxygenase (COX) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are responsible for the conversion of arachidonic acid to prostaglandins.
Protocol Outline:
-
Enzyme Preparation: Purified COX-1 and COX-2 enzymes are prepared in a suitable buffer.
-
Compound Incubation: The test pyridazinone compound at various concentrations is pre-incubated with the enzyme.
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.
-
Reaction Termination: After a defined incubation period, the reaction is stopped.
-
Quantification: The amount of prostaglandin E2 (PGE2) produced is quantified using methods like ELISA or LC-MS/MS.
-
Data Analysis: The percentage of inhibition is calculated relative to a control without the inhibitor, and the IC50 value is determined.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
Protocol Outline:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the pyridazinone compound.
-
Incubation: The plate is incubated for a period of 24 to 72 hours.
-
MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read on a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the GI50 or IC50 value is determined.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.
Protocol Outline:
-
Compound Dilution: Serial dilutions of the pyridazinone compound are prepared in a 96-well microtiter plate containing broth medium.
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.
-
Incubation: The plate is incubated under appropriate conditions for the microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Conclusion
The this compound scaffold and its derivatives represent a promising class of compounds with a broad range of therapeutic applications. While further research is needed to fully elucidate the structure-activity relationships and mechanisms of action for specific derivatives, the existing data highlights their potential as leads for the development of novel anti-inflammatory, anticancer, and cardiovascular agents. This guide provides a foundation for researchers to compare and contrast the performance of these compounds and to design future studies aimed at optimizing their therapeutic efficacy.
References
- 1. sarpublication.com [sarpublication.com]
- 2. tandfonline.com [tandfonline.com]
- 3. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Novel Pyridazine-Based Cyclooxygenase-2 Inhibitors with a Promising Gastric Safety Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benthamscience.com [benthamscience.com]
A detailed guide for researchers and drug development professionals on the in silico evaluation of a promising class of bioactive compounds.
The pyridazinone scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a wide array of pharmacological activities, including anti-inflammatory, anticancer, and cardiovascular effects. Among these, 6-(4-methoxyphenyl)pyridazin-3(2H)-one stands out as a key molecule. This guide provides an objective comparison of its in silico docking performance with structurally related molecules, supported by experimental data and detailed methodologies, to elucidate the structure-activity relationships that govern their therapeutic potential.
Comparative Docking Performance
Molecular docking studies are crucial for predicting the binding affinity and interaction of a ligand with a target protein at the molecular level. The following tables summarize the docking scores of various 6-arylpyridazin-3(2H)-one derivatives against key biological targets, primarily the cyclooxygenase-2 (COX-2) enzyme, a significant target in anti-inflammatory drug design.
While a direct head-to-head comparison of this compound across multiple studies is not available, the data compiled from various sources provide a valuable framework for understanding the influence of substitutions on the pyridazinone ring.
Table 1: Comparative Docking Scores of Pyridazinone Derivatives against COX-2
| Compound/Derivative Class | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| 2-butyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one | Not Specified | - | [1] |
| Pyridazine-pyrazole hybrids (Compound 5f) | Not Specified | - | [2] |
| Pyridazine-pyrazole hybrids (Compound 6e) | Not Specified | - | [2] |
| Pyridazine-pyrazole hybrids (Compound 6f) | Not Specified | - | [2] |
| Celecoxib (Reference Drug) | Not Specified | His90 | [2][3] |
| Indomethacin (Reference Drug) | Not Specified | - | [3] |
Note: Direct numerical scores for each compound were not consistently available across all reviewed literature, but their performance was compared to reference drugs. The interaction with key residues like His90 is a noted determinant for COX-2 inhibition.[2][3]
Experimental Protocols: A Methodological Overview
The in silico studies cited in this guide, while varying in specific parameters, generally adhere to a standardized molecular docking workflow. This protocol is essential for predicting the binding mode and affinity of drug candidates against their protein targets.[4]
1. Protein Preparation:
-
Receptor Selection: The three-dimensional crystal structure of the target protein (e.g., COX-2, PDB ID: 3LN1) is obtained from the Protein Data Bank (PDB).[2]
-
Preparation: The protein structure is prepared for docking by removing water molecules and any co-crystallized ligands. Polar hydrogen atoms are added, and charges are assigned to the protein atoms. This is often performed using tools like AutoDockTools.
2. Ligand Preparation:
-
Structure Generation: The 2D structures of this compound and its analogs are drawn using chemical drawing software and converted to 3D structures.
-
Energy Minimization: The 3D structures of the ligands are energetically minimized to obtain a stable conformation.
-
Format Conversion: The prepared ligand files are converted to the appropriate format (e.g., PDBQT) for the docking software.
3. Docking Simulation:
-
Software: AutoDock Vina is a commonly used software for molecular docking simulations.[5]
-
Grid Box Definition: A grid box is defined around the active site of the target protein to specify the search space for the docking algorithm.
-
Docking Execution: The docking algorithm explores various conformations, positions, and orientations of the ligand within the defined active site.[4] A scoring function is then used to estimate the binding affinity for each predicted pose.[4]
4. Analysis of Results:
-
Pose Selection: The predicted binding poses are ranked based on their docking scores. The pose with the lowest binding energy is typically considered the most favorable.
-
Interaction Analysis: The intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the active site residues of the protein are analyzed to understand the molecular basis of the binding.[6] Visualization tools like PyMOL or Discovery Studio Visualizer are often used for this purpose.[5]
Visualizing the Process and Pathway
To better illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.
Caption: A generalized workflow for a comparative molecular docking study.
References
- 1. mdpi.com [mdpi.com]
- 2. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 6. Synthesis, crystal structure, and in silico molecular docking studies of 4-hydroxy-3,5-dimethoxybenzaldehyde (6-chloropyridazin-3-yl)hydrazone monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 6-(4-methoxyphenyl)pyridazin-3(2H)-one: A Guide for Laboratory Professionals
For researchers and professionals in the field of drug development, the safe handling and disposal of chemical compounds are critical for ensuring both personal and environmental safety. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 6-(4-methoxyphenyl)pyridazin-3(2H)-one, a heterocyclic organic compound. Adherence to these procedures is essential for minimizing risks and maintaining compliance with regulatory standards.
Hazard Profile and Safety Summary
Based on available safety data, this compound is classified as a substance that requires careful handling. Key hazards include:
-
Acute oral toxicity : Harmful if swallowed.[1]
-
Skin corrosion/irritation : Causes skin irritation.[1]
-
Serious eye damage/eye irritation : Causes serious eye irritation.[1]
-
Specific target organ toxicity (single exposure) : May cause respiratory irritation.[1]
It is crucial to handle this compound in a well-ventilated area, preferably within a chemical fume hood, and to wear appropriate personal protective equipment (PPE) at all times.
Quantitative Hazard Data
| Hazard Classification | Category | Hazard Statement |
| Acute toxicity, oral | Category 4 | H302: Harmful if swallowed[1] |
| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation[1] |
| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation[1] |
| Specific target organ toxicity, single exposure | Category 3 | H335: May cause respiratory irritation[1] |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the necessary steps for the safe disposal of this compound and contaminated materials.
1. Risk Assessment and Preparation:
-
Review the Safety Data Sheet (SDS) for this compound before handling.
-
Ensure a designated and properly labeled hazardous waste container is readily accessible. The label should clearly state "Hazardous Waste" and include the full chemical name.
2. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including:
3. Waste Collection:
-
Carefully transfer any waste containing this compound, including residual amounts and contaminated consumables (e.g., pipette tips, weighing paper, gloves), into the designated hazardous waste container.[2]
-
Avoid creating dust during the transfer process.[1]
4. Waste Segregation:
-
Do not mix this compound waste with incompatible materials, such as strong oxidizing agents.[3][4]
-
Based on its chemical structure, this compound is a non-halogenated organic waste.
5. Decontamination:
-
Thoroughly decontaminate any non-disposable equipment that has come into contact with the chemical. Use an appropriate solvent (e.g., ethanol or isopropanol), followed by a wash with soap and water.
-
Dispose of all contaminated cleaning materials as hazardous waste.[5]
6. Spill Management:
-
In the event of a spill, evacuate the immediate area and ensure adequate ventilation.
-
Contain the spill using an inert absorbent material such as vermiculite or sand.
-
Carefully collect the absorbed material and place it into the designated hazardous waste container.
-
Thoroughly clean the spill area.
7. Storage of Waste:
-
Securely seal the hazardous waste container.
-
Store the container in a designated, cool, dry, and well-ventilated area, away from incompatible materials.[3]
8. Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[2]
-
Never dispose of this compound down the drain or in regular trash.[2]
Visualizing the Disposal Workflow
To further clarify the disposal process, the following diagrams illustrate the procedural flow and the logical relationships involved in the safe handling and disposal of this compound.
Caption: Disposal Workflow for this compound.
Caption: Relationship between Hazards and Required Personal Protective Equipment.
References
Essential Safety and Handling Protocols for 6-(4-methoxyphenyl)pyridazin-3(2H)-one
For researchers, scientists, and drug development professionals, the following guide provides immediate and essential safety, operational, and disposal information for handling 6-(4-methoxyphenyl)pyridazin-3(2H)-one.
Personal Protective Equipment (PPE)
Effective protection against potential chemical exposure is critical. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves. | Provides a barrier against skin contact and irritation.[1] |
| Eye and Face Protection | Chemical splash goggles conforming to NIOSH (US) or EN 166 (EU) standards. A face shield should be worn if there is a significant risk of splashing. | Protects against splashes and dust that can cause serious eye irritation.[1][2] |
| Skin and Body Protection | A chemical-resistant or flame-retardant antistatic lab coat. | Protects skin from accidental contact and contamination of personal clothing.[1][4] |
| Respiratory Protection | Handle only in a certified chemical fume hood or a well-ventilated area. If ventilation is inadequate, a NIOSH-approved respirator is necessary. | Prevents inhalation of dust or aerosols, which may cause respiratory irritation.[1][3] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound minimizes risks and ensures procedural consistency.
Preparation and Engineering Controls
-
Work Area : All handling of this solid compound should be conducted within a certified chemical fume hood to ensure adequate ventilation.[5]
-
Safety Equipment : Confirm that a fully functional eyewash station and safety shower are readily accessible.[1]
-
PPE Inspection : Before beginning work, thoroughly inspect all personal protective equipment for any signs of damage or wear.
Weighing and Transferring
-
Static Control : Use measures to prevent the build-up of electrostatic charge, especially when handling the powder form.[5]
-
Avoid Dust : Handle the compound carefully to avoid the formation of dust.[2][3] Use a spatula for transferring the solid.
-
Containment : Weigh the compound on weighing paper or in a suitable container within the fume hood.
-
Cleaning : Clean any minor spills on the balance or work surface immediately with a damp cloth, which should then be disposed of as hazardous waste.
Dissolution
-
Order of Addition : Add the solid this compound slowly to the solvent while stirring to prevent splashing.
-
Ventilation : Keep the solution within the fume hood throughout the dissolution process.
Spill Management
-
Evacuation : Evacuate all non-essential personnel from the immediate spill area.[1]
-
Ventilation : Ensure the area is well-ventilated, preferably within a fume hood.[1]
-
Containment : For small spills, use an inert absorbent material like sand, vermiculite, or earth to contain the substance.[1][6]
-
Cleanup : Carefully sweep or scoop the absorbed material into a clearly labeled, sealed container for hazardous waste disposal.[2] Do not allow the spillage to enter drains or waterways.[5]
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste and disposed of according to local, state, and federal regulations.[3]
| Waste Type | Disposal Procedure |
| Unused Compound | Dispose of through a licensed hazardous waste disposal contractor. Do not dispose of down the drain. |
| Contaminated Materials | Place all contaminated items (e.g., gloves, weighing paper, absorbent materials, pipette tips) in a clearly labeled, sealed container designated for hazardous waste.[1][6] |
| Empty Containers | Triple rinse the container with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. Dispose of the rinsed container as hazardous waste.[1] |
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
